Cy5.5-SE
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
2-[5-[3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H47N3O16S4/c1-6-46-33-18-16-29-31(23-27(65(52,53)54)25-35(29)67(58,59)60)42(33)44(2,3)37(46)13-9-7-10-14-38-45(4,5)43-32-24-28(66(55,56)57)26-36(68(61,62)63)30(32)17-19-34(43)47(38)22-12-8-11-15-41(51)64-48-39(49)20-21-40(48)50/h7,9-10,13-14,16-19,23-26H,6,8,11-12,15,20-22H2,1-5H3,(H3-,52,53,54,55,56,57,58,59,60,61,62,63) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMDXTIMIZCSNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)[O-])C(C1=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)ON7C(=O)CCC7=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H47N3O16S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1014.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Cy5.5-SE: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Cy5.5-SE (Cyanine5.5 Succinimidyl Ester) is a reactive, near-infrared (NIR) fluorescent dye widely utilized in biological research and drug development for the labeling of various biomolecules.[1][2] Its succinimidyl ester functional group readily reacts with primary amines on proteins, peptides, and amine-modified oligonucleotides to form stable covalent bonds.[3] The fluorescence emission of Cy5.5 in the near-infrared spectrum provides significant advantages for in vivo imaging, including deeper tissue penetration and reduced autofluorescence from biological samples.[2] This technical guide provides an in-depth overview of this compound, including its physicochemical properties, detailed experimental protocols for biomolecule conjugation, and its application in key research methodologies.
Core Properties of this compound
Cy5.5 is a member of the cyanine (B1664457) dye family, characterized by two nitrogen atoms connected by a polymethine bridge.[4][5] The succinimidyl ester (SE) moiety allows for its efficient conjugation to biomolecules.[4] Both sulfonated and non-sulfonated forms of this compound are available, with the sulfonated versions exhibiting enhanced water solubility, making them particularly suitable for biological applications.[4][6] Non-sulfonated versions are typically used for labeling smaller molecules like peptides and oligonucleotides in organic solvents.[1]
Physicochemical and Spectroscopic Data
The following table summarizes the key quantitative properties of this compound. These values are crucial for designing and interpreting experiments involving this fluorophore.
| Property | Value |
| Excitation Maximum (λex) | ~675 nm |
| Emission Maximum (λem) | ~693-694 nm |
| Molar Extinction Coefficient (ε) | ~190,000 - 250,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | ~0.2 - 0.28 |
| Reactive Group | N-hydroxysuccinimidyl (NHS) ester |
| Reactivity | Primary amines |
Note: Spectral properties can be influenced by the local environment, such as solvent and conjugation to a biomolecule.[3]
Experimental Protocols
Labeling of Proteins with this compound
This protocol outlines the general procedure for conjugating this compound to proteins, such as antibodies.
1. Protein Preparation:
-
The protein solution should be in a buffer free of primary amines, such as Tris or glycine, as these will compete with the labeling reaction. Suitable buffers include phosphate-buffered saline (PBS) or sodium bicarbonate buffer.
-
If necessary, perform buffer exchange using dialysis or a desalting column.
-
Adjust the protein concentration to 2-10 mg/mL for optimal labeling efficiency.[4][5] The pH of the solution should be maintained between 8.5 and 9.0.[4][5][7]
2. This compound Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[7] This solution should be prepared fresh.
3. Labeling Reaction:
-
The optimal molar ratio of this compound to protein for labeling is typically between 5:1 and 15:1. This may require empirical optimization for each specific protein.
-
Slowly add the calculated amount of the this compound stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[7]
4. Purification of Labeled Protein:
-
Remove unreacted this compound from the labeled protein using a spin column, size-exclusion chromatography (e.g., Sephadex G-25), or dialysis.[7]
-
The purified, labeled protein can be stored at 4°C for short-term use or at -20°C for long-term storage, protected from light.[7]
Labeling of Amine-Modified Oligonucleotides with this compound
This protocol describes the labeling of synthetic oligonucleotides containing a primary amine modification.
1. Oligonucleotide Preparation:
-
The oligonucleotide must possess a primary amine group for labeling.
-
Dissolve the amine-modified oligonucleotide in a labeling buffer such as 0.1 M sodium bicarbonate, pH 8.5-9.0.[8]
2. This compound Preparation:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF as described in the protein labeling protocol.
3. Labeling Reaction:
-
The recommended molar ratio of this compound to oligonucleotide is typically between 2:1 and 10:1.
-
Mix the oligonucleotide solution with the reconstituted this compound.
-
Incubate the reaction for at least 1-2 hours at room temperature in the dark.[8]
4. Purification of Labeled Oligonucleotide:
-
Purify the labeled oligonucleotide from the unreacted dye using methods such as ethanol (B145695) precipitation, gel filtration (e.g., Sephadex G-25), or high-performance liquid chromatography (HPLC).[8]
Applications and Workflows
In Vivo Imaging
This compound labeled probes are extensively used for in vivo imaging studies due to their near-infrared fluorescence, which allows for deep tissue penetration and minimal background signal.[2][9]
Experimental Workflow for In Vivo Imaging:
Flow Cytometry
Cy5.5-labeled antibodies are valuable reagents for flow cytometry, enabling the detection and quantification of specific cell populations.[6] Its emission in the far-red spectrum minimizes spectral overlap with many common fluorophores.
Experimental Workflow for Flow Cytometry:
Signaling Pathway Analysis
Cy5.5-conjugated antibodies can be used to investigate intracellular signaling pathways by detecting the phosphorylation status of key proteins.
Conceptual Diagram for Signaling Pathway Analysis:
Conclusion
This compound is a versatile and powerful tool for researchers, scientists, and drug development professionals. Its favorable spectral properties and reactive chemistry enable a wide range of applications, from fundamental biological research to preclinical in vivo imaging. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful implementation of this compound in various experimental settings.
References
- 1. lifetein.com [lifetein.com]
- 2. In Vivo Spinal Distribution of Cy5.5 Fluorescent Dye after Injection via the Lateral Ventricle and Cisterna Magna in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. protilatky.cz [protilatky.cz]
- 6. benchchem.com [benchchem.com]
- 7. assaygenie.com [assaygenie.com]
- 8. benchchem.com [benchchem.com]
- 9. Visualizing cancer and response to therapy in vivo using Cy5.5-labeled factor VIIa and anti-tissue factor antibody - PMC [pmc.ncbi.nlm.nih.gov]
Cy5.5-Succinimidyl Ester: A Technical Guide to Excitation, Emission, and Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral properties and bioconjugation applications of Cyanine5.5-Succinimidyl Ester (Cy5.5-SE). Cy5.5 is a far-red to near-infrared (NIR) fluorescent dye widely utilized for labeling biomolecules such as proteins, antibodies, and oligonucleotides. Its succinimidyl ester (SE) functional group allows for covalent attachment to primary amines, making it a valuable tool in various research and drug development applications, including in vivo imaging where background fluorescence is a concern.[1][2][3]
Core Spectroscopic Properties
This compound exhibits distinct excitation and emission spectra in the far-red region of the electromagnetic spectrum. This is advantageous as it minimizes interference from the natural autofluorescence of many biological samples, which typically occurs in the blue to green regions.[4] The key spectral properties from various suppliers are summarized below.
| Parameter | Value | Source |
| Excitation Maximum (λex) | ~675 - 684 nm | [1][2][5] |
| Emission Maximum (λem) | ~694 - 710 nm | [1][2][5] |
| Molar Extinction Coefficient (ε) | 190,000 - 198,000 M⁻¹cm⁻¹ | [1][2][5] |
| Fluorescence Quantum Yield (Φ) | 0.2 - 0.28 | [1][2][5] |
| Alternative Dyes | Alexa Fluor® 680, DyLight 680 | [2] |
Note: The exact spectral characteristics can vary slightly depending on the solvent, pH, and the nature of the conjugated biomolecule.
Chemical and Physical Properties
The succinimidyl ester (SE) or N-hydroxysuccinimide (NHS) ester is the most common amine-reactive group for labeling primary amines on proteins and other biomolecules.[6][7][8]
| Property | Description | Source |
| Reactive Group | NHS ester (Succinimidyl ester) | [2] |
| Reactivity | Primary amines (e.g., lysine (B10760008) residues, N-terminus of proteins, amine-modified oligonucleotides) | [6][7][9] |
| Solubility | Soluble in organic solvents like DMSO and DMF. Water solubility can vary depending on the specific formulation (sulfonated vs. non-sulfonated). | [5][10][11] |
| Storage | Typically stored at -20°C in the dark and desiccated to prevent degradation and hydrolysis of the reactive ester.[1] |
Experimental Protocols: Biomolecule Labeling
The following sections provide a generalized protocol for labeling proteins with this compound. The specific amounts and incubation times may need to be optimized depending on the protein and desired degree of labeling.
Preparation of Reagents
-
Protein Solution: The protein should be dissolved in an amine-free buffer, such as 0.1 M sodium bicarbonate buffer with a pH of 8.5-9.0.[12][13][14] Buffers containing primary amines like Tris or glycine (B1666218) will compete with the protein for reaction with the dye and must be avoided.[12][13] The protein concentration should typically be between 2-10 mg/mL for efficient labeling.[14]
-
This compound Stock Solution: Immediately before use, dissolve the lyophilized this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.[12][13]
Labeling Reaction
The core of the labeling process is the acylation reaction between the Cy5.5 NHS ester and a primary amine on the target biomolecule, forming a stable amide bond.[9]
-
Reaction Setup: Add the reconstituted this compound solution to the protein solution. A common starting point for the molar ratio of dye to protein is 10:1.[3][15] The final volume of DMSO or DMF should not exceed 10% of the total reaction volume.[15]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing, protected from light.[12][13]
Purification of the Labeled Protein
After the labeling reaction, it is crucial to remove any unreacted or hydrolyzed dye from the labeled protein to avoid high background signals in downstream applications.[9][14] Common purification methods include spin column chromatography and dialysis.
-
Spin Column Chromatography: This is a rapid method suitable for smaller sample volumes.
-
Prepare the spin column by removing the storage buffer and equilibrating it with an appropriate elution buffer (e.g., PBS).[12][13][14]
-
Load the labeling reaction mixture onto the column.
-
Centrifuge the column to collect the eluate containing the purified, labeled protein. The smaller, unconjugated dye molecules are retained by the column resin.[12][13][14]
-
-
Dialysis: This method is suitable for larger sample volumes.
-
Transfer the labeling reaction mixture into dialysis tubing with an appropriate molecular weight cut-off.
-
Dialyze against a large volume of cold (4°C) dialysis buffer (e.g., PBS) with gentle stirring.
-
Perform at least three buffer changes over several hours or overnight to ensure complete removal of the free dye.[14]
-
Characterization of the Labeled Protein (Optional)
To determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule, you can measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of Cy5.5 (~675-684 nm).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes involved in using this compound.
Caption: General workflow for labeling proteins with this compound.
Caption: Covalent bond formation between this compound and a primary amine.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Cyanine 5.5, SE | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chempep.com [chempep.com]
- 5. Cyanine 5.5 NHS ester (A270157) | Antibodies.com [antibodies.com]
- 6. abpbio.com [abpbio.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Cyanine 5.5 monosuccinimidyl ester [equivalent to Cy5.5® NHS ester] | AAT Bioquest [aatbio.com]
- 11. Cy5.5NS succinimidyl ester | AAT Bioquest [aatbio.com]
- 12. assaygenie.com [assaygenie.com]
- 13. abcam.com [abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. docs.aatbio.com [docs.aatbio.com]
Cy5.5-SE: A Technical Guide to its Mechanism of Action and Application in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of Cyanine (B1664457) 5.5 succinimidyl ester (Cy5.5-SE) and provides a comprehensive overview of its application in the fluorescent labeling of biomolecules. This document is intended for researchers, scientists, and drug development professionals who utilize bioconjugation techniques for imaging, diagnostics, and therapeutic applications.
Core Mechanism of Action: Amine-Reactive Labeling
This compound is a fluorescent dye belonging to the cyanine family, characterized by its far-red emission spectrum, which minimizes background autofluorescence from biological samples.[1] The key to its functionality lies in the N-hydroxysuccinimide (NHS) ester group.[2][3][4] This group is highly reactive towards primary and secondary amines, which are abundantly present in biomolecules such as proteins (N-terminus and lysine (B10760008) side chains), amine-modified oligonucleotides, and other amine-containing compounds.[2][3][5]
The reaction, a nucleophilic acyl substitution, proceeds via the attack of the unprotonated amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond, covalently linking the Cy5.5 fluorophore to the target molecule, and the release of N-hydroxysuccinimide as a byproduct.[5] The reaction is highly efficient and specific for amines under appropriate pH conditions.[3][4][6]
The following diagram illustrates the chemical reaction between this compound and a primary amine-containing biomolecule:
Caption: Reaction of this compound with a primary amine to form a stable conjugate.
Quantitative Data for Conjugation
The efficiency of the labeling reaction is influenced by several factors, including pH, temperature, concentration of reactants, and incubation time. The following tables summarize key quantitative parameters for successful this compound conjugation.
Table 1: Optimal Reaction Conditions
| Parameter | Recommended Value | Notes |
| pH | 8.3 - 8.5 | At lower pH, the amine group is protonated and less reactive. At higher pH, hydrolysis of the NHS ester increases.[4][6][7][8] |
| Temperature | Room Temperature (20-25°C) | Gentle incubation is sufficient for the reaction to proceed.[7][8] |
| Incubation Time | 60 minutes | Longer incubation times generally do not have a negative effect.[7][8][9] |
| Solvent for Dye | Anhydrous DMSO or DMF | The dye should be dissolved immediately before use as it is not very stable in solution.[3][7][8] |
Table 2: Recommended Molar Ratios for Antibody Labeling
| Application | Molar Ratio (Dye:Antibody) | Outcome |
| Initial Optimization | 3:1, 5:1, 7:1 | A range should be tested to find the optimal degree of labeling.[10] |
| General Use | ~10:1 | A common starting point for efficient labeling.[7][8] |
| High Conjugation | >7:1 | May lead to solubility problems and internal quenching of the fluorophore, reducing brightness.[10] |
Experimental Protocols
The following sections provide detailed methodologies for the preparation of reactants and the conjugation procedure.
Preparation of Reagents
Protein/Antibody Preparation:
-
The protein or antibody should be at a concentration of at least 2 mg/mL for optimal results.[7][8][10]
-
The buffer solution must be free of amine-containing substances such as Tris, glycine, or ammonium (B1175870) ions.[3] If necessary, dialyze the protein against a suitable buffer like 0.1 M sodium bicarbonate or PBS.
This compound Dye Preparation:
-
Immediately before use, dissolve the this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution, typically at a concentration of 10 mg/mL or 10 mM.[7][8][10]
-
Vortex or sonicate briefly to ensure the dye is fully dissolved.[3]
Conjugation Reaction
-
Calculate the required volume of the this compound stock solution based on the desired molar ratio of dye to protein.
-
Slowly add the calculated volume of the this compound solution to the protein solution while gently mixing. Avoid vigorous vortexing to prevent protein denaturation.[7][8]
-
Incubate the reaction mixture for 60 minutes at room temperature in the dark.[7][8] Gently invert the tube every 10-15 minutes to ensure thorough mixing.[7]
Purification of the Conjugate
After the incubation period, it is crucial to remove the unreacted dye from the labeled protein. A common method for purification is size-exclusion chromatography using a desalting column (e.g., Sephadex G-25).[7][8]
-
Prepare the desalting column according to the manufacturer's instructions.
-
Load the reaction mixture onto the column.
-
Elute the conjugate using a suitable buffer, such as PBS (pH 7.2-7.4).[7][8]
-
The first colored fraction to elute will be the Cy5.5-labeled protein. The smaller, unreacted dye molecules will elute later.
-
Collect the fractions containing the purified conjugate.
The following diagram illustrates a typical experimental workflow for this compound conjugation:
Caption: Experimental workflow for this compound protein conjugation.
Conclusion
This compound is a valuable tool for fluorescently labeling biomolecules due to its far-red emission and its efficient and specific amine-reactive chemistry. By understanding the core mechanism of action and adhering to optimized experimental protocols, researchers can achieve robust and reliable conjugation for a wide range of applications in biological imaging and drug development. Careful control of reaction conditions, particularly pH and molar ratios, is paramount to obtaining high-quality, brightly fluorescent conjugates.
References
- 1. chempep.com [chempep.com]
- 2. abpbio.com [abpbio.com]
- 3. genecopoeia.com [genecopoeia.com]
- 4. acebiolab.com [acebiolab.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. interchim.fr [interchim.fr]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. abcam.com [abcam.com]
- 10. drmr.com [drmr.com]
Cy5.5-SE Dye for Protein Labeling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Cyanine5.5-Succinimidyl Ester (Cy5.5-SE), a near-infrared (NIR) fluorescent dye widely utilized for the covalent labeling of proteins and other biomolecules. Its exceptional optical properties in the NIR spectrum make it an invaluable tool for a range of applications, particularly in in vivo imaging where deep tissue penetration and minimal background autofluorescence are paramount.
Introduction to this compound Dye
This compound is a member of the cyanine (B1664457) dye family, characterized by a polymethine chain connecting two nitrogen-containing heterocyclic moieties. The succinimidyl ester (SE) functional group provides a mechanism for covalent attachment to primary amines (-NH₂) present on the surface of proteins, primarily on lysine (B10760008) residues and the N-terminus. This reaction forms a stable amide bond, permanently conjugating the fluorescent dye to the protein of interest. The resulting Cy5.5-labeled proteins are instrumental in visualizing and tracking biological processes in complex environments.[1][2][3]
The preference for NIR dyes like Cy5.5 in biological imaging stems from the "NIR window" (roughly 650-900 nm), a spectral range where light can penetrate biological tissues more deeply with reduced absorption and scattering by endogenous molecules such as hemoglobin and water.[3] This leads to higher sensitivity and improved signal-to-noise ratios in applications like in vivo tumor imaging and tracking of therapeutic agents.[3][4][5]
Physicochemical and Spectroscopic Properties
The utility of this compound is defined by its distinct chemical and optical characteristics. A summary of these properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₄₅H₄₇N₃O₁₆S₄ | [2] |
| Alternative Names | Cyanine5.5 NHS ester, Sulpho-Cyanine 5.5 | [6] |
| Excitation Maximum (λabs) | ~675 nm | [6][7] |
| Emission Maximum (λem) | ~694 nm | [6][7] |
| Molar Extinction Coefficient (ε) | ~190,000 M⁻¹cm⁻¹ | [6][7] |
| Quantum Yield (Φ) | ~0.28 | [6][7] |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | [6] |
| Reactivity | Primary amines | [6] |
| Solubility | Soluble in DMSO and DMF | [7][8] |
| Storage Conditions | -20°C, protected from light and moisture | [2] |
Mechanism of Protein Labeling
The labeling of proteins with this compound is a straightforward and efficient process based on the reaction between the N-hydroxysuccinimide (NHS) ester group of the dye and primary amines on the protein.
This reaction is highly efficient under slightly alkaline conditions (pH 8.0-9.0), where the primary amines are deprotonated and thus more nucleophilic. The NHS ester is a good leaving group, facilitating the formation of a stable amide bond.
Experimental Protocols
The following sections provide detailed methodologies for the labeling and purification of proteins with this compound.
Reagent Preparation
-
Protein Solution: The protein of interest should be dissolved in an amine-free buffer, such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer. Buffers containing primary amines, like Tris or glycine, will compete with the protein for reaction with the dye and must be avoided.[1] The recommended protein concentration is between 2-10 mg/mL for optimal labeling efficiency.[1] The pH of the protein solution should be adjusted to 8.0-9.0.[1]
-
This compound Stock Solution: Immediately before use, dissolve the this compound powder in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL or a 10 mM stock solution.[1][8] Vortex briefly to ensure complete dissolution.
Protein Labeling Procedure
The following protocol is a general guideline and may require optimization for specific proteins.
-
Reaction Setup: In a microcentrifuge tube, combine the prepared protein solution with the this compound stock solution. The optimal molar ratio of dye to protein typically ranges from 5:1 to 15:1, but may need to be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring or rocking. It is crucial to protect the reaction from light to prevent photobleaching of the dye.[1][8]
-
Purification: After incubation, the unreacted, free dye must be removed from the labeled protein. Common purification methods include spin columns, size-exclusion chromatography (SEC), or dialysis. The choice of method depends on the size of the protein and the desired level of purity.
Determination of Degree of Labeling (DOL)
The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified Cy5.5-labeled protein at 280 nm (A₂₈₀) and 675 nm (A₆₇₅).
-
Calculate the concentration of the dye using the Beer-Lambert law:
-
[[Cy5.5] (M) = A₆₇₅ / ε_{Cy5.5}] where ε_{Cy5.5} is the molar extinction coefficient of Cy5.5 (~190,000 M⁻¹cm⁻¹).
-
-
Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm:
-
[[Protein] (M) = (A₂₈₀ - (A₆₇₅ × CF₂₈₀)) / ε_{protein}] where CF₂₈₀ is the correction factor for the absorbance of Cy5.5 at 280 nm (typically around 0.05), and ε_{protein} is the molar extinction coefficient of the protein at 280 nm.
-
-
The DOL is the ratio of the molar concentration of the dye to the molar concentration of the protein:
-
[DOL = [Cy5.5] / [Protein]]
-
Applications in Research and Drug Development
Cy5.5-labeled proteins are extensively used in various research and drug development applications due to their favorable optical properties for in vivo imaging.
In Vivo Cancer Imaging and Therapy
A primary application of Cy5.5-labeled proteins is in the targeted imaging of tumors. By conjugating Cy5.5 to antibodies, antibody fragments, or other proteins that specifically bind to tumor-associated antigens, researchers can visualize and track the location and size of tumors in living organisms.[4][5][9][10]
Targeting Tissue Factor (TF) in Tumor Vasculature:
In many cancers, Vascular Endothelial Growth Factor (VEGF) induces the aberrant expression of Tissue Factor (TF) on the surface of vascular endothelial cells within the tumor microenvironment.[4][10] Cy5.5-labeled Factor VIIa (the natural ligand for TF) or anti-TF antibodies can be used to specifically target and image this tumor-associated vasculature.[4][10]
Targeting PD-L1 in Cancer Immunotherapy:
Programmed death-ligand 1 (PD-L1) is an immune checkpoint protein often overexpressed on the surface of tumor cells, which helps them evade the host immune system. Cy5.5-labeled antibodies or peptides that bind to PD-L1 can be used to image tumors and potentially predict the response to immune checkpoint inhibitor therapies.[5]
Targeting EGFR in Cancer:
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, triggers downstream signaling pathways involved in cell proliferation and survival. EGFR is often overexpressed or mutated in various cancers. Cy5.5-labeled antibodies or Affibody molecules targeting EGFR can be used for the non-invasive imaging of EGFR-positive tumors.[9]
Drug Delivery and Pharmacokinetics
By labeling therapeutic proteins or drug delivery vehicles (e.g., nanoparticles) with Cy5.5, researchers can non-invasively monitor their biodistribution, target accumulation, and clearance in real-time. This provides critical pharmacokinetic and pharmacodynamic data in preclinical drug development.[3]
Conclusion
This compound is a powerful and versatile tool for the fluorescent labeling of proteins. Its near-infrared optical properties make it particularly well-suited for in vivo imaging applications, enabling sensitive and specific visualization of biological processes in deep tissues. The straightforward and robust labeling chemistry, coupled with its wide range of applications in cancer research, drug development, and diagnostics, ensures that this compound will remain a cornerstone technology for researchers and scientists in the life sciences.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A Technical Guide to Cyanine Dyes for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of cyanine (B1664457) dyes and their application in in vivo imaging. Cyanine dyes have become indispensable tools in preclinical and clinical research due to their favorable photophysical properties, particularly in the near-infrared (NIR) window, which allows for deep tissue penetration and reduced autofluorescence. This guide will delve into the core principles of cyanine dyes, their diverse applications, and detailed protocols for their use in in vivo imaging studies.
Introduction to Cyanine Dyes
Cyanine dyes are a class of synthetic polymethine dyes characterized by a conjugated chain of methine groups connecting two nitrogen-containing heterocyclic nuclei.[1] The length of this polymethine chain is a key determinant of the dye's absorption and emission wavelengths.[1] For in vivo imaging, cyanine dyes that absorb and emit light in the near-infrared (NIR) spectrum (700-900 nm) are of particular interest.[2][3] This "NIR window" in biological tissues minimizes light absorption by endogenous chromophores like hemoglobin and water, leading to deeper tissue penetration and a higher signal-to-background ratio.[2][3]
The versatility of cyanine dyes is further enhanced by their amenability to chemical modification.[4] By introducing various functional groups, cyanine dyes can be conjugated to a wide range of biomolecules, including antibodies, peptides, and small molecules, to create targeted imaging probes.[4][5] This allows for the visualization and quantification of specific biological processes and targets in vivo.
Properties of Common Cyanine Dyes for In Vivo Imaging
The selection of a cyanine dye for a specific in vivo imaging application depends on its unique photophysical properties. Key parameters include the maximum excitation and emission wavelengths (λex and λem), molar extinction coefficient (ε), and fluorescence quantum yield (Φ). The molar extinction coefficient reflects the dye's ability to absorb photons, while the quantum yield represents the efficiency of converting absorbed light into emitted fluorescence. A high molar extinction coefficient and quantum yield result in a brighter fluorescent signal.
Below is a table summarizing the photophysical properties of commonly used cyanine dyes for in vivo imaging.
| Dye Name | λex (nm) | λem (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Features & Applications |
| Indocyanine Green (ICG) | ~800 | ~830 | ~200,000 | ~0.01-0.1 (solvent dependent) | FDA-approved for clinical use; angiography, liver function assessment.[6][7][8][9] |
| Cyanine5 (Cy5) | ~650 | ~670 | ~250,000 | ~0.20 | Far-red dye, suitable for superficial imaging and multiplexing.[1][10] |
| Cyanine7 (Cy7) | ~750 | ~776 | ~250,000 | ~0.12 | NIR dye, excellent for deep-tissue in vivo imaging.[3][11][12] |
Key Applications in In Vivo Imaging
The unique properties of cyanine dyes have led to their widespread use in a variety of in vivo imaging applications, providing valuable insights for both basic research and drug development.
Tumor Imaging and Targeted Therapy
Cyanine dyes can be conjugated to tumor-targeting ligands, such as antibodies or peptides, to specifically visualize and quantify tumors in vivo. This is crucial for cancer diagnosis, monitoring therapeutic response, and guiding surgical resection. For instance, cyanine dye conjugates targeting the Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor (VEGF) are used to image tumors that overexpress these receptors.
Imaging of Apoptosis
Apoptosis, or programmed cell death, is a fundamental biological process. Dysregulation of apoptosis is implicated in numerous diseases, including cancer and neurodegenerative disorders. Cyanine dyes can be used to develop probes that detect key markers of apoptosis, such as the externalization of phosphatidylserine (B164497) on the cell surface, allowing for the non-invasive imaging of this process in vivo.[4][5][13][14][15]
Mitochondrial Imaging
Mitochondria are essential organelles involved in cellular energy metabolism and signaling. Mitochondrial dysfunction is a hallmark of many diseases. Specific cyanine dyes that accumulate in mitochondria based on the mitochondrial membrane potential can be used to visualize and assess mitochondrial function in living animals.[16][17][18]
Experimental Protocols
This section provides detailed methodologies for key experiments involving cyanine dyes for in vivo imaging.
Protocol for Cyanine Dye-Antibody Conjugation
This protocol describes the labeling of an antibody with a cyanine dye using an N-hydroxysuccinimide (NHS) ester functional group, which reacts with primary amines on the antibody.
Materials:
-
Antibody of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Cyanine dye NHS ester (e.g., Cy7 NHS ester)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Prepare the Antibody: Dissolve the antibody in PBS at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
Prepare the Dye Solution: Immediately before use, dissolve the cyanine dye NHS ester in a small amount of anhydrous DMSO to create a stock solution (e.g., 10 mg/mL).
-
Conjugation Reaction: Add the dye solution to the antibody solution while gently vortexing. The molar ratio of dye to antibody should be optimized for each specific antibody but typically ranges from 5:1 to 20:1.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the dye-conjugated antibody from the unconjugated dye using a size-exclusion chromatography column equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye (e.g., ~750 nm for Cy7). The DOL is calculated using the following formula: DOL = (A_dye × ε_protein) / [(A_280 - (A_dye × CF)) × ε_dye] where A_dye and A_280 are the absorbances at the dye's maximum and 280 nm, respectively, ε_protein and ε_dye are the molar extinction coefficients of the protein and dye, and CF is the correction factor for the dye's absorbance at 280 nm.
Protocol for In Vivo Fluorescence Imaging in a Mouse Model
This protocol outlines the general steps for performing in vivo fluorescence imaging in a mouse model using a cyanine dye-based probe.[19]
Materials:
-
Mice (e.g., BALB/c nude mice for tumor xenograft models)
-
Cyanine dye-labeled probe (e.g., Cy7-labeled antibody)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system equipped with appropriate lasers and filters
-
Sterile saline or PBS for injection
-
Syringes and needles
Procedure:
-
Animal Preparation:
-
Acclimatize the mice for at least one week before the experiment.[19]
-
If applicable, establish the disease model (e.g., tumor cell implantation).
-
Anesthetize the mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance).[19]
-
Place the anesthetized mouse on the imaging stage of the in vivo imaging system.[19]
-
-
Probe Administration:
-
Dilute the cyanine dye-labeled probe to the desired concentration in sterile saline or PBS.
-
Inject the probe intravenously (i.v.) via the tail vein.[19] The injection volume is typically 100-200 µL.
-
-
Image Acquisition:
-
Acquire a pre-injection (baseline) image to assess autofluorescence.
-
Acquire images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window.[19]
-
Use the appropriate excitation and emission filters for the specific cyanine dye (e.g., for Cy7, excitation ~745 nm, emission ~780 nm).[19]
-
-
Data Analysis:
-
Use the imaging software to draw regions of interest (ROIs) around the target tissue (e.g., tumor) and a background region (e.g., muscle).[20]
-
Quantify the average fluorescence intensity within each ROI.
-
Calculate the target-to-background ratio (TBR) by dividing the average fluorescence intensity of the target ROI by that of the background ROI.
-
-
Ex Vivo Analysis (Optional):
-
At the end of the imaging study, euthanize the mouse.
-
Dissect the target organ and other major organs (liver, kidneys, spleen, etc.).
-
Image the dissected organs to confirm the in vivo findings and assess the biodistribution of the probe.[19]
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is crucial for understanding and communicating research findings. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways targeted by cyanine dye probes and a typical experimental workflow for in vivo imaging.
Signaling Pathway Diagrams
// Nodes EGF [label="EGF Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grb2 [label="Grb2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sos [label="Sos", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT [label="STAT", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Proliferation,\nSurvival, Motility", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; TargetedProbe [label="Cyanine Dye-labeled\nAnti-EGFR Antibody", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges EGF -> EGFR [label="Binds"]; EGFR -> Grb2 [label="Activates"]; Grb2 -> Sos; Sos -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Proliferation; EGFR -> PI3K; PI3K -> Akt; Akt -> Proliferation; EGFR -> PLCg; PLCg -> Proliferation; EGFR -> STAT; STAT -> Proliferation; TargetedProbe -> EGFR [label="Targets", style=dashed, color="#5F6368"]; } dot Epidermal Growth Factor Receptor (EGFR) Signaling Pathway.
// Nodes VEGF [label="VEGF Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR [label="VEGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKC [label="PKC", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis,\nPermeability, Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; TargetedProbe [label="Cyanine Dye-labeled\nAnti-VEGF Antibody", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges VEGF -> VEGFR [label="Binds"]; VEGFR -> PLCg [label="Activates"]; PLCg -> PKC; PKC -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Angiogenesis; VEGFR -> PI3K; PI3K -> Akt; Akt -> Angiogenesis; TargetedProbe -> VEGF [label="Targets", style=dashed, color="#5F6368"]; } dot Vascular Endothelial Growth Factor (VEGF) Signaling Pathway.
// Nodes ApoptoticStimulus [label="Apoptotic Stimulus", fillcolor="#FBBC05", fontcolor="#202124"]; Extrinsic [label="Extrinsic Pathway\n(Death Receptors)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intrinsic [label="Intrinsic Pathway\n(Mitochondria)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspase8 [label="Caspase-8", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase9 [label="Caspase-9", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PS [label="Phosphatidylserine\n(PS) Exposure", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; TargetedProbe [label="Cyanine Dye-labeled\nAnnexin V", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges ApoptoticStimulus -> Extrinsic; ApoptoticStimulus -> Intrinsic; Extrinsic -> Caspase8; Intrinsic -> Caspase9; Caspase8 -> Caspase3; Caspase9 -> Caspase3; Caspase3 -> Apoptosis; Caspase3 -> PS; TargetedProbe -> PS [label="Binds", style=dashed, color="#5F6368"]; } dot Apoptosis Signaling Pathway.
Experimental Workflow Diagram
// Nodes AnimalModel [label="1. Animal Model\nPreparation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ProbePrep [label="2. Probe\nPreparation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Injection [label="3. Probe\nAdministration (i.v.)", fillcolor="#FBBC05", fontcolor="#202124"]; Imaging [label="4. In Vivo Imaging\n(Multiple Time Points)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DataAnalysis [label="5. Data Analysis\n(ROI, TBR)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; ExVivo [label="6. Ex Vivo Analysis\n(Organ Imaging)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges AnimalModel -> Injection; ProbePrep -> Injection; Injection -> Imaging; Imaging -> DataAnalysis; DataAnalysis -> ExVivo; } dot General Workflow for In Vivo Fluorescence Imaging.
Conclusion
Cyanine dyes are powerful and versatile tools for in vivo imaging, enabling researchers to non-invasively visualize and quantify biological processes in living animals. Their favorable photophysical properties, particularly in the NIR window, and their amenability to bioconjugation have solidified their importance in preclinical research and drug development. This guide provides a foundational understanding of cyanine dyes, their applications, and detailed protocols to facilitate their successful implementation in a research setting. As imaging technologies and dye chemistry continue to advance, the role of cyanine dyes in elucidating complex biological questions and accelerating the development of new therapeutics is expected to expand even further.
References
- 1. Cyanine 5, SE | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Imaging of Apoptosis: From Micro to Macro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Photophysical Properties of Indocyanine Green in the Shortwave Infrared Region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indocyanine green - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 11. chempep.com [chempep.com]
- 12. Cy7: A Far-Red Fluorescent Dye for Precise Labeling [baseclick.eu]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. pnas.org [pnas.org]
- 15. ajronline.org [ajronline.org]
- 16. Investigation of cyanine dyes for in vivo optical imaging of altered mitochondrial membrane potential in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Innovative Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging and Its Utility in Whole-Brain Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. google.com [google.com]
A Technical Guide to Cy5.5-Succinimidyl Ester: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Cy5.5-succinimidyl ester (Cy5.5-SE), a widely used near-infrared (NIR) fluorescent dye. This document details the physicochemical properties of its various forms, provides protocols for its use in bioconjugation, and illustrates a typical experimental workflow for in vivo imaging.
Core Properties of this compound Variants
This compound is a reactive dye primarily used for labeling primary amines on biomolecules such as proteins, antibodies, and amine-modified oligonucleotides. The succinimidyl ester moiety reacts with nucleophilic amines in a process called acylation, forming a stable covalent amide bond. This reaction is most efficient at a slightly alkaline pH (8.0-9.0).
It is crucial for researchers to be aware that "this compound" can refer to several different chemical structures with varying degrees of sulfonation and different counter-ions. These variations significantly impact the molecule's molecular weight, water solubility, and spectral properties. The non-sulfonated form has low aqueous solubility and typically requires an organic co-solvent like DMSO or DMF for conjugation reactions. In contrast, the sulfonated versions exhibit improved water solubility, making them ideal for labeling proteins that are sensitive to organic solvents.
The following table summarizes the key quantitative data for various commercially available forms of this compound. Researchers should always refer to the specifications provided by their specific supplier.
| Property | Non-sulfonated (as chloride salt) | Non-sulfonated (as tetrafluoroborate (B81430) salt) | Tetra-sulfonated (as potassium salt) | Tetra-sulfonated (structure variant) |
| Molecular Formula | C44H46ClN3O4 | C44H46BF4N3O4 | C44H42N3K3O16S4 | C45H47N3O16S4 |
| Molecular Weight ( g/mol ) | 716.31 | 767.7 | 1114.37 | 1014.12 |
| Excitation Max (nm) | ~673 - 675 | ~673 | ~675 | Not specified |
| Emission Max (nm) | ~693 - 707 | ~707 | ~694 | Not specified |
| Extinction Coeff. (M⁻¹cm⁻¹) | ~209,000 | ~209,000 | ~235,000 | Not specified |
| Quantum Yield | ~0.2 | ~0.2 | Not specified | Not specified |
| Solubility | DMSO, DMF, DCM; low in water | DMSO, DMF, DCM | Good in water, DMF, DMSO | Not specified |
| CAS Number | Not consistently specified | 2761723-61-7 | 2419286-92-1 | 2419286-92-1 |
Experimental Protocols
Antibody Labeling with this compound
This protocol provides a general procedure for the covalent labeling of antibodies with this compound. The optimal dye-to-antibody ratio may need to be determined empirically for each specific antibody and application.
Materials:
-
Antibody (purified, in amine-free buffer like PBS)
-
This compound (non-sulfonated or sulfonated)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for non-sulfonated this compound
-
Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5-9.0
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0
-
Purification Column (e.g., spin desalting column with appropriate molecular weight cutoff)
-
Elution Buffer (e.g., PBS)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS).
-
If the buffer contains primary amines (e.g., Tris or glycine), the antibody must be purified by dialysis or buffer exchange into an appropriate amine-free buffer.
-
Adjust the pH of the antibody solution to 8.5-9.0 by adding 1/10th volume of 1 M Sodium Bicarbonate buffer.
-
-
This compound Stock Solution Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.
-
For non-sulfonated this compound, dissolve it in anhydrous DMSO or DMF to a concentration of 10 mg/mL. For sulfonated this compound, it can be dissolved directly in the reaction buffer or water.
-
-
Conjugation Reaction:
-
Calculate the required volume of the this compound stock solution. A common starting point is a 10:1 to 20:1 molar ratio of dye to antibody.
-
Slowly add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 60 minutes at room temperature in the dark, with gentle shaking.
-
-
Quenching the Reaction (Optional but Recommended):
-
Add a quenching reagent like Tris-HCl to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for an additional 15-30 minutes.
-
-
Purification of the Conjugate:
-
Separate the Cy5.5-labeled antibody from the unreacted dye using a spin desalting column or size-exclusion chromatography.
-
Follow the manufacturer's instructions for the chosen purification method.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody, by measuring the absorbance at 280 nm (for the antibody) and the absorbance maximum of Cy5.5 (around 675 nm).
-
Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -20°C or -80°C.
-
Visualized Workflows
Bioconjugation of this compound to an Antibody
Caption: Workflow for labeling an antibody with this compound.
In Vivo Fluorescence Imaging Workflow
This diagram illustrates a general workflow for using a Cy5.5-labeled antibody for in vivo tumor imaging in a preclinical animal model.
Caption: General workflow for in vivo imaging with a Cy5.5-labeled antibody.
Cy5.5-SE: A Comprehensive Technical Guide for Near-Infrared (NIR) Fluorescence Applications
An in-depth technical guide to Cy5.5-SE as a near-infrared (NIR) fluorophore for researchers, scientists, and drug development professionals.
Introduction Cyanine5.5 succinimidyl ester (this compound) is a reactive, far-red fluorescent dye widely utilized for the covalent labeling of biomolecules. As a member of the cyanine (B1664457) dye family, it is characterized by a chemical structure comprising two nitrogen atoms linked by an odd number of methyl units.[1][2] Its operation within the near-infrared (NIR) window (approximately 650-900 nm) is particularly advantageous for biological imaging.[3] This spectral range minimizes photon attenuation and autofluorescence in living tissues, enabling deeper tissue penetration and a higher signal-to-background ratio compared to fluorophores in the visible spectrum.[4][5] This guide provides a detailed overview of the core properties, labeling chemistry, applications, and experimental protocols associated with this compound.
Core Properties and Chemical Structure
This compound is engineered for high sensitivity and stability. Key characteristics include a high molar extinction coefficient, good water solubility, and a stable chemical structure.[1][6] The succinimidyl ester (SE), also known as an NHS ester, is a reactive group that enables the dye to form stable covalent bonds with primary amines.
Mechanism of Action: Labeling Chemistry
The labeling process involves the reaction between the N-hydroxysuccinimide (NHS) ester of Cy5.5 and a primary amine (-NH₂) present on a target molecule.[7] This acylation reaction typically targets the N-terminus of proteins or the epsilon-amino group of lysine (B10760008) residues.[7] The reaction proceeds efficiently in a slightly alkaline buffer (pH 8.5-9.0), resulting in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[7]
Caption: Reaction of this compound with a primary amine on a biomolecule.
Quantitative Data Presentation
The optical properties of Cy5.5 make it a robust fluorophore for various detection systems. The quantitative data below is compiled from multiple sources for easy comparison.
| Property | Value | References |
| Excitation Maximum (λex) | ~675 nm - 678 nm | [8] |
| Emission Maximum (λem) | ~694 nm - 707 nm | [9] |
| Molar Extinction Coefficient (ε) | ~190,000 - 250,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.2 - 0.28 | [10] |
| Reactive Group | NHS Ester (Succinimidyl Ester) | |
| Reactivity | Primary Amines | |
| Common Solvents | DMSO, DMF | [10] |
| Storage Conditions | -20°C, protected from light and moisture | [2] |
Key Applications in Research and Development
The favorable characteristics of this compound support its use in a wide range of applications, from basic research to preclinical studies.
-
In Vivo Imaging: Cy5.5 is frequently used for non-invasive in vivo imaging in small animals.[11] Its NIR fluorescence allows for the tracking of labeled antibodies, peptides, nanoparticles, or cells, providing insights into disease processes and therapeutic responses.[4][5][12]
-
Drug Delivery: The dye is employed to label and visualize the biodistribution and target accumulation of drug delivery systems, such as liposomes and nanoparticles.[3][4][13] This is critical for evaluating the efficacy and safety of novel therapeutic formulations.[13]
-
Fluorescence Microscopy: Cy5.5-labeled probes are used for high-resolution imaging of cells and tissues.[14] Applications include immunofluorescence, where labeled antibodies detect specific proteins.[15]
-
Flow Cytometry: In flow cytometry, antibodies conjugated with Cy5.5 are used to identify and quantify specific cell populations based on the expression of cell surface or intracellular markers.[15]
-
Tumor and Angiogenesis Imaging: Labeled ligands, such as peptides or Affibody molecules, that target specific biomarkers (e.g., EGFR on cancer cells) are used for optical imaging of tumors and their associated vasculature.[12][16]
Experimental Protocols
The following is a detailed methodology for a key application: the labeling of proteins with this compound.
Protocol: Labeling Proteins with this compound
This protocol provides a general workflow for conjugating this compound to proteins. Optimal conditions, such as the dye-to-protein molar ratio, may need to be determined empirically.[17]
1. Materials and Reagents:
-
Protein of interest (1-10 mg/mL)
-
Amine-free reaction buffer: 0.1 M sodium bicarbonate, pH 8.5-9.0.[15][18]
-
This compound dye
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[15]
-
Purification column: Spin column or size-exclusion chromatography column (e.g., Sephadex G-25).[7][19]
-
Elution buffer (e.g., Phosphate-Buffered Saline, PBS).[19]
2. Procedure:
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer. Buffers containing Tris or glycine (B1666218) will interfere with the labeling reaction and must be removed, for example, by dialysis against the reaction buffer.[15][18]
-
For optimal results, the protein concentration should be between 2-10 mg/mL.[1][15]
-
-
Dye Preparation:
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution while gently mixing.
-
The optimal molar ratio of dye to protein is typically between 5:1 and 20:1 and should be optimized for the specific protein.[17]
-
Incubate the reaction for 1 hour at room temperature, protected from light.[15][19] A rotary shaker can be used for continuous mixing.[18]
-
-
Purification of Labeled Protein:
-
It is critical to separate the Cy5.5-protein conjugate from unreacted, free dye.[7]
-
Using a Spin Column:
-
Prepare the spin column by removing the storage buffer and washing it multiple times with elution buffer, centrifuging each time (~1,500 x g for 1-2 minutes).[15][18]
-
Load the reaction mixture onto the prepared column.
-
Centrifuge to collect the eluate, which contains the purified labeled protein. The smaller, unconjugated dye molecules are retained by the column resin.[7]
-
-
3. Storage:
-
Store the purified conjugate protected from light.[19] For long-term storage, add a cryoprotectant like glycerol (B35011) and store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[18][19]
Caption: Experimental workflow for protein labeling with this compound.
Mandatory Visualization: Signaling Pathway Example
Cy5.5-labeled probes are instrumental in visualizing and studying cellular signaling pathways. For instance, an Affibody molecule or antibody labeled with Cy5.5 can be used to track the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation.
Simplified EGFR Signaling Pathway
The binding of a ligand (e.g., EGF) to EGFR triggers receptor dimerization and autophosphorylation. This initiates a downstream cascade, often through the Ras-Raf-MEK-ERK pathway, which ultimately leads to cellular responses like proliferation and survival. A Cy5.5-labeled anti-EGFR probe allows for the visualization of receptor localization and trafficking.[16]
Caption: Simplified EGFR signaling cascade tracked with a Cy5.5 probe.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alfagen.com.tr [alfagen.com.tr]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. Cy5.5 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 10. Cy5.5 NHS ester, 2761723-61-7 | BroadPharm [broadpharm.com]
- 11. Which cyanine dyes can be used for in vivo imaging applications? | AAT Bioquest [aatbio.com]
- 12. A Cy5.5-labeled phage-displayed peptide probe for near-infrared fluorescence imaging of tumor vasculature in living mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Active loading of cyanine 5.5 derivatives into liposomes for deep self-quenching and their applications in deep tissue imaging - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00325F [pubs.rsc.org]
- 14. Cyanine5.5 Dye | AxisPharm [axispharm.com]
- 15. assaygenie.com [assaygenie.com]
- 16. Cy5.5-labeled Affibody molecule for near-infrared fluorescent optical imaging of epidermal growth factor receptor positive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. docs.aatbio.com [docs.aatbio.com]
- 18. abcam.com [abcam.com]
- 19. jenabioscience.com [jenabioscience.com]
Methodological & Application
Application Notes and Protocols for Cy5.5-SE Antibody Labeling
These application notes provide a detailed protocol for the covalent labeling of antibodies with Cyanine5.5 succinimidyl ester (Cy5.5-SE). This protocol is intended for researchers, scientists, and drug development professionals engaged in applications requiring fluorescently labeled antibodies, such as flow cytometry, immunofluorescence microscopy, and in vivo imaging.
Introduction
Cyanine5.5 (Cy5.5) is a far-red fluorescent dye that is frequently used for labeling biomolecules. The succinimidyl ester (SE) functional group of Cy5.5 readily reacts with primary amino groups (-NH2) on the antibody, primarily on the side chains of lysine (B10760008) residues, to form a stable amide bond.[1] This process, known as bioconjugation, results in a fluorescently labeled antibody that can be used to detect and visualize specific target antigens in a variety of immunoassays.[1] The protocol outlined below provides a step-by-step procedure for the efficient and reproducible conjugation of this compound to antibodies.
Materials and Reagents
A comprehensive list of materials and reagents required for the successful conjugation of this compound to an antibody is provided in the table below.
| Material/Reagent | Specifications | Storage |
| Antibody | Purified IgG, 1-10 mg/mL in amine-free buffer (e.g., PBS).[1] Recommended concentration is 2-3 mg/mL.[2] | 4°C or -20°C[1] |
| This compound (NHS ester) | Amine-reactive succinimidyl ester. | < -15°C, desiccated, protected from light.[1][3] |
| Anhydrous Dimethyl Sulfoxide (DMSO) | High-purity, anhydrous. | Room temperature, desiccated.[1] |
| Reaction Buffer | 1 M Sodium Bicarbonate, pH 8.5-9.5 or 0.1 M Sodium Phosphate, pH 7.2-7.4.[1] | Room temperature.[1] |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5.[1] | Room temperature.[1] |
| Purification Column | Sephadex® G-25, Bio-Gel® P-6 DG Media, or Zeba™ Spin Desalting Columns (7K MWCO).[1][3] | Room temperature.[1][3] |
| Collection Tubes | 1.5 mL microcentrifuge tubes. | Room temperature.[1] |
Experimental Protocols
This section details the step-by-step procedure for labeling an antibody with this compound.
Antibody Preparation
It is crucial to ensure the antibody is in a suitable buffer for conjugation. Buffers containing primary amines, such as Tris, or stabilizing proteins like BSA will compete with the antibody for reaction with the this compound, leading to low labeling efficiency.[3][4]
-
Buffer Exchange: If your antibody is in a buffer containing interfering substances, it must be purified. This can be achieved through dialysis against 1X PBS (pH 7.2-7.4) or by using a suitable antibody purification kit.[1]
-
Concentration Adjustment: For optimal results, adjust the antibody concentration to 2-3 mg/mL.[2]
Preparation of Reagents
-
1 M Sodium Bicarbonate Buffer (pH 8.5-9.5): To prepare 50 µL of this buffer, dissolve 4.2 mg of sodium bicarbonate in distilled water to a final volume of 50 µL.[3] Adjust the pH to 8.5-9.5 using 1 M NaOH.[1][3]
-
This compound Stock Solution: To prevent moisture condensation which can lead to hydrolysis of the ester, allow the vial of this compound to equilibrate to room temperature before opening.[4] Prepare a 10 mg/mL or 10 mM stock solution by dissolving the this compound in anhydrous DMSO.[2][3] This solution should be prepared fresh and used immediately.[1]
Conjugation Reaction
The efficiency of the labeling reaction is dependent on the pH and the molar ratio of dye to antibody.[1]
-
pH Adjustment: For optimal labeling, the pH of the antibody solution should be between 8.0 and 9.0.[1] Add 1/10th volume of 1 M sodium bicarbonate buffer to your antibody solution. For example, add 10 µL of 1 M sodium bicarbonate to 100 µL of antibody solution.[1]
-
Molar Ratio Calculation: The optimal molar ratio of this compound to antibody can vary. A common starting point is a 10:1 to 20:1 molar ratio.[1] It is recommended to test a few different ratios (e.g., 5:1, 10:1, 15:1, 20:1) to determine the optimal degree of labeling for your specific antibody.[3]
-
Reaction Incubation: Add the calculated volume of the this compound stock solution to the pH-adjusted antibody solution while gently vortexing. Incubate the reaction mixture for 1 hour at room temperature in the dark, with continuous rotation or shaking.[2][3]
Quenching the Reaction (Optional)
To stop the labeling reaction, a quenching reagent can be added. Add Tris-HCl to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.
Purification of the Labeled Antibody
The unreacted this compound and other reaction byproducts must be removed from the labeled antibody.
-
Size Exclusion Chromatography: Use a desalting column, such as Sephadex G-25, to separate the labeled antibody from the free dye.[2][3]
Characterization and Storage
Degree of Labeling (DOL)
The DOL, which represents the average number of dye molecules conjugated to each antibody molecule, can be determined spectrophotometrically.[1]
-
Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and at the maximum absorbance wavelength for Cy5.5 (approximately 675 nm).
-
The DOL can be calculated using the Beer-Lambert law. An optimal DOL is typically between 2 and 7.[1]
Storage
Store the purified Cy5.5-labeled antibody at >0.5 mg/mL in the presence of a carrier protein (e.g., 0.1% bovine serum albumin).[3] For long-term storage, it is recommended to store the conjugate at 4°C, protected from light.[5] Adding a bacteriostatic agent like 0.01-0.03% sodium azide (B81097) can prevent microbial growth. If glycerol (B35011) is added to a final concentration of 50%, the conjugate can be stored at -20°C.
Quantitative Data Summary
| Parameter | Recommended Value/Range |
| Antibody Concentration | 2-3 mg/mL[2] |
| Reaction Buffer pH | 8.0 - 9.5[1] |
| This compound Stock Solution | 10 mg/mL or 10 mM in anhydrous DMSO[2][3] |
| Molar Ratio (Dye:Antibody) | 5:1 to 20:1 (start with 10:1)[1][3] |
| Reaction Time | 1 hour[2][3] |
| Reaction Temperature | Room Temperature[2][3] |
| Optimal Degree of Labeling (DOL) | 2 - 7[1] |
Visualizations
Caption: Chemical reaction of this compound with an antibody.
Caption: Experimental workflow for this compound antibody labeling.
References
Application Notes and Protocols for Conjugating Cy5.5-Succinimidyl Ester to Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the covalent conjugation of Cyanine5.5-Succinimidyl Ester (Cy5.5-SE), a near-infrared fluorescent dye, to peptides. Cy5.5 is an ideal fluorophore for a wide range of applications, including in vivo imaging, due to its emission in the near-infrared spectrum, which allows for deep tissue penetration and minimal background autofluorescence.[1] The succinimidyl ester (SE) functional group readily reacts with primary amines, such as the N-terminus of a peptide or the side chain of lysine (B10760008) residues, to form a stable amide bond.[2][] This protocol outlines the necessary steps for successful conjugation, purification, and characterization of the resulting fluorescently labeled peptide.
Reaction Principle
The conjugation of this compound to a peptide is a nucleophilic acyl substitution reaction. The primary amine group on the peptide acts as a nucleophile, attacking the carbonyl carbon of the succinimidyl ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. The reaction is highly pH-dependent, with optimal rates typically observed between pH 8.3 and 8.5.[4][5][6][7] At this pH, the primary amine is sufficiently deprotonated to be nucleophilic, while the hydrolysis of the NHS ester is minimized.[8]
Quantitative Data Summary
For successful and reproducible conjugation, it is crucial to control several key reaction parameters. The following table summarizes the recommended quantitative data for the conjugation of this compound to peptides.
| Parameter | Recommended Value/Range | Notes |
| Molar Ratio (this compound : Peptide) | 5:1 to 20:1 | A molar excess of the dye ensures efficient labeling. The optimal ratio may need to be determined empirically for each specific peptide.[8] |
| Reaction pH | 8.3 - 8.5 | This pH range maximizes the concentration of reactive, deprotonated primary amines while minimizing hydrolysis of the NHS ester.[4][5][6][7][8] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Sodium Phosphate | Buffers must be free of primary amines (e.g., Tris) to avoid competing reactions.[5][6][8] |
| Peptide Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency.[6][7] |
| This compound Solvent | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | The dye should be dissolved immediately before use.[4][6][8][9] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are typically faster. |
| Reaction Time | 1 - 4 hours at Room Temperature, or Overnight at 4°C | The optimal time can vary depending on the specific reactants and temperature.[5][6][7][10] |
| Quenching Agent | 1 M Tris-HCl, pH 8.0 or 1 M Glycine | Added to stop the reaction by consuming unreacted this compound.[8] |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the conjugation of this compound to a peptide.
References
- 1. lifetein.com [lifetein.com]
- 2. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 4. interchim.fr [interchim.fr]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. acebiolab.com [acebiolab.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. neb.com [neb.com]
Application Notes and Protocols for Cy5.5-SE Protein Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the successful conjugation of proteins with Cy5.5 succinimidyl ester (SE). Cy5.5 is a bright and photostable cyanine (B1664457) dye that fluoresces in the far-red region of the spectrum, making it an ideal label for a variety of applications, including fluorescence microscopy, flow cytometry, western blotting, and in vivo imaging. The succinimidyl ester reactive group efficiently couples to primary amines on proteins, such as the side chain of lysine (B10760008) residues and the N-terminus, to form a stable amide bond. Adherence to the following protocols and guidelines will ensure optimal labeling efficiency and conjugate performance.
Data Presentation
Table 1: Recommended Reaction Conditions for Cy5.5-SE Protein Conjugation
| Parameter | Recommended Range | Optimal Value | Notes |
| Protein Concentration | 1 - 10 mg/mL | 2 - 5 mg/mL | Higher concentrations generally lead to greater labeling efficiency.[1][2] |
| Reaction Buffer | Amine-free buffer (e.g., PBS, HEPES) | 0.1 M Sodium Bicarbonate | Buffers containing primary amines like Tris or glycine (B1666218) are not suitable.[1][3] |
| Reaction pH | 8.0 - 9.5 | 8.3 - 8.5 | The reaction is strongly pH-dependent; primary amines must be deprotonated to be reactive.[1][3] |
| Dye to Protein Molar Ratio | 3:1 to 20:1 | 5:1 to 15:1 | The optimal ratio is protein-dependent and should be determined empirically.[2][4] |
| Reaction Temperature | Room Temperature (20-25°C) | Room Temperature | Some protocols suggest incubation at 37°C for 1 hour.[4] |
| Reaction Time | 30 - 120 minutes | 60 minutes | Longer incubation times do not typically improve conjugation and may increase dye hydrolysis.[1][3] |
| Dye Solvent | Anhydrous DMSO or DMF | Anhydrous DMSO | The dye is moisture-sensitive and should be dissolved immediately before use.[2][3] |
Experimental Protocols
Protocol 1: Protein Preparation
-
Buffer Exchange: Ensure the protein is in an amine-free buffer at the desired concentration. If the protein solution contains interfering substances such as Tris, glycine, or ammonium (B1175870) salts, a buffer exchange must be performed.[3] This can be accomplished by:
-
Dialysis against the recommended reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).
-
Using a spin column for buffer exchange according to the manufacturer's instructions.
-
-
Concentration Adjustment: Adjust the protein concentration to be within the recommended range (ideally 2-10 mg/mL) using a suitable concentration method if necessary.[1]
-
pH Verification: Confirm that the pH of the protein solution is between 8.2 and 8.5 for optimal labeling.[1] If needed, adjust the pH with a small amount of 1 M sodium bicarbonate.
Protocol 2: this compound Dye Reconstitution
-
Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Reconstitution: Add the appropriate volume of anhydrous DMSO or DMF to the vial to create a stock solution of the dye, typically at a concentration of 10 mg/mL.[2]
-
Mixing: Vortex the vial until the dye is completely dissolved. The reconstituted dye solution should be used immediately.[1]
Protocol 3: Conjugation Reaction
-
Initiate Reaction: While gently vortexing the protein solution, slowly add the calculated volume of the reconstituted this compound dye. The amount of dye to add depends on the desired dye-to-protein molar ratio.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[1] Continuous gentle mixing during the incubation period is recommended.
-
Quenching (Optional): Some protocols suggest adding a quenching reagent, such as hydroxylamine (B1172632) or Tris buffer, to stop the reaction. However, immediate purification is generally sufficient.
Protocol 4: Purification of the Cy5.5-Protein Conjugate
It is crucial to remove any unconjugated Cy5.5 dye from the reaction mixture, as free dye can lead to high background signal in downstream applications.
-
Size-Exclusion Chromatography: The most common method for purification is size-exclusion chromatography.
-
Spin Columns: For smaller volumes, use a pre-packed spin column (e.g., Sephadex G-25).
-
Equilibrate the column with the desired storage buffer (e.g., PBS).
-
Apply the reaction mixture to the column.
-
Centrifuge according to the manufacturer's instructions to elute the labeled protein. The smaller, unconjugated dye molecules will be retained in the column resin.[5]
-
-
Gravity-Flow Columns: For larger volumes, a gravity-flow gel filtration column can be used.
-
-
Dialysis: Alternatively, the conjugate can be purified by extensive dialysis against a suitable storage buffer. This method is more time-consuming.
Protocol 5: Characterization of the Conjugate
-
Degree of Labeling (DOL): The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy5.5 (~675 nm).
-
The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the protein and the dye.
-
-
SDS-PAGE Analysis: The purity of the conjugate can be assessed by SDS-PAGE. A fluorescent scan of the gel should show a single fluorescent band corresponding to the molecular weight of the protein.[1]
Visualizations
Signaling Pathways and Workflows
Caption: Covalent bond formation between this compound and a protein.
Caption: Experimental workflow for this compound protein conjugation.
References
Application Notes and Protocols for Calculating the Degree of Labeling for Cy5.5-SE Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Accurate determination of the degree of labeling (DOL) is a critical quality control step in the bioconjugation process. The DOL, representing the average number of dye molecules conjugated to each biomolecule (e.g., an antibody), directly influences the performance of the labeled conjugate in downstream applications. An optimal DOL is crucial for achieving a bright, specific signal without inducing artifacts such as self-quenching or compromised biological activity of the protein.[1][2][3]
These application notes provide a detailed protocol for calculating the DOL of biomolecules labeled with Cyanine 5.5 Succinimidyl Ester (Cy5.5-SE), a popular far-red fluorescent dye. Cy5.5 is favored for its high molar extinction coefficient and emission in a spectral region where background autofluorescence from biological samples is minimal.[4][5] The protocol herein outlines the spectrophotometric method for DOL determination, which is based on the Beer-Lambert law.[1][6]
Principle of DOL Calculation
The degree of labeling is determined by measuring the absorbance of the purified conjugate at two key wavelengths:
-
~675 nm (λmax of Cy5.5): The wavelength of maximum absorbance for the Cy5.5 dye.[5][7]
-
280 nm: The wavelength at which proteins absorb light, primarily due to the presence of aromatic amino acids such as tryptophan and tyrosine.[8][9]
The Beer-Lambert law (A = εcl) is applied to calculate the molar concentrations of the dye and the protein from their respective absorbance values. A critical step in this calculation is the application of a correction factor to the absorbance at 280 nm. This is necessary because Cy5.5 also exhibits some absorbance at 280 nm, which, if not accounted for, would lead to an overestimation of the protein concentration.[1][6][10]
Key Parameters and Data
For an accurate DOL calculation, the following parameters are required. The table below summarizes the necessary quantitative data.
| Parameter | Symbol | Value | Reference |
| Molar Extinction Coefficient of Cy5.5 at ~675 nm | ε_dye_ | 190,000 M⁻¹cm⁻¹ | [5][7] |
| Correction Factor (A₂₈₀/A_max_) for Cy5.5 | CF₂₈₀ | ~0.04 | [11] |
| Molar Extinction Coefficient of Protein at 280 nm | ε_protein_ | Protein-dependent (e.g., ~210,000 M⁻¹cm⁻¹ for IgG) | [8] |
| Path Length of Cuvette | l | Typically 1 cm | [12][13] |
Experimental Protocols
This protocol provides a general guideline for labeling proteins with this compound. Optimal conditions, such as the molar ratio of dye to protein, may need to be determined empirically for each specific protein.
Materials:
-
Purified protein (e.g., IgG) at 2-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).[4]
-
This compound (stored at -20°C, desiccated and protected from light).[14]
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO).[4]
-
1 M Sodium Bicarbonate buffer, pH 8.5.[4]
-
Purification column (e.g., Sephadex G-25) for removing unconjugated dye.[4]
Procedure:
-
Protein Preparation: Ensure the protein solution is free of primary amine-containing substances like Tris or glycine, as these will compete with the labeling reaction.[4] If necessary, dialyze the protein against PBS. Adjust the protein concentration to 2-10 mg/mL.[4]
-
pH Adjustment: For optimal labeling, the pH of the protein solution should be between 8.0 and 9.0.[15] Add 1/10th volume of 1 M sodium bicarbonate buffer to the protein solution to raise the pH to ~8.5.
-
Dye Preparation: Immediately before use, dissolve the this compound in DMSO to a concentration of 10 mM.[4]
-
Labeling Reaction: Add a calculated amount of the this compound stock solution to the protein solution. A starting point of a 10:1 to 20:1 molar ratio of dye to protein is recommended.[1][14] Incubate the reaction for 1 hour at room temperature, protected from light, with gentle mixing.[4]
-
Purification of the Conjugate: It is crucial to remove all non-conjugated dye before spectrophotometric analysis.[1][10] Purify the labeled protein using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS. Collect the fractions containing the labeled protein, which will be identifiable by their color.
Materials:
-
Purified Cy5.5-labeled protein conjugate.
-
UV-Vis Spectrophotometer.
-
Quartz cuvette with a 1 cm pathlength.
Procedure:
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up.
-
Blank Measurement: Use the buffer in which the conjugate is dissolved (e.g., PBS) to zero the absorbance of the spectrophotometer at all wavelengths to be measured.
-
Absorbance Measurement: Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5.5, which is approximately 675 nm (A_max_). If the absorbance is too high (typically > 2.0), dilute the sample with a known volume of buffer and re-measure.[10] Remember to account for this dilution factor in the calculations.
-
Calculations: Use the following equations to determine the DOL:
-
Step 1: Calculate the molar concentration of the dye. Concentration of Dye (M) = A_max / (ε_dye * l)
-
Step 2: Calculate the corrected absorbance of the protein at 280 nm. Corrected A₂₈₀ = A₂₈₀ - (A_max * CF₂₈₀)[6]
-
Step 3: Calculate the molar concentration of the protein. Concentration of Protein (M) = Corrected A₂₈₀ / (ε_protein * l)[10]
-
Step 4: Calculate the Degree of Labeling (DOL). DOL = Concentration of Dye (M) / Concentration of Protein (M)[15]
-
Example Calculation
Scenario: An IgG antibody (Molar Extinction Coefficient at 280 nm = 210,000 M⁻¹cm⁻¹) is labeled with this compound.
Measured Absorbance Values (1 cm path length):
-
A₂₈₀ = 1.6
-
A_max_ (at 675 nm) = 0.95
Calculations:
-
Concentration of Dye: 0.95 / (190,000 M⁻¹cm⁻¹ * 1 cm) = 5.0 x 10⁻⁶ M
-
Corrected A₂₈₀: 1.6 - (0.95 * 0.04) = 1.6 - 0.038 = 1.562
-
Concentration of Protein: 1.562 / (210,000 M⁻¹cm⁻¹ * 1 cm) = 7.44 x 10⁻⁶ M
-
Degree of Labeling (DOL): (5.0 x 10⁻⁶ M) / (7.44 x 10⁻⁶ M) ≈ 6.7
Result: The DOL for this Cy5.5-IgG conjugate is approximately 6.7. An optimal DOL for antibodies is typically between 2 and 10.[3]
Visualizations
Caption: Workflow for calculating the Degree of Labeling (DOL).
References
- 1. benchchem.com [benchchem.com]
- 2. support.nanotempertech.com [support.nanotempertech.com]
- 3. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. spectra.arizona.edu [spectra.arizona.edu]
- 7. Cyanine 5.5, SE | Tocris Bioscience [tocris.com]
- 8. punnettsquare.org [punnettsquare.org]
- 9. Measuring protein concentration using absorbance at 280 nm [ruf.rice.edu]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. bio-techne.com [bio-techne.com]
- 12. Protein Concentration Calculator | AAT Bioquest [aatbio.com]
- 13. Protein Extinction Coefficient and Concentration Calculation [novoprolabs.com]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Imaging in Mice Using Cy5.5-SE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine5.5 succinimidyl ester (Cy5.5-SE) is a near-infrared (NIR) fluorescent dye widely employed for in vivo imaging in small animals.[1][2] Its emission wavelength in the NIR spectrum (typically around 695-700 nm) minimizes interference from tissue autofluorescence, allowing for deep tissue penetration and a high signal-to-noise ratio.[2][3] This makes it an ideal candidate for a variety of in vivo applications, including cancer research, drug delivery tracking, and biodistribution studies.[2][4][5] this compound is an amine-reactive dye, readily conjugating to proteins, antibodies, peptides, and other biomolecules containing primary amines.[6][7][8]
These application notes provide detailed protocols for using this compound in mouse models for in vivo imaging, from conjugation of the dye to a targeting molecule to the final image acquisition and analysis.
Chemical Properties and Storage
| Property | Value |
| Excitation Maximum | ~675 nm |
| Emission Maximum | ~694 nm |
| Reactive Group | N-hydroxysuccinimide (NHS) ester |
| Reactivity | Primary amines |
| Solubility | Soluble in organic solvents like DMSO and DMF |
| Storage | Store at -20°C, desiccated and protected from light. Reconstituted dye in DMSO can be stored at -20°C for a few weeks.[7][9] |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This protocol describes the labeling of an antibody with this compound. The molar ratio of dye to antibody may need to be optimized for your specific antibody to achieve the desired degree of labeling (typically 3-7 dyes per antibody) without causing precipitation or loss of function.[10]
Materials:
-
Antibody solution (2 mg/mL or higher in an amine-free buffer like PBS, pH 7.2-7.4)[10]
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium Bicarbonate, pH 8.5-9.0
-
Desalting column (e.g., Sephadex G-25)
-
Storage buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide)
Procedure:
-
Prepare the Antibody:
-
Ensure the antibody is in an amine-free buffer. If not, perform a buffer exchange using a desalting column.
-
Adjust the antibody concentration to at least 2 mg/mL.[10]
-
-
Prepare the this compound Solution:
-
Adjust the pH of the Antibody Solution:
-
Add 1 M sodium bicarbonate to the antibody solution to raise the pH to 8.5-9.0. A common starting point is to add 50 µL of 1 M sodium bicarbonate per 1 mL of antibody solution.
-
-
Conjugation Reaction:
-
Purification of the Conjugate:
-
Remove unreacted this compound and exchange the buffer to the desired storage buffer using a desalting column.[10]
-
-
Characterization and Storage:
-
Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and ~675 nm (for Cy5.5).
-
Calculate the protein concentration and the degree of labeling.
-
Store the conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.
-
Protocol 2: In Vivo Fluorescence Imaging of Tumor-Bearing Mice
This protocol outlines a general procedure for in vivo imaging of a Cy5.5-labeled antibody in a subcutaneous tumor model.
Materials:
-
Tumor-bearing mice
-
Cy5.5-labeled antibody
-
Sterile PBS
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system with appropriate filters for Cy5.5 (Excitation: ~640 nm, Emission: ~700 nm)[4]
Procedure:
-
Animal Preparation:
-
To reduce autofluorescence, it is recommended to feed the mice a chlorophyll-free diet for at least one week prior to imaging.[4]
-
-
Probe Administration:
-
Image Acquisition:
-
Anesthetize the mouse using isoflurane (B1672236) and place it in the imaging chamber.[4]
-
Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to determine the optimal imaging window.[11][12]
-
-
Data Analysis:
-
Use the imaging system's software to draw regions of interest (ROIs) around the tumor and a contralateral non-tumor-bearing area (for background).
-
Quantify the fluorescence intensity in each ROI.
-
Calculate the tumor-to-background ratio to assess targeting specificity.
-
Protocol 3: Ex Vivo Biodistribution Analysis
This protocol describes how to assess the distribution of the Cy5.5-labeled probe in various organs after the final in vivo imaging time point.
Materials:
-
Mice from the in vivo imaging study
-
Surgical tools for dissection
-
In vivo imaging system
Procedure:
-
Euthanasia and Perfusion:
-
At the study endpoint, euthanize the mice.
-
Perfuse the animals with saline to remove blood from the organs, which can interfere with fluorescence measurements.[4]
-
-
Organ Dissection:
-
Ex Vivo Imaging:
-
Data Quantification:
-
Draw ROIs around each organ and the tumor in the ex vivo image and measure the average fluorescence intensity.[4]
-
The data can be expressed as relative fluorescence units or, if a standard curve of the Cy5.5-labeled probe is created, as the percentage of the injected dose per gram of tissue (%ID/g).[4]
-
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from in vivo imaging studies using Cy5.5-labeled agents in mice.
Table 1: Biodistribution of Free Cy5.5 Dye in ICR Mice (0.1 mg/kg, i.v.) [13]
| Organ | Relative Fluorescence Intensity (0.5 h post-injection) | Relative Fluorescence Intensity (24 h post-injection) |
| Liver | High | Decreased |
| Lung | Moderate | Decreased |
| Kidney | Moderate | Decreased |
| Stomach | Moderate | Decreased |
| Spleen | Low | Low |
| Heart | Low | Low |
| Brain | Very Low | Very Low |
Table 2: Tumor-to-Background Ratios of a Cy5.5-Labeled Targeting Agent in a Xenograft Mouse Model
| Time Post-Injection | Tumor-to-Background Ratio (Mean ± SD) |
| 1 hour | 1.5 ± 0.3 |
| 4 hours | 2.8 ± 0.5 |
| 8 hours | 4.2 ± 0.7 |
| 24 hours | 5.5 ± 0.9 |
| 48 hours | 4.8 ± 0.6 |
Note: These values are illustrative and will vary depending on the specific targeting agent, tumor model, and imaging system used.
Visualizations
Experimental Workflow for In Vivo Imaging
Caption: Workflow for in vivo imaging using this compound labeled probes.
Targeted Imaging Signaling Pathway
Caption: Generalized pathway for targeted in vivo fluorescence imaging.
References
- 1. Which cyanine dyes can be used for in vivo imaging applications? | AAT Bioquest [aatbio.com]
- 2. lifetein.com [lifetein.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. abpbio.com [abpbio.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. Cyanine 5.5 monosuccinimidyl ester [equivalent to Cy5.5® NHS ester] | AAT Bioquest [aatbio.com]
- 9. apexbt.com [apexbt.com]
- 10. drmr.com [drmr.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Distribution and accumulation of Cy5.5-labeled thermally cross-linked superparamagnetic iron oxide nanoparticles in the tissues of ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cy5.5-SE in Immunohistochemistry (IHC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Cy5.5 Succinimidyl Ester (SE), a bright, near-infrared fluorescent dye, for the covalent labeling of antibodies and their subsequent application in immunohistochemistry (IHC). The protocols detailed below cover antibody conjugation, tissue preparation, and immunofluorescent staining, offering a complete workflow for robust and reproducible results.
Introduction to Cy5.5-SE
This compound is a member of the cyanine (B1664457) dye family, characterized by its high molar extinction coefficient, good water solubility, and emission in the near-infrared spectrum (excitation/emission maxima ~675/694 nm).[1] Its succinimidyl ester functional group reacts efficiently with primary amines on proteins, such as lysine (B10760008) residues, to form stable amide bonds. This makes it an excellent choice for labeling antibodies for use in various immunodetection assays, including IHC. The near-infrared emission of Cy5.5 minimizes autofluorescence from biological samples, leading to an improved signal-to-noise ratio.[2]
Data Presentation: Fluorophore Characteristics
The choice of fluorophore is critical for successful immunofluorescence experiments. The following table summarizes key quantitative data for Cy5.5 and compares it with other commonly used fluorophores in the red and far-red spectrum.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Relative Brightness | Relative Photostability |
| Cy5.5 | ~675 | ~694 | ~250,000 | ~0.28 | Bright | Moderate |
| Alexa Fluor 647 | ~650 | ~668 | ~270,000 | ~0.33 | Very Bright | High |
| Cy5 | ~649 | ~666 | ~250,000 | ~0.20 | Bright | Moderate to Low |
| Alexa Fluor 680 | ~679 | ~702 | ~183,000 | ~0.36 | Bright | High |
Note: Values are approximate and can vary depending on the conjugation and local environment. Data compiled from multiple sources for comparative purposes. Alexa Fluor dyes are generally considered more photostable than their Cy dye counterparts.[3][4]
Experimental Protocols
Protocol 1: Antibody Conjugation with this compound
This protocol describes the covalent labeling of a primary antibody with this compound.
Materials:
-
Primary antibody (purified, in an amine-free buffer like PBS)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
1M Sodium Bicarbonate (pH 8.5-9.0)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction tubes
-
Vortexer and centrifuge
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine (B1666218) will compete for the dye and should be avoided.
-
Adjust the pH of the antibody solution to 8.5-9.0 using 1M Sodium Bicarbonate. This is crucial for efficient conjugation to primary amines.
-
-
This compound Stock Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL. Vortex thoroughly to ensure complete dissolution.
-
-
Conjugation Reaction:
-
The optimal molar ratio of this compound to antibody should be determined empirically, but a starting point of 10:1 to 15:1 is recommended.
-
Calculate the required volume of this compound stock solution to add to the antibody solution.
-
Slowly add the this compound/DMSO solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature in the dark, with gentle mixing.
-
-
Purification of the Conjugate:
-
Prepare a desalting column according to the manufacturer's instructions.
-
Apply the conjugation reaction mixture to the top of the column.
-
Elute the Cy5.5-conjugated antibody with PBS (pH 7.2-7.4).
-
Collect the colored fractions, which contain the labeled antibody. The first colored fraction to elute is the conjugated antibody.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and ~675 nm (for Cy5.5).
-
Calculate the protein concentration and the DOL using the following formulas:
-
Protein Concentration (mg/mL) = [A₂₈₀ - (A₆₇₅ x 0.05)] / (Antibody Extinction Coefficient) x Antibody Molecular Weight
-
DOL = (A₆₇₅ x Antibody Molecular Weight) / (Protein Concentration x 250,000)
-
-
An optimal DOL is typically between 3 and 8.
-
-
Storage:
-
Store the purified Cy5.5-conjugated antibody at 4°C in the dark. For long-term storage, add a cryoprotectant like glycerol (B35011) (to a final concentration of 50%) and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Diagram: Antibody Conjugation Workflow
Caption: Workflow for conjugating this compound to a primary antibody.
Protocol 2: Multiplex Immunohistochemistry (IHC) Staining
This protocol provides a general workflow for multiplex IHC using a Cy5.5-conjugated antibody as part of a panel targeting the PI3K/Akt signaling pathway. This example assumes a three-plex panel to detect a tumor marker (e.g., Cytokeratin), a key pathway component (e.g., Phospho-Akt), and an immune checkpoint marker (e.g., PD-L1) that can be regulated by this pathway.[5][6][7]
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections on charged slides
-
Xylene and graded ethanol (B145695) series (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer pH 6.0 or Tris-EDTA pH 9.0)
-
Wash buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBST)
-
Primary antibodies:
-
Anti-Cytokeratin (e.g., conjugated to a green fluorophore like FITC)
-
Anti-Phospho-Akt (e.g., a rabbit monoclonal antibody)
-
Anti-PD-L1 (conjugated to Cy5.5)
-
-
Secondary antibody (if needed, e.g., goat anti-rabbit conjugated to a red fluorophore like Alexa Fluor 594)
-
DAPI nuclear counterstain
-
Antifade mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by incubating slides in pre-heated antigen retrieval buffer. The choice of buffer and heating method (microwave, pressure cooker, or water bath) should be optimized for the specific antibodies. A common method is to heat at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature in the buffer.
-
Rinse with wash buffer.
-
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation (Sequential):
-
First Primary Antibody (unconjugated): Incubate with the anti-Phospho-Akt antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Wash slides thoroughly with wash buffer (3 x 5 minutes).
-
Secondary Antibody: Incubate with the fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit Alexa Fluor 594) for 1 hour at room temperature in the dark.
-
Wash slides thoroughly with wash buffer (3 x 5 minutes).
-
-
Primary Antibody Incubation (Cocktail of Conjugated Antibodies):
-
Prepare a cocktail of the directly conjugated primary antibodies (anti-Cytokeratin-FITC and anti-PD-L1-Cy5.5) in blocking buffer at their pre-determined optimal dilutions.
-
Incubate the sections with the antibody cocktail for 1-2 hours at room temperature in the dark in a humidified chamber.
-
Wash slides thoroughly with wash buffer (3 x 5 minutes) in the dark.
-
-
Counterstaining:
-
Incubate sections with DAPI solution for 5-10 minutes at room temperature in the dark.
-
Rinse briefly with wash buffer.
-
-
Mounting:
-
Mount coverslips using an antifade mounting medium.
-
Allow the mounting medium to cure (typically overnight at 4°C in the dark).
-
-
Imaging:
-
Image the slides using a fluorescence microscope or slide scanner equipped with appropriate filter sets for DAPI, FITC, Alexa Fluor 594, and Cy5.5.
-
Acquire images for each channel separately and merge to visualize co-localization.
-
Diagram: PI3K/Akt Signaling Pathway and Multiplex IHC Targeting
Caption: PI3K/Akt pathway with targets for multiplex IHC analysis.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| High Background | - Antibody concentration too high.- Insufficient washing.- Inadequate blocking.- Autofluorescence of tissue. | - Titrate the Cy5.5-conjugated antibody to determine the optimal concentration.- Increase the number and duration of wash steps.- Use a blocking buffer containing serum from the species of the secondary antibody (if used).- Use a spectrally unmixing imaging system if autofluorescence is a major issue. Cy5.5's near-IR emission helps minimize this. |
| Weak or No Signal | - Low antibody concentration.- Inefficient antibody conjugation (low DOL).- Inadequate antigen retrieval.- Photobleaching. | - Increase the concentration of the Cy5.5-conjugated antibody.- Re-conjugate the antibody, ensuring optimal reaction conditions.- Optimize the antigen retrieval method (buffer pH, time, temperature).- Use an antifade mounting medium and minimize exposure to excitation light during imaging. |
| Non-specific Staining | - Cross-reactivity of the antibody.- Presence of endogenous biotin (B1667282) (if using a biotin-based detection system). | - Run appropriate controls, including an isotype control.- If using secondary antibodies, ensure they are highly cross-adsorbed.- Use a direct immunofluorescence approach with a Cy5.5-conjugated primary antibody to eliminate the need for secondary detection steps. |
This document provides a comprehensive starting point for the successful application of this compound in your immunohistochemistry experiments. Optimization of specific parameters for your particular antibody and tissue type is always recommended for achieving the best possible results.
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. Multiplexed imaging and automated signal quantification in formalin-fixed paraffin-embedded tissues by ChipCytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. novusbio.com [novusbio.com]
- 6. Clinical implications of the interaction between PD-1/PD-L1 and PI3K/AKT/mTOR pathway in progression and treatment of non-small cell lung cancer [jcancer.org]
- 7. Immune-independent acquired resistance to PD-L1 antibody initiated by PD-L1 upregulation via PI3K/AKT signaling can be reversed by anlotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Labeling Oligonucleotides with Cy5.5-SE
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent labeling of amine-modified oligonucleotides with Cy5.5 succinimidyl ester (SE). Cy5.5 is a near-infrared (NIR) fluorescent dye ideal for applications requiring low background fluorescence, such as in vivo imaging and fluorescence measurements in complex biological samples.[1][2] The succinimidyl ester reactive group of Cy5.5 efficiently reacts with primary aliphatic amines to form a stable amide bond, enabling robust and reliable labeling of oligonucleotides.[3] This protocol covers the labeling reaction, purification of the conjugate, and quantification of the degree of labeling.
Chemical Reaction
The labeling reaction involves the nucleophilic attack of the primary amine on the oligonucleotide by the N-hydroxysuccinimide (NHS) ester of the Cy5.5 dye. This results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide.[3]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the labeling of oligonucleotides with Cy5.5-SE.
| Parameter | Value | Reference |
| Cy5.5 Dye Properties | ||
| Excitation Maximum (λex) | ~673-678 nm | [1][4] |
| Emission Maximum (λem) | ~694-707 nm | [1][5] |
| Molar Extinction Coefficient (ε) at λmax | ~190,000 - 209,000 M⁻¹cm⁻¹ | [1][5] |
| Correction Factor (CF₂₆₀) | ~0.03 (for Cy5) | [6][7] |
| Reaction Conditions | ||
| Oligonucleotide Concentration | 0.3 - 0.8 mM | [3] |
| Dye:Oligonucleotide Molar Ratio | 10:1 (recommended starting point) | [8] |
| Labeling Buffer | 0.1 M Sodium Bicarbonate or Sodium Borate (B1201080) | [3][9] |
| pH | 8.5 - 9.3 | [3] |
| Temperature | Room Temperature (~25°C) | [3] |
| Incubation Time | 1 - 3 hours (can be extended to overnight) | [3] |
| Purification Parameters | ||
| Ethanol (B145695) Precipitation | 2.5 - 3 volumes of cold 100% ethanol | [3] |
| Centrifugation | 13,000 x g for 20-30 minutes | [3] |
Experimental Protocol
Reagent Preparation
-
Amino-modified Oligonucleotide: Dissolve the lyophilized oligonucleotide containing a primary amine modification (e.g., Amino Modifier C6) in the labeling buffer to a final concentration of 0.3-0.8 mM.[3]
-
This compound Stock Solution: Immediately before use, warm the vial of this compound to room temperature. Prepare a 10 mg/mL stock solution in anhydrous dimethyl sulfoxide (B87167) (DMSO).[8] Vortex until fully dissolved. This solution is moisture-sensitive and should be used promptly.[3]
-
Labeling Buffer: Prepare a 0.1 M sodium bicarbonate or sodium borate buffer and adjust the pH to 8.5-9.3.[3] Crucially, avoid buffers containing primary amines, such as Tris, as they will compete with the oligonucleotide for reaction with the dye. [3]
-
Quenching Solution (Optional): 1 M Tris-HCl, pH 8.0.
-
Purification Reagents:
-
Ethanol Precipitation: 3 M sodium acetate (B1210297) (pH 5.2), absolute ethanol (100%), and 70% ethanol.[3]
-
HPLC Purification: Acetonitrile (B52724) (HPLC grade) and 0.1 M triethylammonium (B8662869) acetate (TEAA) buffer.[3]
-
Labeling Reaction
-
In a microcentrifuge tube protected from light, combine the amino-modified oligonucleotide solution with the desired molar excess of the freshly prepared this compound stock solution. A 10:1 molar ratio of dye to oligonucleotide is a good starting point.[8]
-
Gently vortex the reaction mixture to ensure thorough mixing.
-
Incubate the reaction at room temperature (~25°C) for 1-3 hours. For potentially higher labeling efficiency, the incubation can be extended overnight.[3] It is critical to protect the reaction from light by wrapping the tube in aluminum foil or placing it in a dark container.[3]
-
(Optional) Quenching: To stop the reaction, add the quenching solution to a final concentration of 50-100 mM. This will react with any unreacted this compound.
Purification of the Labeled Oligonucleotide
It is essential to remove the unreacted this compound from the labeled oligonucleotide. Several methods can be employed:
-
To the reaction mixture, add 0.1 volumes of 3 M sodium acetate (pH 5.2).
-
Add 2.5-3 volumes of cold 100% ethanol.[3]
-
Mix thoroughly and incubate at -20°C for at least 30 minutes.[3]
-
Centrifuge at high speed (e.g., 13,000 x g) for 20-30 minutes to pellet the oligonucleotide.[3]
-
Carefully decant the supernatant containing the unreacted dye.
-
Wash the pellet twice with cold 70% ethanol, centrifuging briefly between washes.
-
Air-dry the pellet to remove residual ethanol and resuspend the labeled oligonucleotide in a suitable buffer (e.g., TE buffer, pH 7.0).
Reverse-phase HPLC is a highly effective method for separating the labeled oligonucleotide from the free dye and any unlabeled oligonucleotide.[1]
-
Use a C18 reverse-phase column.
-
Employ a gradient of acetonitrile in 0.1 M TEAA buffer.
-
Inject the reaction mixture onto the column.
-
Monitor the elution profile at 260 nm (oligonucleotide) and ~675 nm (Cy5.5 dye).
-
Collect the fractions that show absorbance at both wavelengths, which correspond to the Cy5.5-labeled oligonucleotide.
-
Pool the desired fractions and lyophilize to obtain the purified product.
Quantification of the Degree of Labeling (DOL)
The DOL, which represents the average number of dye molecules per oligonucleotide, can be determined using UV-Vis spectrophotometry.
-
Measure the absorbance of the purified labeled oligonucleotide solution at 260 nm (A₂₆₀) and at the absorbance maximum of Cy5.5 (~675 nm, A_max).
-
Calculate the concentration of the dye:
-
Calculate the corrected absorbance of the oligonucleotide at 260 nm:
-
Calculate the concentration of the oligonucleotide:
-
[Oligo] (M) = A₂₆₀_corrected / ε_oligo
-
where ε_oligo is the molar extinction coefficient of the oligonucleotide (can be estimated based on its sequence).
-
-
Calculate the Degree of Labeling:
-
DOL = [Dye] / [Oligo]
-
For a singly labeled oligonucleotide, the target DOL is 1.0.
Experimental Workflow Diagram
Caption: Experimental workflow for labeling oligonucleotides with this compound.
Storage and Handling
Store the lyophilized Cy5.5-labeled oligonucleotide at -20°C in the dark. When reconstituted in a buffer (pH ~7.0), it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles and store at -20°C. Protect from light to prevent photobleaching.
References
- 1. Cy5.5 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 2. Oligonucleotide labeling_TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Cyanine 5, SE | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]
- 7. rndsystems.com [rndsystems.com]
- 8. Cy5.5 | Fluorescent Dyes | Labeled Peptides | Labeled Proteins | TargetMol [targetmol.com]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Purification of Cy5.5-SE Labeled Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of antibodies with near-infrared (NIR) fluorescent dyes such as Cyanine5.5 succinimidyl ester (Cy5.5-SE) is a critical process in the development of targeted imaging agents and antibody-drug conjugates (ADCs). Following the labeling reaction, the purification of the antibody conjugate is a crucial step to remove unconjugated free dye and other reaction byproducts. The presence of free dye can lead to high background signals, inaccurate quantification of the degree of labeling, and potential in vivo toxicity. This document provides detailed application notes and protocols for three common methods for purifying this compound labeled antibodies: Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF).
Overview of Purification Methods
The choice of purification method depends on several factors, including the scale of the purification, the required purity, the properties of the antibody, and the available equipment.
-
Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. It is a reliable method for removing small molecules like free dye from larger antibody conjugates.
-
Dialysis is a simple and cost-effective method that involves the diffusion of small molecules across a semi-permeable membrane, while retaining the larger antibody conjugate.
-
Tangential Flow Filtration (TFF) is a rapid and scalable method that uses a semi-permeable membrane to separate molecules. It is particularly well-suited for larger volumes and for concentrating the final product.
The following diagram illustrates the general workflow for antibody labeling and purification.
Data Presentation: Comparison of Purification Methods
The following table summarizes the typical performance characteristics of the three purification methods for this compound labeled antibodies. These values are estimates and can vary depending on the specific antibody, the initial purity of the sample, and the optimization of the protocol.
| Feature | Size Exclusion Chromatography (SEC) | Dialysis | Tangential Flow Filtration (TFF) |
| Antibody Recovery | > 95% | > 90% | > 90% |
| Free Dye Removal | Excellent (>99%) | Good to Excellent (>95%) | Excellent (>99%) |
| Purity of Final Product | High | Moderate to High | High |
| Processing Time | 1-2 hours | 24-72 hours | 1-4 hours |
| Scalability | Low to Moderate | Low to Moderate | High |
| Sample Dilution | Moderate | Minimal | Minimal (can concentrate) |
| Cost per Sample | Moderate | Low | High (equipment cost) |
| Impact on Final DOL | Minimal | Minimal | Minimal |
Experimental Protocols
Size Exclusion Chromatography (SEC) Protocol
This protocol is suitable for small to medium-scale purification of this compound labeled antibodies.
Materials:
-
SEC column (e.g., Sephadex G-25, PD-10 desalting columns)
-
Chromatography system or stand and collection tubes
-
Purification buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Labeled antibody solution
-
Spectrophotometer
Procedure:
-
Column Equilibration:
-
Equilibrate the SEC column with at least 5 column volumes of purification buffer at the recommended flow rate. This ensures the column is properly packed and the buffer is exchanged.
-
-
Sample Loading:
-
Carefully load the quenched labeling reaction mixture onto the top of the column. The sample volume should not exceed the manufacturer's recommendation (typically 10-25% of the column bed volume for optimal separation).
-
-
Elution:
-
Begin elution with the purification buffer.
-
Collect fractions of a defined volume (e.g., 0.5 mL or 1 mL).
-
The labeled antibody, being larger, will elute first in the void volume, appearing as a colored band. The smaller, unconjugated this compound dye will be retained by the resin and elute later.
-
-
Fraction Analysis:
-
Monitor the fractions by eye (for the colored antibody) and by measuring the absorbance at 280 nm (for protein) and 650 nm (for Cy5.5).
-
-
Pooling and Concentration:
-
Pool the fractions containing the purified labeled antibody.
-
If necessary, concentrate the pooled fractions using a centrifugal filter device with an appropriate molecular weight cutoff (MWCO), typically 30-50 kDa for IgG.
-
Dialysis Protocol
This protocol is a simple and effective method for removing free dye, especially for smaller sample volumes.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10-20 kDa)
-
Dialysis clips
-
Large beaker or container
-
Stir plate and stir bar
-
Purification buffer (e.g., PBS, pH 7.4)
-
Labeled antibody solution
Procedure:
-
Prepare Dialysis Tubing:
-
Cut the required length of dialysis tubing and hydrate (B1144303) it in purification buffer according to the manufacturer's instructions.
-
-
Load Sample:
-
Secure one end of the tubing with a dialysis clip.
-
Load the labeled antibody solution into the tubing, leaving some space at the top.
-
Remove excess air and seal the other end with a second clip.
-
-
Dialysis:
-
Place the sealed dialysis tubing in a beaker containing a large volume of cold (4°C) purification buffer (at least 1000 times the sample volume).
-
Stir the buffer gently on a stir plate.
-
Change the buffer every 4-6 hours for the first 24 hours, and then every 8-12 hours for another 24-48 hours. The removal of free dye can be monitored by observing the color of the dialysis buffer.
-
-
Sample Recovery:
-
Carefully remove the dialysis tubing from the buffer and gently wipe the outside.
-
Open one end and transfer the purified labeled antibody to a clean tube.
-
-
Concentration:
-
If the sample has been diluted during dialysis, it can be concentrated using a centrifugal filter device.
-
Tangential Flow Filtration (TFF) Protocol
TFF is ideal for larger sample volumes and when concentration of the final product is required.
Materials:
-
TFF system with a reservoir, pump, and filter cassette/hollow fiber module (e.g., 30-100 kDa MWCO)
-
Purification buffer (e.g., PBS, pH 7.4)
-
Labeled antibody solution
-
Pressure gauges and tubing
Procedure:
-
System Setup and Equilibration:
-
Assemble the TFF system according to the manufacturer's instructions.
-
Equilibrate the system by flushing with purification buffer to wet the membrane and remove any storage solution.
-
-
Sample Loading and Concentration:
-
Load the labeled antibody solution into the reservoir.
-
Start the pump to circulate the solution tangentially across the membrane.
-
The larger labeled antibody is retained (retentate), while the smaller free dye and buffer pass through the membrane (permeate).
-
Continue to circulate the retentate until the desired volume is reached.
-
-
Diafiltration (Buffer Exchange):
-
To further remove the free dye, perform diafiltration by adding fresh purification buffer to the reservoir at the same rate as the permeate is being removed. This maintains a constant volume in the retentate.
-
Typically, 5-10 diavolumes are sufficient to remove over 99% of the free dye.
-
-
Final Concentration and Recovery:
-
After diafiltration, stop adding buffer and continue to concentrate the retentate to the desired final volume.
-
Recover the purified and concentrated labeled antibody from the system.
-
Quality Control: Calculating the Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to a single antibody molecule. It is a critical quality attribute of the final product.
Procedure:
-
Measure Absorbance:
-
Using a spectrophotometer, measure the absorbance of the purified labeled antibody solution at 280 nm (A280) and at the absorbance maximum of Cy5.5 (approximately 675 nm, Amax).
-
-
Calculate Concentrations:
-
Concentration of Cy5.5 (M):
-
[Cy5.5] = Amax / (ε_dye * path length)
-
Where ε_dye for Cy5.5 is ~250,000 M⁻¹cm⁻¹ and the path length is typically 1 cm.
-
-
Concentration of Antibody (M):
-
First, correct the A280 reading for the contribution of the Cy5.5 dye:
-
Corrected A280 = A280 - (Amax * CF)
-
The correction factor (CF) for Cy5.5 at 280 nm is approximately 0.04.
-
-
Then, calculate the antibody concentration:
-
[Antibody] = Corrected A280 / (ε_protein * path length)
-
For a typical IgG, ε_protein is ~210,000 M⁻¹cm⁻¹.
-
-
-
-
Calculate DOL:
-
DOL = [Cy5.5] / [Antibody]
-
An optimal DOL for most applications is between 2 and 8.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Antibody Recovery | - Antibody aggregation.[1] - Non-specific binding to the purification matrix or membrane. | - Optimize buffer conditions (pH, ionic strength) to minimize aggregation.[1] - Use a different purification method or matrix. - For TFF, ensure proper membrane selection and operating conditions. |
| Presence of Free Dye after Purification | - Inefficient purification. - Column overloading (SEC). - Insufficient dialysis time or buffer changes. - Insufficient diavolumes in TFF. | - For SEC, reduce sample volume or use a larger column. - For dialysis, increase dialysis time and the frequency of buffer changes. - For TFF, increase the number of diavolumes. |
| Antibody Aggregation | - Over-labeling with hydrophobic cyanine (B1664457) dye.[1] - Unfavorable buffer conditions (pH near pI).[1] - High antibody concentration.[1] | - Reduce the molar ratio of this compound to antibody in the labeling reaction. - Adjust the pH of the purification buffer to be further from the antibody's isoelectric point.[1] - Work with more dilute antibody solutions if possible. |
| Leaching of Dye Post-Purification | - Instability of the dye-antibody conjugate. - Hydrolysis of the ester linkage if quenching was incomplete. | - Ensure the labeling reaction is performed at the correct pH and quenched properly. - Store the purified conjugate in a stable buffer at 4°C, protected from light. |
Signaling Pathways and Logical Relationships
The following diagram illustrates a decision-making process for selecting the appropriate purification method.
References
Application Notes and Protocols for Western Blotting with Cy5.5-SE Conjugated Secondary Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent Western blotting has emerged as a powerful technique for the detection and quantification of proteins, offering several advantages over traditional chemiluminescent methods. These benefits include a wider dynamic range, the ability to multiplex (detecting multiple proteins simultaneously), and the generation of stable signals allowing for blot archiving and re-imaging. This document provides detailed application notes and protocols for Western blotting using secondary antibodies conjugated with Cyanine5.5 succinimidyl ester (Cy5.5-SE), a near-infrared (NIR) fluorescent dye.
Cy5.5 is a cyanine (B1664457) dye that exhibits excitation and emission maxima in the near-infrared spectrum, typically around 675-683 nm and 694-703 nm, respectively.[1][2][3] This property is highly advantageous as it minimizes autofluorescence from biological samples and membranes, leading to a higher signal-to-noise ratio.[4] The stability of the fluorophore also allows for blots to be archived and re-imaged at a later date. These characteristics make Cy5.5-conjugated secondary antibodies an excellent choice for sensitive and quantitative protein analysis.
Data Presentation
Table 1: Properties of Cy5.5 Fluorophore
| Property | Value | Reference |
| Excitation Maximum | ~675 - 683 nm | [1][2][3] |
| Emission Maximum | ~694 - 703 nm | [1][2][3] |
| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | [3] |
| Laser Line Compatibility | 660 nm | [2] |
| Common Filter | 695/40 nm | [2][5] |
Table 2: Recommended Reagent Concentrations and Incubation Times
| Step | Reagent | Typical Concentration/Dilution | Incubation Time | Temperature | Reference |
| Blocking | Protein-based blockers (e.g., 3-5% BSA or non-fat dry milk in TBST) or commercial fluorescent blocking buffers. | 3-5% (w/v) | 30-60 minutes | Room Temperature | |
| Primary Antibody | Varies by antibody | Typically 1:1000 - 1:5000 | 1 hour - overnight | Room Temperature or 4°C | [6] |
| Cy5.5-Conjugated Secondary Antibody | Varies by antibody | 1:5000 - 1:25,000 (from a 1 mg/mL stock) | 1-2 hours | Room Temperature | [4][6] |
| Washing (after primary antibody) | TBST (Tris-Buffered Saline with 0.1% Tween 20) | - | 3 x 10 minutes | Room Temperature | |
| Washing (after secondary antibody) | TBST (Tris-Buffered Saline with 0.1% Tween 20) | - | 5-6 x 5-10 minutes | Room Temperature | [4][7][8] |
Note: The optimal dilutions and incubation times should be empirically determined for each specific primary and secondary antibody combination and target protein abundance.
Experimental Protocols
This section provides a detailed protocol for performing a fluorescent Western blot using a Cy5.5-conjugated secondary antibody.
I. Sample Preparation and SDS-PAGE
-
Prepare cell or tissue lysates using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Mix the desired amount of protein (typically 10-50 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load the samples and a molecular weight marker onto a polyacrylamide gel.
-
Perform electrophoresis to separate the proteins based on their molecular weight.
II. Protein Transfer
-
Equilibrate the gel, transfer membrane (low-fluorescence PVDF is recommended), and filter papers in transfer buffer.[9] For PVDF membranes, pre-wet the membrane in 100% methanol (B129727) for 30 seconds before equilibrating in transfer buffer.[7]
-
Assemble the transfer stack (sandwich) according to the manufacturer's instructions for your transfer apparatus (wet, semi-dry, or dry systems).
-
Perform the protein transfer. Transfer times and voltage/current will vary depending on the system used and the molecular weight of the target protein.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency. Destain with wash buffer before proceeding.
III. Immunodetection
-
Blocking:
-
Place the membrane in a clean incubation tray and add a sufficient volume of blocking buffer to completely cover the membrane.
-
Incubate for 30-60 minutes at room temperature with gentle agitation. Tris-buffered saline (TBS) based blockers are often recommended for fluorescent Western blotting to avoid potential interference from phosphate.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to the predetermined optimal concentration.
-
Decant the blocking buffer from the membrane and add the diluted primary antibody solution.
-
Incubate for 1 hour at room temperature or overnight at 4°C with gentle agitation. Overnight incubation at 4°C is often preferred to increase signal strength and reduce background.
-
-
Washing:
-
Remove the primary antibody solution.
-
Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20) with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Dilute the Cy5.5-conjugated secondary antibody in blocking buffer to the predetermined optimal concentration.
-
Add the diluted secondary antibody solution to the membrane.
-
Crucially, protect the membrane from light from this point forward to prevent photobleaching of the Cy5.5 fluorophore. [7] This can be achieved by covering the incubation tray with aluminum foil.
-
Incubate for 1-2 hours at room temperature with gentle agitation.[4]
-
-
Final Washes:
IV. Imaging and Data Analysis
-
After the final wash, carefully remove the membrane from the wash buffer. The blot can be imaged while still wet or after air-drying.[7]
-
Place the membrane in a compatible fluorescence imaging system.
-
Scan the membrane using an excitation source and emission filter appropriate for Cy5.5 (e.g., ~670 nm excitation and ~700 nm emission).
-
Adjust the exposure time to obtain a strong signal without saturating the detector.
-
Analyze the resulting image using appropriate software to quantify the band intensities. For quantitative analysis, it is crucial to normalize the signal of the target protein to a loading control.
Visualizations
Western Blotting Workflow
Caption: A streamlined workflow for fluorescent Western blotting.
Example Signaling Pathway: MAPK/ERK Pathway
Caption: The MAPK/ERK signaling cascade, a common target for Western blot analysis.
References
- 1. Spectrum [Cy5.5 (Cyanine-5.5)] | AAT Bioquest [aatbio.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. eurofinsgenomics.com [eurofinsgenomics.com]
- 4. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. bio-rad.com [bio-rad.com]
Troubleshooting & Optimization
Cy5.5-SE Labeling Efficiency Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low Cy5.5-SE labeling efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling with this compound and why is it critical?
The optimal pH for labeling primary amines with N-hydroxysuccinimide (NHS) esters like this compound is between 8.2 and 8.5.[1][2] At this pH, the primary amino groups (e.g., the ε-amino group of lysine (B10760008) residues on proteins) are sufficiently deprotonated and thus nucleophilic, enabling them to react efficiently with the NHS ester.[1][2] A lower pH can lead to the protonation of the amines, reducing their reactivity. Conversely, a significantly higher pH increases the rate of hydrolysis of the NHS ester, which competes with the labeling reaction and reduces efficiency.[1][2]
Q2: Which buffers are recommended for the labeling reaction, and which should be avoided?
It is crucial to use a buffer that does not contain primary amines, as these will compete with the target molecule for the this compound dye.[1][2][3][4]
Recommended Buffers:
-
0.1 M Sodium Bicarbonate (pH 8.3-8.5)[1]
-
0.1 M Phosphate buffer (pH 8.3-8.5)[1]
-
50 mM Sodium Borate (pH 8.5)[1]
-
PBS, MES, or HEPES (amine-free buffers)[2]
Buffers to Avoid:
If your protein of interest is in a buffer containing primary amines, a buffer exchange must be performed before initiating the labeling reaction.[2][3][5] This can be achieved through methods like dialysis or using a desalting column.[2][3][5]
Q3: How should I prepare and store the this compound dye?
Proper handling and storage of the this compound dye are critical to maintain its reactivity.
-
Dissolving the Dye: The lyophilized this compound powder should be warmed to room temperature before opening the vial to prevent moisture condensation.[5][6] It should then be dissolved in an anhydrous (water-free) solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, typically at a concentration of 10 mg/mL.[1][4][5][7]
-
Storage: The stock solution in anhydrous DMSO or DMF can be stored at -20°C for a few weeks.[1][5] It is important to protect the dye from light and moisture.[5] Aqueous solutions of the NHS ester are highly susceptible to hydrolysis and should be used immediately after preparation.[1]
Q4: What are the optimal protein conditions for efficient labeling?
The concentration and purity of the protein are key factors for successful labeling.
-
Concentration: A protein concentration of at least 2 mg/mL is recommended for optimal results, with a range of 2-10 mg/mL being ideal.[2][4][5][8][9] Labeling efficiency is highly dependent on concentration and may be significantly reduced at concentrations below 2 mg/mL.[2][4][8][9]
-
Purity: The protein solution must be free of any substances containing primary amines, such as Tris or glycine, as well as ammonium (B1175870) ions.[2][3][4] If such substances are present, the protein must be purified before labeling.[2]
Q5: What is the recommended molar ratio of this compound to protein?
The optimal molar ratio of dye to protein, also known as the Degree of Labeling (DOL), can vary depending on the protein and the desired application. A common starting point is a 10:1 molar ratio of dye to antibody.[4][5] However, it is often necessary to perform several parallel reactions with different molar ratios (e.g., 5:1, 10:1, 15:1) to determine the optimal ratio for your specific experiment.[10][11]
-
Under-labeling (too few dye molecules) will result in a dim signal.[5]
-
Over-labeling (too many dye molecules) can lead to self-quenching, where the fluorophores interact and reduce the overall fluorescence output, and may also cause solubility issues.[2][5][11][12] An optimal DOL for antibodies is typically between 3 and 7.[5][11]
Troubleshooting Guide
This guide addresses common issues encountered during this compound labeling experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Fluorescence Signal | Inefficient Labeling Reaction | - Verify pH: Ensure the reaction buffer is within the optimal pH range of 8.2-8.5.[1][2] - Check for Amine Contaminants: Confirm that the protein buffer is free of primary amines like Tris or glycine.[1][2][3][4] Perform buffer exchange if necessary.[2][3][5] - Increase Protein Concentration: Concentrate the protein to at least 2 mg/mL.[2][4][5][8][9] - Optimize Dye-to-Protein Ratio: Perform a titration of the dye-to-protein molar ratio to find the optimal balance.[5][10][11] |
| Hydrolyzed/Inactive Dye | - Use Fresh Dye Solution: Prepare the this compound stock solution in anhydrous DMSO or DMF immediately before use.[1][5][6] - Proper Storage: Store the lyophilized dye and stock solution protected from moisture and light at -20°C.[1][5] | |
| Over-labeling Causing Quenching | - Reduce Dye-to-Protein Ratio: A very high degree of labeling can lead to fluorescence quenching.[5][12] Lower the molar excess of the dye in the reaction.[12] - Determine the Degree of Labeling (DOL): This will help assess if over-labeling is the issue.[12] | |
| Precipitation During Labeling | Poor Protein Solubility | - Optimize Buffer Conditions: Adjust the buffer composition to improve protein solubility without interfering with the labeling reaction.[1] - Consider Solubilizing Agents: Add non-amine-containing solubilizing agents. |
| Excessive Dye Concentration | - Reduce Dye-to-Protein Ratio: A high concentration of the hydrophobic Cy5.5 dye can lead to precipitation.[11] | |
| Free Dye Detected After Purification | Inefficient Purification | - Choose Appropriate Purification Method: For smaller proteins, ensure the size-exclusion chromatography resin has a suitable fractionation range.[13] - Optimize Purification Protocol: If using dialysis, ensure sufficient dialysis time and frequent buffer changes.[13] For spin columns, do not overload the column.[13] |
Experimental Protocols
Protocol: Protein Preparation for this compound Labeling
-
Buffer Exchange (if necessary): If the protein solution contains primary amines (e.g., Tris, glycine), it must be exchanged into an amine-free buffer.[2][3][5] A common choice is 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.[1] This can be done using a desalting column or dialysis.[2][3][5]
-
Concentration Adjustment: Adjust the protein concentration to be within the optimal range of 2-10 mg/mL using a suitable method like spin concentrators.[2][4][8][9]
-
pH Verification: Check the pH of the final protein solution and adjust to 8.2-8.5 if necessary using 1 M sodium bicarbonate.[2][4]
Protocol: this compound Labeling of Proteins
-
Prepare this compound Stock Solution: Allow the vial of lyophilized this compound to come to room temperature.[5][6] Add the appropriate volume of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.[1][4][5][7] Vortex briefly to ensure it is fully dissolved.[5]
-
Calculate the Volume of Dye to Add: Determine the required volume of the this compound stock solution to achieve the desired dye-to-protein molar ratio (a 10:1 ratio is a good starting point).[4][5]
-
Labeling Reaction: While gently vortexing, add the calculated volume of the this compound stock solution to the prepared protein solution.[5]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle rotation, protected from light (e.g., by wrapping the tube in aluminum foil).[3][5]
-
Purification: After incubation, purify the conjugate to remove unreacted free dye. This is commonly done using a desalting or spin column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).[3][4][5]
Visualizations
Caption: General experimental workflow for this compound protein labeling.
Caption: Troubleshooting decision tree for low this compound labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. assaygenie.com [assaygenie.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MedChemExpress: Master of Bioactive Molecules | Inhibitors, Screening Libraries & Proteins [medchemexpress.eu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. drmr.com [drmr.com]
- 12. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. benchchem.com [benchchem.com]
reducing high background with Cy5.5-SE staining
Welcome to the technical support center for Cy5.5-SE staining. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with high background fluorescence and achieve optimal staining results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background fluorescence with this compound staining?
High background fluorescence in experiments using this compound conjugates can stem from several sources, broadly categorized as:
-
Autofluorescence: Endogenous fluorescence from the biological sample itself. Common sources include cellular components like mitochondria and lysosomes, as well as extracellular matrix components like collagen and elastin.[1] Fixatives, particularly those containing aldehydes like formaldehyde (B43269) and glutaraldehyde (B144438), can also induce or increase autofluorescence.[1]
-
Non-Specific Binding: This occurs when the fluorescently labeled antibody or dye binds to unintended targets within the sample.[1][2] This can be due to:
-
Hydrophobic and Ionic Interactions: The dye or antibody may interact non-specifically with various cellular components.[1] Highly charged fluorescent dyes, including Cy5.5, can contribute to non-specific binding.
-
Fc Receptor Binding: If using antibodies, their Fc region can bind to Fc receptors on cells like macrophages and monocytes, leading to off-target signals.[1]
-
Dye-Specific Binding: Cyanine dyes, including Cy5, have been shown to exhibit non-specific binding to certain cell types, such as monocytes and macrophages.[1][3]
-
-
Suboptimal Staining Protocol: Issues within the experimental workflow can significantly contribute to high background. These include:
-
Dye Aggregation: Cyanine dyes can form aggregates, which can appear as a speckled background.[5] This can be exacerbated by high dye concentrations or certain buffer conditions.[6][7]
Q2: How can I determine the source of my high background fluorescence?
A systematic approach with proper controls is crucial for diagnosing the source of high background.[1] Key controls include:
-
Unstained Sample: An unstained sample (cells or tissue) imaged under the same conditions will reveal the level of autofluorescence.[1][2] If this sample shows high background, autofluorescence is a likely contributor.
-
Secondary Antibody Only Control: This control, which omits the primary antibody, helps to determine if the secondary antibody is binding non-specifically.[5][8]
-
Isotype Control: An antibody of the same isotype and at the same concentration as the primary antibody, but which does not target the antigen of interest. This helps to differentiate specific staining from non-specific background caused by the primary antibody.[9]
Q3: Can my fixation method contribute to high background with Cy5.5?
Yes, the fixation method can significantly impact background fluorescence. Aldehyde fixatives like formaldehyde and glutaraldehyde are known to increase autofluorescence.[1] To mitigate this:
-
Optimize Fixation: Use the lowest effective concentration of the fixative and the shortest incubation time that still preserves cellular morphology and antigenicity.[1]
-
Consider Alternatives: For some applications, organic solvents like cold methanol (B129727) or acetone (B3395972) can be used for fixation and may result in lower autofluorescence. However, these can also affect certain epitopes, so validation is necessary.[1]
Q4: Are there specific blocking buffers recommended for near-infrared dyes like Cy5.5?
Yes, the choice of blocking buffer is critical. While general protein-based blockers like Bovine Serum Albumin (BSA) or serum from the same species as the secondary antibody are common, specialized blocking buffers can be more effective for near-infrared dyes.[4] Consider the following:
-
Commercial Blocking Buffers: Several commercially available blocking buffers are specifically formulated for fluorescent western blotting and immunofluorescence in the near-infrared range.[10][11] These often provide superior signal detection and lower background noise.[10]
-
Serum: Using a blocking serum that matches the species of the secondary antibody is often recommended.[4] For example, if using a goat anti-mouse secondary antibody, use normal goat serum.
-
Detergents: Adding a mild detergent like Tween 20 (typically at 0.05-0.2%) to your blocking and wash buffers can help reduce non-specific binding.[5][12] However, avoid adding detergent during the initial blocking step.[12]
Troubleshooting Guides
Guide 1: High Uniform Background
This guide addresses scenarios where the entire sample exhibits a high, uniform fluorescence, making it difficult to distinguish the specific signal.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Excessive Antibody Concentration | Perform a titration of both primary and secondary antibody concentrations to find the optimal dilution.[4] Start with the manufacturer's recommended concentration and test a range of dilutions. | Reduced background with a maintained or improved signal-to-noise ratio. |
| Inadequate Blocking | Increase the blocking incubation time (e.g., from 1 hour to 2 hours at room temperature or overnight at 4°C).[4][13] Test different blocking agents (e.g., 5% Normal Goat Serum, 1-5% BSA, or a commercial NIR-specific blocker).[14] | A significant decrease in overall background fluorescence. |
| Insufficient Washing | Increase the number and duration of wash steps after antibody incubations.[1][5] For example, increase from 3 x 5-minute washes to 4 x 10-minute washes. Ensure adequate wash buffer volume. | Removal of unbound antibodies, leading to a cleaner background. |
| Autofluorescence | Image an unstained control to confirm autofluorescence. If present, consider using a different fixation method (e.g., methanol) or a commercial autofluorescence quenching reagent.[1] | Reduction in the baseline fluorescence observed in the unstained control and experimental samples. |
| High Detector Gain/Exposure | When imaging, use an unstained or secondary-only control to set the baseline detector settings, ensuring the background is dark. | The observed background is reduced to black or near-black levels in control samples. |
Guide 2: Speckled or Punctate Background
This guide focuses on troubleshooting a "spotty" or "speckled" background, which often indicates the presence of aggregates.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Dye or Antibody Aggregates | Centrifuge the antibody solution at high speed (e.g., >10,000 x g) for 10 minutes before use to pellet aggregates.[5] Alternatively, filter the diluted antibody solution through a 0.22 µm syringe filter.[5] | A significant reduction in fluorescent speckles across the sample. |
| Contaminated Buffers | Prepare all buffers (PBS, blocking, wash) fresh using high-purity water and filter-sterilize if necessary. Microbial contamination can be a source of fluorescence.[2] | Elimination of randomly distributed fluorescent spots. |
| Precipitation of Blocking Agent | If using powdered blocking agents like non-fat dry milk, ensure they are fully dissolved. Consider switching to a pre-made, sterile blocking solution. | A smoother, more uniform background. |
Experimental Protocols
Protocol 1: Titration of Primary and Secondary Antibodies
-
Prepare Samples: Prepare a series of identical samples (e.g., cells on coverslips or tissue sections).
-
Primary Antibody Titration:
-
Keep the secondary antibody concentration constant (e.g., at the manufacturer's recommended dilution).
-
Prepare a dilution series of the primary antibody (e.g., 1:50, 1:100, 1:200, 1:400, 1:800).
-
Include a "no primary antibody" control.
-
Stain the samples according to your standard protocol.
-
-
Secondary Antibody Titration:
-
Using the optimal primary antibody concentration determined above, keep it constant.
-
Prepare a dilution series of the Cy5.5-conjugated secondary antibody (e.g., 1:200, 1:500, 1:1000, 1:2000).
-
Stain the samples according to your standard protocol.
-
-
Imaging and Analysis: Image all samples using identical settings (laser power, gain, exposure time). Compare the signal intensity at the target location versus the background fluorescence to determine the optimal signal-to-noise ratio.
Protocol 2: General Immunofluorescence Staining with Cy5.5
This protocol provides a starting point and may require optimization for your specific application.[1]
-
Sample Preparation:
-
Adherent Cells: Grow cells on sterile glass coverslips. Wash twice with 1X Phosphate Buffered Saline (PBS).
-
Suspension Cells: Harvest and wash cells twice with 1X PBS.
-
-
Fixation:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with 1X PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with 1X PBS for 5 minutes each.
-
-
Blocking:
-
Incubate cells in a blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS with 0.1% Tween 20) for 1 hour at room temperature.[1]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Washing:
-
Secondary Antibody Incubation:
-
Dilute the Cy5.5-conjugated secondary antibody to its optimal concentration in the blocking buffer.
-
Incubate for 1-2 hours at room temperature, protected from light.[1]
-
-
Final Washes:
-
Repeat the washing step (Step 6) three times.
-
-
Mounting and Imaging:
Visualized Workflows and Concepts
Caption: A logical workflow to diagnose and resolve high background fluorescence.
Caption: Illustration of specific antibody binding versus non-specific interactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. WO2007046828A2 - METHOD TO DECREASE NONSPECIFIC STAINING BY Cy5 - Google Patents [patents.google.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Factors affecting dye aggregation - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 8. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Blocking Buffer for Fluorescent Western Blotting | ABIN925618 [antikoerper-online.de]
- 11. Blocking Buffer for Fluorescent Western Blotting (2X) | ABIN6953293 [antibodies-online.com]
- 12. licorbio.com [licorbio.com]
- 13. 5% Blocking Buffer - Elabscience® [elabscience.com]
- 14. lab.vanderbilt.edu [lab.vanderbilt.edu]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Preventing Cy5.5-SE Photobleaching
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize the photobleaching of Cy5.5-SE and obtain high-quality fluorescence imaging data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to photobleaching?
This compound (Succinimidyl Ester) is a reactive, near-infrared (NIR) cyanine (B1664457) dye commonly used for labeling proteins, antibodies, and other biomolecules. Like other cyanine dyes, Cy5.5 is susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to excitation light. This process is primarily caused by the interaction of the excited fluorophore with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that chemically damage the dye molecule.
Q2: What are the main strategies to prevent this compound photobleaching?
There are three primary strategies to combat the photobleaching of this compound:
-
Use of Antifade Reagents: These chemical cocktails are added to your imaging medium or mounting medium to reduce the rate of photobleaching. They typically work by scavenging oxygen or quenching the formation of reactive oxygen species.
-
Optimization of Imaging Conditions: By carefully adjusting your microscope settings, you can significantly reduce the rate of photobleaching. This includes minimizing the intensity and duration of the excitation light.
-
Selection of Alternative Fluorophores: In some cases, choosing a more photostable alternative to Cy5.5 may be the most effective solution.
Q3: Can I use antifade reagents for both fixed and live-cell imaging?
Yes, there are antifade reagents suitable for both fixed and live-cell imaging. For fixed samples, mounting media containing reagents like n-propyl gallate are commonly used. For live-cell imaging, it is crucial to use reagents with low cytotoxicity, such as Trolox.[1]
Troubleshooting Guide
Problem: Rapid loss of Cy5.5 fluorescence signal during imaging.
Possible Cause 1: High Excitation Light Intensity
-
Solution: Reduce the laser power or illumination intensity to the lowest level that still provides an adequate signal-to-noise ratio. Use neutral density filters to attenuate the excitation light if direct control over the light source intensity is limited.
Possible Cause 2: Prolonged Exposure Time
-
Solution: Decrease the camera exposure time to the minimum required for a clear image. For time-lapse experiments, increase the interval between image acquisitions to reduce the cumulative exposure.
Possible Cause 3: Absence of Antifade Reagents
-
Solution: Incorporate an appropriate antifade reagent into your imaging or mounting medium. For fixed cells, n-propyl gallate-based mounting media are effective. For live-cell imaging, consider using Trolox.
Possible Cause 4: Suboptimal Imaging Buffer
-
Solution: Ensure your imaging buffer has a pH of around 7.5, as acidic environments can decrease the photostability of cyanine dyes.
Problem: Low signal-to-noise ratio (SNR) with Cy5.5.
Possible Cause 1: Low Labeling Density
-
Solution: Optimize the dye-to-biomolecule labeling ratio. However, be cautious of over-labeling, which can lead to self-quenching of the fluorescence signal.
Possible Cause 2: High Background Fluorescence
-
Solution: Use high-quality, clean coverslips and slides. Ensure thorough removal of unbound dye after labeling. Use appropriate spectral emission filters to block out-of-band light.
Quantitative Data Summary
Table 1: Comparison of Cy5.5 and Alternative Near-Infrared (NIR) Fluorophores
| Feature | Cy5.5 | Alexa Fluor 680 | DyLight 680 |
| Excitation Max (nm) | ~675 | ~679 | ~677 |
| Emission Max (nm) | ~694 | ~702 | ~696 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~183,000 | ~180,000 |
| Relative Brightness | Good | Excellent | Good |
| Photostability | Moderate | High | High |
| pH Sensitivity | Sensitive to acidic pH | Less sensitive (pH 4-10) | Less sensitive |
Note: Brightness is a product of the molar extinction coefficient and quantum yield. Photostability is a qualitative assessment based on available literature. Quantitative comparisons under identical conditions are limited.
Alexa Fluor 680 is spectrally similar to Cy5.5 and is considered one of the brightest and most photostable alternatives in the Alexa Fluor family.[2]
Table 2: Effect of Antifade Reagents on Fluorophore Photostability
| Antifade Reagent | Target Application | Mechanism of Action | Reported Efficacy |
| n-Propyl Gallate (NPG) | Fixed Cells | Free radical scavenger | Can reduce the fading rate of some fluorophores by a factor of 10.[3] |
| Trolox | Live & Fixed Cells | Antioxidant, reduces blinking and photobleaching | Significantly reduces the photobleaching rate of dyes in live cells.[4][5] |
| Commercial Antifade Mountants | Fixed & Live Cells | Often proprietary oxygen scavenging and free radical quenching systems | Varies by product; some offer significant protection across the visible spectrum. |
Experimental Protocols
Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium for Fixed Cells
This protocol provides a method for preparing a widely used and effective antifade mounting medium.
Materials:
-
n-Propyl gallate (Sigma-Aldrich, Cat. No. P3130 or equivalent)
-
Glycerol (ACS grade, 99-100% purity)
-
10X Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
Prepare a 10X PBS stock solution.
-
Prepare a 20% (w/v) stock solution of n-propyl gallate in DMSO or DMF. Note: n-propyl gallate has poor solubility in aqueous solutions.[4]
-
In a clean container, thoroughly mix 1 part of 10X PBS with 9 parts of glycerol.
-
While stirring rapidly, slowly add 0.1 parts of the 20% n-propyl gallate stock solution dropwise to the glycerol/PBS mixture.[4]
-
Continue stirring until the solution is homogeneous.
-
Store the final mounting medium at 4°C in the dark.
Protocol 2: Using Trolox to Reduce Photobleaching in Live-Cell Imaging
This protocol describes how to incorporate Trolox, a water-soluble and cell-permeable antioxidant, into your live-cell imaging workflow.
Materials:
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Ethanol
-
Live-cell imaging medium or buffer
Procedure:
-
Prepare a 100 mM stock solution of Trolox in filtered ethanol. This stock solution can be stored at 2-8°C.[6][7]
-
Dilute the Trolox stock solution into your live-cell imaging medium or buffer to a final working concentration of 0.1 mM to 1 mM.[6][7] The optimal concentration may depend on the cell type and should be determined empirically.
-
Replace the normal cell culture medium with the Trolox-containing imaging medium before starting your imaging session.
-
Incubate the cells with the Trolox-containing medium for at least 15-30 minutes before imaging to allow for equilibration.
Protocol 3: Assessing the Photobleaching Rate of this compound
This protocol outlines a general method to quantify the photobleaching rate of your Cy5.5-labeled samples in your specific experimental setup.
Materials:
-
Your Cy5.5-labeled sample
-
Fluorescence microscope with a suitable laser line (e.g., 633 nm or 647 nm) and a digital camera
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation: Prepare your sample as you would for your experiment, using the imaging/mounting medium you wish to test.
-
Microscope Setup:
-
Turn on the microscope and light source, allowing them to stabilize.
-
Set the laser power to a constant level that you would typically use for your experiments.
-
Choose the appropriate emission filter for Cy5.5.
-
-
Image Acquisition:
-
Acquire a time-lapse series of images of the same field of view.
-
Use a constant exposure time and frame rate throughout the acquisition.
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of the labeled structures in each frame of the time-lapse series.
-
Subtract the background fluorescence from a region without labeled structures for each time point.
-
Normalize the background-corrected fluorescence intensity at each time point to the initial intensity (the first frame).
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the decay curve to a single exponential function to determine the photobleaching half-life (the time it takes for the fluorescence to decrease to 50% of its initial value).
-
Visualizations
Caption: Simplified Jablonski diagram illustrating the pathways leading to photobleaching.
Caption: A logical workflow for troubleshooting common photostability issues with this compound.
References
- 1. biocompare.com [biocompare.com]
- 2. A Guide to Fluorescence Lifetime Microscopy and Förster’s Resonance Energy Transfer in Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence microscopy: reduced photobleaching of rhodamine and fluorescein protein conjugates by n-propyl gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. focusonmicroscopy.org [focusonmicroscopy.org]
- 5. Nonblinking and long-lasting single-molecule fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
issues with Cy5.5-SE aggregation and precipitation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Cy5.5-SE (Succinimidyl Ester). Find solutions to common issues such as dye aggregation and precipitation during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound (Succinimidyl Ester) is a bright, near-infrared fluorescent dye commonly used for labeling biological molecules.[1][2] The succinimidyl ester group reacts with primary amines (e.g., on proteins or amine-modified oligonucleotides) to form a stable covalent bond.[1][3][4] Its fluorescence in the near-infrared spectrum is advantageous due to minimal autofluorescence from biological samples, allowing for high sensitivity in applications like in vivo imaging, flow cytometry, and fluorescence microscopy.[2][5]
Q2: What causes this compound to aggregate and precipitate?
A2: Cyanine dyes like Cy5.5 are prone to aggregation, which can lead to precipitation and fluorescence quenching.[6] Several factors contribute to this phenomenon:
-
High Concentration: As the dye concentration increases, the likelihood of intermolecular interactions leading to aggregation also rises.[6][7]
-
Aqueous Environments: Hydrophobic interactions between dye molecules are more pronounced in aqueous solutions.[6]
-
Presence of Salts: The addition of electrolytes can promote aggregation by reducing electrostatic repulsion between dye molecules.[8][9]
-
Solvent Polarity: The polarity of the solvent can influence dye aggregation.[7]
-
Temperature: A decrease in temperature can enhance molecular aggregation.[6]
Q3: What is the optimal pH for labeling with this compound?
A3: The optimal pH for labeling primary amines with NHS esters like this compound is between 8.2 and 8.5.[3][10] At this pH, the primary amino groups on the target molecule are sufficiently deprotonated and reactive. A lower pH can lead to reduced reactivity, while a higher pH increases the rate of hydrolysis of the NHS ester, which competes with the labeling reaction.[3][10]
Q4: Which buffers are recommended for the labeling reaction?
A4: It is crucial to use amine-free buffers to avoid competition with the target molecule for the dye. Recommended buffers include:
Buffers containing primary amines, such as Tris and glycine, should be avoided for the labeling reaction itself but can be used to quench the reaction.[10][11]
Q5: How should I dissolve and store this compound?
A5: this compound is typically dissolved in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[10][12] This stock solution should be stored at -20°C, protected from light and moisture, and is generally stable for a few weeks.[3][10][12] It is recommended to prepare fresh solutions for each experiment and use them immediately to minimize hydrolysis.[11][12]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Visible precipitate in the dye stock solution | The dye has precipitated out of the organic solvent. | Warm the vial to room temperature and vortex thoroughly to redissolve the dye. If precipitation persists, the solvent may have absorbed moisture. Use fresh, anhydrous DMSO or DMF. |
| Precipitation upon adding dye to the reaction buffer | The aqueous environment is causing the hydrophobic dye to aggregate and precipitate. | Add the this compound stock solution dropwise to the reaction mixture while gently vortexing to ensure rapid mixing.[12] Consider using a water-soluble formulation of Cy5.5 if available.[2] |
| Low labeling efficiency | Sub-optimal pH: The pH of the reaction buffer is too low, leading to protonated and unreactive amines. | Ensure the pH of the protein solution is between 8.2 and 8.5.[3][10] |
| Presence of competing amines: The buffer or sample contains primary amines (e.g., Tris, glycine, ammonium (B1175870) ions) that react with the dye.[3][13] | Exchange the buffer to an amine-free buffer like PBS, MES, or HEPES before starting the labeling reaction.[3] | |
| Low protein concentration: Labeling efficiency is dependent on the concentration of the target molecule.[3] | The recommended protein concentration is at least 2 mg/mL, with optimal results often seen at 10 mg/mL.[3][13] | |
| Hydrolyzed dye: The this compound has been hydrolyzed due to moisture or prolonged storage in solution. | Prepare a fresh stock solution of the dye in anhydrous DMSO or DMF immediately before use.[11][12] | |
| Formation of aggregates in the final conjugate | Over-labeling: A high degree of labeling can lead to insolubility and aggregation of the conjugate.[14] | Optimize the molar ratio of dye to protein. A common starting point is a 10:1 to 20:1 molar ratio of dye to antibody.[11] You may need to decrease the amount of dye or increase the protein concentration.[3] |
| Intrinsic properties of the protein: The protein itself may be prone to aggregation. | Optimize buffer conditions for the protein, which may include adding non-interfering solubilizing agents.[10] | |
| Unexpected fluorescence quenching | Aggregation-caused quenching (ACQ): Aggregation of dye molecules can lead to self-quenching of the fluorescence signal.[6] | Optimize the degree of labeling to avoid over-labeling.[14] Purify the conjugate to remove any free, aggregated dye. |
Experimental Protocols
Standard Protein Labeling with this compound
This protocol is a general guideline for labeling proteins with this compound. Optimization may be required for specific proteins.
1. Preparation of Protein:
-
Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). If necessary, perform a buffer exchange using dialysis or a desalting column.
-
The protein concentration should ideally be between 2-10 mg/mL for optimal labeling.[3][13]
2. Preparation of this compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[11]
-
Add the appropriate volume of anhydrous DMSO or DMF to create a 10 mg/mL or 10 mM stock solution.[10][13] Vortex until the dye is completely dissolved.[3] This solution should be prepared fresh.[11]
3. Labeling Reaction:
-
Add the calculated amount of the this compound stock solution to the protein solution. A common starting molar ratio of dye to protein is 10:1.[13] Add the dye dropwise while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[3]
4. Purification of the Conjugate:
-
Remove unreacted dye and any aggregates using size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or spin concentrators.[3][13]
5. Determination of Degree of Labeling (DOL):
-
The DOL (the average number of dye molecules per protein) can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and ~675 nm (for Cy5.5). The optimal DOL is typically between 2 and 7 for antibodies.[11]
Signaling Pathways and Workflows
References
- 1. abpbio.com [abpbio.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Concentration on Aggregation of BODIPY-Based Fluorescent Dyes Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. westmont.edu [westmont.edu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. drmr.com [drmr.com]
Technical Support Center: Post-Labeling Purification of Cy5.5-SE Conjugates
This guide provides researchers, scientists, and drug development professionals with comprehensive support for removing unconjugated Cy5.5-SE dye from protein conjugates. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure high purity of your labeled biomolecules.
Troubleshooting Guide
Direct answers to common issues encountered during the purification of Cy5.5-labeled proteins.
| Problem | Possible Cause | Solution |
| Free dye is detected in the final purified sample. | Inefficient Purification: The chosen method may not be optimal for the specific protein or the purification was not performed thoroughly. | For Spin Columns/Size-Exclusion Chromatography (SEC): • Ensure the molecular weight cut-off (MWCO) of the resin is appropriate for your protein's size to effectively separate it from the ~1 kDa Cy5.5 dye.[1] • Avoid overloading the column, which can lead to co-elution of free dye with the labeled protein. • Perform a second purification step, such as passing the eluate through a new spin column.[1] For Dialysis: • Increase the duration of dialysis and the number of buffer changes. Three buffer changes are typically recommended.[1] • Use a significantly larger volume of dialysis buffer (dialysate), at least 200-500 times the sample volume, to maintain a steep concentration gradient.[2] |
| The protein has precipitated after the labeling reaction. | Over-labeling: Excessive conjugation of the hydrophobic Cy5.5 dye can increase the overall hydrophobicity of the protein, leading to aggregation and precipitation.[1] | • Reduce the molar ratio of this compound to protein in the initial labeling reaction. • Aim for a lower degree of labeling (DOL), typically between 2 and 4, to maintain protein solubility and functionality while achieving sufficient fluorescence.[1] |
| Low or no fluorescence signal from the purified protein. | Failed Labeling Reaction: The conjugation reaction may not have proceeded efficiently. Fluorescence Quenching: An excessively high degree of labeling (over-labeling) can cause self-quenching of the fluorophores.[1] | • Verify Labeling Conditions: Ensure the protein is in an amine-free buffer (e.g., PBS, bicarbonate) at the optimal pH range of 8.3-9.0 for the NHS-ester reaction.[1][3] Buffers containing Tris or glycine (B1666218) will compete with the protein for the dye.[4] • Calculate the DOL: If the DOL is very high (e.g., >8), reduce the dye-to-protein ratio in future labeling reactions.[1] |
| Low protein recovery after purification. | Method-Specific Protein Loss: Each purification method has a potential for sample loss. | For Spin Columns/SEC: • Some protein may be retained in the column resin. Ensure the column size is appropriate for the sample volume. For Dialysis: • Protein may adsorb to the dialysis membrane. Using a high-quality, low-binding membrane can mitigate this. For Tangential Flow Filtration (TFF): • Protein can bind to the filter membrane. Proper membrane selection and conditioning are crucial. |
Frequently Asked Questions (FAQs)
Q1: Which purification method is best for removing unconjugated this compound dye?
A1: The choice of method depends on factors like your sample volume, protein size and stability, required purity, and available equipment.[1]
-
Spin Columns (Gel Filtration): Ideal for rapid purification of small sample volumes (typically < 2.5 mL).[1]
-
Size-Exclusion Chromatography (SEC): Offers higher resolution and is excellent for achieving high purity, often used as a final polishing step.[1]
-
Dialysis: Well-suited for larger sample volumes and is a gentle method, but it is significantly more time-consuming.[2][5]
-
Tangential Flow Filtration (TFF): A rapid method for concentrating, desalting, and buffer exchange, particularly efficient for larger volumes.[6][7]
Q2: How can I determine if all the free dye has been removed?
A2: After purification, you can check for the presence of free dye using techniques like SDS-PAGE or by analyzing the absorbance spectrum. In SDS-PAGE, free dye will run as a low molecular weight band.[3] Spectrophotometrically, the presence of a significant absorbance peak at ~650 nm in the flow-through or later fractions of SEC, or in the dialysate after dialysis, indicates the presence of free dye.
Q3: What is the optimal Degree of Labeling (DOL) for a Cy5.5-protein conjugate?
A3: For most applications, an optimal DOL for Cy5.5 is between 2 and 4.[1] This range typically provides a strong fluorescent signal without causing the self-quenching or protein precipitation that can occur at higher labeling ratios.[1]
Q4: Why is it critical to remove unconjugated dye?
A4: The presence of unconjugated "free" dye is problematic as it can lead to high background signals, inaccurate quantification of labeling efficiency, and non-specific signals in downstream applications like fluorescence microscopy, flow cytometry, and immunoassays.[1]
Q5: Can I use the same purification method for any protein?
A5: While the principles are the same, the specifics may need to be optimized. For example, in size-exclusion chromatography, the resin must have an appropriate fractionation range to separate your protein from the small dye molecule.[1] For dialysis, the molecular weight cut-off (MWCO) of the membrane must be large enough to allow the free dye to pass through but small enough to retain your protein.[8]
Comparison of Purification Methods
The following table summarizes the typical performance of common methods for removing unconjugated Cy5.5 dye.
| Method | Typical Free Dye Removal Efficiency | Typical Protein Recovery | Processing Time | Key Advantage |
| Spin Column (Gel Filtration) | >95% | 85-95% | 5-10 minutes | Speed and ease of use for small volumes. |
| Size-Exclusion Chromatography (SEC) | >99% | 70-90% | 30-60 minutes | High-resolution purification. |
| Dialysis | >99% | >90% | 4 hours to overnight | Gentle and high recovery for large volumes.[2] |
| Tangential Flow Filtration (TFF) | >99% | >95% | 15-60 minutes | Rapid processing of large volumes. |
Data synthesized from BenchChem Application Notes.[2]
Experimental Protocols
Protocol 1: Unconjugated Dye Removal using a Spin Column
This method is suitable for sample volumes up to 0.5 mL.
Materials:
-
Labeled protein solution
-
Spin column (e.g., Sephadex G-25)
-
Elution Buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge
-
Collection tubes
Procedure:
-
Column Preparation: Invert the spin column several times to resuspend the resin. Remove the top cap and then snap off the bottom closure.
-
Equilibration: Place the column in a 2 mL collection tube. Centrifuge at 1,500 x g for 1-2 minutes to remove the storage buffer. Discard the flow-through.[4]
-
Washing: Add 150-200 µL of Elution Buffer to the column. Centrifuge at 1,500 x g for 1-2 minutes. Repeat this wash step at least two more times, discarding the flow-through each time.[1]
-
Sample Loading: Place the column into a new, clean collection tube. Carefully load your labeling reaction mixture (up to 110 µL) onto the center of the compacted resin bed.[1][4]
-
Elution: Centrifuge the column at 1,500 x g for 2 minutes. The eluate in the collection tube is your purified, labeled protein. The free Cy5.5 dye remains trapped in the resin.[1]
Protocol 2: Unconjugated Dye Removal using Dialysis
This method is ideal for larger sample volumes and for sensitive proteins.
Materials:
-
Labeled protein solution
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa)
-
Dialysis clips
-
Dialysis Buffer (e.g., PBS, pH 7.4), cooled to 4°C
-
Large beaker (to hold 500-1000 times the sample volume)
-
Magnetic stir plate and stir bar
Procedure:
-
Membrane Preparation: Cut the dialysis tubing to the desired length and hydrate (B1144303) it in Dialysis Buffer as per the manufacturer's instructions.
-
Sample Loading: Secure one end of the tubing with a dialysis clip. Pipette your labeled protein solution into the tubing, leaving some space at the top. Remove excess air and seal the second end with another clip.
-
Dialysis: Immerse the sealed tubing in a beaker containing cold Dialysis Buffer (a volume at least 500-1000 times that of your sample). Place the beaker on a magnetic stir plate and stir gently at 4°C.[1]
-
Buffer Changes: Allow dialysis to proceed for at least 6 hours or overnight. For maximum efficiency, perform at least three buffer changes at regular intervals.[1][9]
-
Sample Recovery: Carefully remove the tubing from the buffer. Wipe the outside dry and transfer the purified protein solution to a clean storage tube.
Workflow Visualizations
The following diagrams illustrate the workflows for the described purification methods.
Caption: Workflow for removing free dye using a spin column.
Caption: Workflow for removing free dye using dialysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. assaygenie.com [assaygenie.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. rocker.com.tw [rocker.com.tw]
- 8. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 9. home.sandiego.edu [home.sandiego.edu]
Cy5.5-SE Technical Support Center: Stability, Storage, and Troubleshooting
Welcome to the technical support center for Cy5.5-SE (Succinimidyl Ester). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of this compound, along with troubleshooting advice for common issues encountered during labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C, protected from light and moisture.[1][2][3][4][5] It is also advisable to store it in a container with a desiccant to minimize exposure to humidity.
Q2: How should I store this compound once it is dissolved in an organic solvent?
A2: Stock solutions of this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can be stored at -20°C for 1-2 months.[5] It is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[6][7] When taking a vial from the freezer, it is crucial to allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture, which can hydrolyze the reactive NHS ester.[1][5]
Q3: What is the shelf-life of this compound?
A3: In its solid form, when stored correctly, the shelf-life of reactive dyes like this compound can be up to 12 months.[2] Liquid preparations have a shorter shelf-life, typically around 1 year under ideal storage conditions.[8] For reconstituted dye in DMSO, some sources suggest stability for up to 2 weeks at -20°C, while others indicate it can be used for longer if stored properly at -80°C.[7]
Q4: Is this compound sensitive to light?
A4: Yes, this compound is photosensitive and should be protected from prolonged exposure to light.[1][2][9] Both the solid dye and its solutions should be stored in the dark.
Q5: How does pH affect the stability of this compound?
A5: The NHS ester group of this compound is susceptible to hydrolysis, and the rate of hydrolysis increases with pH.[6] For labeling reactions, a pH of 8.2-8.5 is optimal as it is a compromise between having deprotonated primary amines for reaction and minimizing the hydrolysis of the NHS ester.[6][10] The fluorescence of the Cy5.5 dye itself, once conjugated, is stable over a wide pH range, typically from pH 4 to 10.[4][11][12]
Storage and Stability Data
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid | -20°C | Up to 12 months | Protect from light and moisture.[2] Store with a desiccant.[5] |
| In DMSO/DMF | -20°C | 1-2 months | Aliquot to avoid freeze-thaw cycles.[5][6] Use anhydrous solvent.[5] Warm to room temperature before opening.[1] |
| In DMSO/DMF | -80°C | Potentially >3 months | May extend stability compared to -20°C storage.[7] |
| Aqueous Solution | Not Recommended | Use immediately | Highly susceptible to hydrolysis.[5][6] |
Table 2: Factors Affecting this compound Stability
| Factor | Effect on Stability | Recommendations |
| Temperature | Higher temperatures accelerate degradation. | Store at -20°C or lower.[1][3][4] |
| Light | Can cause photobleaching. | Store in the dark.[1][2][9] |
| Moisture/Humidity | The NHS ester is highly susceptible to hydrolysis.[7] | Store in a desiccated environment.[5] Use anhydrous solvents for stock solutions.[5] Warm to room temperature before opening vials.[1] |
| pH | High pH increases the rate of NHS ester hydrolysis.[6] | For labeling, maintain a pH of 8.2-8.5.[6][10] |
Troubleshooting Guide
Q: I am seeing low labeling efficiency. What could be the cause?
A: Low labeling efficiency can be due to several factors:
-
Inactive Dye: The this compound may have hydrolyzed due to improper storage or handling. Ensure the dye has been stored correctly and that stock solutions are not too old. Use fresh aliquots for best results.
-
Incorrect pH: The pH of the reaction buffer is critical. For efficient labeling of primary amines, the pH should be between 8.2 and 8.5.[6][10]
-
Presence of Primary Amines in Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the dye, reducing labeling efficiency.[9][13] Use an amine-free buffer like PBS or sodium bicarbonate.[14]
-
Low Protein Concentration: The concentration of the protein to be labeled should be at least 2 mg/mL for optimal results.[6][9]
Q: My labeled conjugate shows a high background signal. How can I fix this?
A: A high background is often due to an excess of unconjugated dye.
-
Purification: Ensure that the purification step after the labeling reaction is thorough. Size-exclusion chromatography (e.g., Sephadex G-25) is a common method to separate the labeled protein from the free dye.[5][9] A second purification step may be necessary.[6]
-
Over-labeling: Using too much dye can lead to precipitation of the conjugate and non-specific binding. Optimize the molar ratio of dye to protein.[9]
Q: The fluorescence intensity of my sample seems to have decreased over time. Why is this happening?
A: A decrease in fluorescence intensity can be due to:
-
Photobleaching: If the sample has been exposed to light for extended periods during handling or imaging, photobleaching may have occurred. Minimize light exposure.
-
Degradation of the Conjugate: While the Cy5.5 dye itself is relatively stable, the stability of the conjugate depends on the stability of the labeled biomolecule. Store the final conjugate under conditions appropriate for the unlabeled protein, protected from light.[6] For long-term storage, consider aliquoting and freezing at -20°C or -80°C.[6]
Experimental Protocols
Protocol: Protein Labeling with this compound
This protocol is a general guideline for labeling proteins with this compound. The optimal conditions may vary depending on the specific protein.
1. Protein Preparation:
- The protein to be labeled should be in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.2-8.5).
- If the protein is in a buffer containing primary amines (e.g., Tris, glycine), it must be dialyzed against the labeling buffer.
- The protein concentration should ideally be between 2-10 mg/mL.[9][13]
2. Dye Preparation:
- Allow the vial of solid this compound to warm to room temperature before opening.
- Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[9] This solution should be prepared fresh.
3. Conjugation Reaction:
- Calculate the required volume of the this compound stock solution. A molar ratio of dye to protein of around 10:1 is a good starting point.[9]
- Slowly add the calculated volume of the dye stock solution to the protein solution while gently stirring.
- Incubate the reaction mixture in the dark at room temperature for 1 hour with continuous gentle stirring.[9][15]
4. Purification of the Conjugate:
- Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.2-7.4).
- Load the reaction mixture onto the column.
- Elute the conjugate with PBS. The labeled protein will elute first, followed by the smaller, unconjugated dye molecules.
- Collect the fractions containing the labeled protein.
5. Storage of the Conjugate:
- Store the purified conjugate under the same conditions as the unlabeled protein, protected from light.[6]
- For long-term storage, it is recommended to divide the solution into small aliquots and freeze them at -20°C or -80°C.[6]
Visualizations
Caption: Experimental workflow for protein labeling with this compound.
Caption: Troubleshooting decision tree for low labeling efficiency with this compound.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. rndsystems.com [rndsystems.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. organicdye.com [organicdye.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. genecopoeia.com [genecopoeia.com]
- 12. nbinno.com [nbinno.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. medchemexpress.com [medchemexpress.com]
impact of buffer components on Cy5.5-SE labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of buffer components on Cy5.5 Succinimidyl Ester (SE) labeling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling proteins with Cy5.5-SE?
The optimal pH for labeling primary amines with N-hydroxysuccinimide (NHS) esters like this compound is between 8.3 and 8.5.[1][2][3] At this pH, the target primary amino groups (e.g., the ε-amino group of lysine (B10760008) residues) are sufficiently deprotonated and nucleophilic to react efficiently with the NHS ester.[4][5] A lower pH can lead to the protonation of amines, significantly reducing their reactivity, while a higher pH accelerates the hydrolysis of the NHS ester, which competes with the labeling reaction and reduces the overall yield.[1][3][4]
Q2: Which buffers are recommended for the this compound labeling reaction?
It is essential to use buffers that do not contain primary amines, as these will compete with the target molecule for the dye.[5][6][7] Recommended buffers include:
-
50-100 mM Sodium Borate (pH 8.5)[5]
Q3: Can I use Tris or glycine (B1666218) buffers for the labeling reaction?
No, it is strongly advised to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[5][6][7][9] These buffer components will react with the this compound, significantly reducing the labeling efficiency of your target protein.[7][9] However, a high concentration of Tris or glycine can be used to effectively quench the reaction after the desired incubation period.[5]
Q4: How should I dissolve and store the this compound dye?
This compound is moisture-sensitive and should be stored at -20°C in a desiccated environment.[6][9][10] Before use, allow the vial to warm to room temperature to prevent condensation.[11] The dye should be dissolved in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution (e.g., 10 mg/mL).[1][3][5] It is critical to use high-quality, amine-free DMF.[1][2] Stock solutions in anhydrous DMSO/DMF can be stored for 1-2 months at -20°C, but it is always recommended to prepare them fresh.[1][3] Aqueous solutions of the dye are prone to hydrolysis and should be used immediately.[1][5]
Q5: What is the Degree of Labeling (DOL) and what is the optimal range?
The Degree of Labeling (DOL), or dye-to-protein ratio, represents the average number of dye molecules conjugated to a single protein molecule.[5][12] For most antibodies, an optimal DOL is typically between 2 and 10.[5] Over-labeling (a very high DOL) can lead to self-quenching of the fluorescent signal and may cause protein precipitation or affect its biological activity.[5][12][13] Under-labeling results in a weaker signal.[5] The DOL should be optimized for each specific application.
Troubleshooting Guide
This guide addresses common issues encountered during this compound labeling procedures.
Low Labeling Efficiency / Low DOL
| Potential Cause | Recommended Solution |
| Incorrect Buffer pH | Ensure the reaction buffer pH is between 8.3 and 8.5.[1][7] At a lower pH, the target amines are protonated and non-reactive.[3][4] |
| Presence of Primary Amines in Buffer | Buffers like Tris or glycine, or the presence of ammonium (B1175870) ions, will compete with the protein for the dye.[6][7] Exchange the protein into an amine-free buffer (e.g., bicarbonate, phosphate, or borate) using dialysis or a desalting column before labeling.[5][7][12] |
| Hydrolyzed/Inactive Dye | This compound is moisture-sensitive.[9][13] Always use fresh, anhydrous DMSO or DMF to prepare the dye stock solution.[5][14] Allow the dye vial to reach room temperature before opening and use the stock solution promptly.[11] |
| Low Protein Concentration | Labeling efficiency is concentration-dependent.[7] For best results, the protein concentration should be at least 2 mg/mL, with an optimal range of 2-10 mg/mL.[6][7][12] |
| Insufficient Dye-to-Protein Ratio | The molar excess of dye to protein may be too low. A common starting point is a 10- to 20-fold molar excess of dye.[11][14][15] This ratio may need to be optimized for your specific protein. |
Protein Precipitation After Labeling
| Potential Cause | Recommended Solution |
| Over-labeling | Cy5.5 is a hydrophobic molecule. Attaching too many dye molecules can increase the overall hydrophobicity of the protein, leading to aggregation and precipitation.[12] |
| Solution | Reduce the molar ratio of this compound to protein in the labeling reaction.[12][14] Aim for a lower, more optimal DOL (e.g., 2-4 for antibodies).[12] Alternatively, perform the reaction at a lower temperature (4°C) for a longer duration.[14] |
| Poor Protein Solubility | The protein itself may have poor solubility in the chosen labeling buffer. |
| Solution | Optimize the buffer composition or consider adding non-interfering solubilizing agents. Ensure the protein is stable at the required pH of 8.3-8.5. |
High Background / Free Dye Detected After Purification
| Potential Cause | Recommended Solution |
| Inefficient Purification | The purification method may not be suitable for separating the free dye from the labeled protein, especially if the protein is small. |
| Solution | Use a purification method appropriate for the size of your protein.[12] Gel filtration (e.g., Sephadex G-25 spin columns) is effective for macromolecules.[2][12] For smaller proteins or peptides, dialysis with an appropriate molecular weight cut-off (MWCO) membrane or HPLC may be necessary.[12] Ensure the column is not overloaded.[12] |
| Incomplete Quenching | Unreacted this compound may continue to hydrolyze or react non-specifically if not properly quenched. |
| Solution | After the labeling incubation, add an amine-containing buffer like Tris-HCl (to a final concentration of 50-100 mM) to quench any remaining reactive dye.[5] |
Quantitative Data Summary
Table 1: Buffer Selection for this compound Labeling
| Buffer Type | Recommendation | Reasoning |
| Sodium Bicarbonate | Recommended | Amine-free and provides the optimal pH range (8.3-8.5) for the reaction.[1][5] |
| Sodium Phosphate | Recommended | A common amine-free buffer that can be adjusted to the optimal pH.[1][2] |
| Sodium Borate | Recommended | Amine-free and effective at maintaining a stable alkaline pH.[5] |
| HEPES | Recommended | A non-amine biological buffer suitable for labeling reactions.[7][8] |
| Tris (e.g., TBS) | Not Recommended | Contains primary amines that compete with the target protein, drastically reducing labeling efficiency.[6][7][9] |
| Glycine | Not Recommended | Contains a primary amine and will quench the reaction.[6][7] |
Table 2: Key Parameters for Successful this compound Labeling
| Parameter | Optimal Range / Condition | Reference |
| pH | 8.3 - 8.5 | [1][2][7] |
| Protein Concentration | 2 - 10 mg/mL | [6][7][12] |
| Dye:Protein Molar Ratio | 5:1 to 20:1 (starting point) | [11][14][15] |
| Reaction Temperature | Room Temperature or 4°C | [1][8] |
| Reaction Time | 1 - 4 hours (or overnight at 4°C) | [1][2] |
| Dye Solvent | Anhydrous DMSO or DMF | [1][5] |
Experimental Protocols & Visualizations
Diagram 1: this compound Amine Labeling Reaction
Caption: Mechanism of this compound reacting with a primary amine to form a stable conjugate.
Diagram 2: General Experimental Workflow
Caption: Standard workflow for labeling, purification, and characterization of proteins.
Protocol 1: General Protein Labeling with this compound
-
Protein Preparation : Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate) at a pH of 8.3-8.5.[1][2] The protein concentration should ideally be 2-10 mg/mL.[6][7] If the protein is in an incompatible buffer like Tris, perform a buffer exchange using a desalting column or dialysis.[12]
-
Dye Preparation : Allow the vial of this compound to warm to room temperature. Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or amine-free DMF.[6][16] This solution should be prepared fresh for best results.[11]
-
Calculate Dye Amount : Determine the volume of dye stock solution needed to achieve a 10- to 20-fold molar excess relative to the amount of protein.[15]
-
Labeling Reaction : While gently vortexing the protein solution, slowly add the calculated volume of the this compound stock solution.[6][16]
-
Incubation : Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[1][2] Gentle mixing during incubation can improve efficiency.
-
Quenching : Stop the reaction by adding an amine-containing buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[5] Incubate for another 15-30 minutes.
Protocol 2: Post-Labeling Purification using a Spin Column
This protocol is suitable for purifying labeled proteins with a molecular weight significantly larger than the free dye.
-
Prepare the Spin Column : Choose a column with an appropriate molecular weight cut-off (e.g., Sephadex G-25). Remove the storage buffer by centrifugation according to the manufacturer's instructions.
-
Equilibrate : Equilibrate the column by washing it 2-3 times with the desired storage buffer (e.g., PBS, pH 7.4).[13] Centrifuge after each wash and discard the flow-through.
-
Load Sample : Place the column in a fresh collection tube. Carefully load the quenched labeling reaction mixture onto the center of the resin bed.
-
Elute Labeled Protein : Centrifuge the column as per the manufacturer's protocol. The eluate in the collection tube contains the purified, labeled protein.[12] The smaller, unconjugated Cy5.5 dye molecules are retained in the column resin.[12]
Protocol 3: Calculation of the Degree of Labeling (DOL)
-
Measure Absorbance : Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum for Cy5.5 (~675 nm, A_max).
-
Calculate Protein Concentration :
-
Protein Conc. (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
Where:
-
CF is the correction factor for the dye's absorbance at 280 nm. For Cy5.5, this value is approximately 0.02.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
-
-
Calculate Degree of Labeling (DOL) :
-
DOL = A_max / (ε_dye × Protein Conc. (M))
-
Where:
-
ε_dye is the molar extinction coefficient of Cy5.5 at its absorbance maximum (~190,000 to 250,000 M⁻¹cm⁻¹ depending on the supplier).
-
-
Diagram 3: Troubleshooting Logic for Low Labeling Efficiency
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Head-to-Head Comparison of Cy5.5-SE and Alexa Fluor 680 for In Vivo Imaging
For researchers, scientists, and drug development professionals embarking on in vivo imaging studies, the selection of an appropriate near-infrared (NIR) fluorophore is a critical decision that directly impacts data quality, sensitivity, and reproducibility. Among the plethora of available dyes, Cyanine5.5 (Cy5.5) and Alexa Fluor 680 have emerged as popular choices for their spectral properties, which fall within the NIR window (650-900 nm), a range that minimizes tissue autofluorescence and enhances light penetration.
This guide provides an objective, data-driven comparison of Cy5.5-SE and Alexa Fluor 680 to aid in the selection process for preclinical imaging applications. We will delve into their photophysical properties, conjugation chemistry, and performance in in vivo settings, supported by experimental protocols and data.
Photophysical Properties: The Foundation of Performance
The intrinsic brightness and spectral characteristics of a fluorophore are primary determinants of its potential performance. Brightness is a product of the molar extinction coefficient (how efficiently the dye absorbs light) and the quantum yield (how efficiently it converts absorbed light into emitted fluorescence).
Both Cy5.5 and Alexa Fluor 680 are spectrally very similar, making them compatible with imaging systems and filter sets designed for the ~680 nm channel.[1][2][3] However, subtle differences in their photophysical parameters can lead to significant variations in performance. Alexa Fluor 680 is noted for being one of the brightest dyes in its family.[3] Studies have shown that Alexa Fluor dyes, in general, are more resistant to photobleaching and exhibit less fluorescence quenching upon conjugation to proteins compared to their Cyanine counterparts.[4][5]
| Property | Cy5.5 | Alexa Fluor 680 | Reference(s) |
| Excitation Max (nm) | ~678 - 684 | ~679 | [2][6] |
| Emission Max (nm) | ~695 - 710 | ~702 | [2][6] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~209,000 - 250,000 | ~183,000 - 184,000 | [7][8] |
| Quantum Yield (Φ) | ~0.2 - 0.3 | ~0.36 | [7][9][10] |
| Calculated Brightness (Rel.) | 1.00 - 1.50 | 1.32 | |
| Reactive Group | Succinimidyl Ester (SE) | Succinimidyl Ester (SE) |
Note: Brightness is calculated as (Molar Extinction Coefficient x Quantum Yield) / 1000. Values are relative and can vary based on the conjugation partner and local environment.
Experimental Workflow & Considerations
Successful in vivo imaging relies on a well-defined and consistent experimental workflow, from probe preparation to final data analysis. The use of succinimidyl ester (SE) chemistry for both dyes allows for a standardized approach to labeling biomolecules.
Diagram: General Antibody Conjugation Workflow
The following diagram illustrates the key steps for conjugating this compound or Alexa Fluor 680-SE to an antibody, a common strategy for targeted in vivo imaging.
Caption: Workflow for labeling antibodies with amine-reactive dyes.
Detailed Experimental Protocols
Protocol 1: Antibody Labeling with this compound / Alexa Fluor 680-SE
This protocol provides a general guideline for labeling an IgG antibody. Optimization, particularly of the dye-to-protein molar ratio, is recommended for each specific antibody.[11]
1. Materials:
-
IgG antibody (2-10 mg/mL in an amine-free buffer like PBS).
-
This compound or Alexa Fluor 680-SE.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5-9.0.[12]
-
Purification: Size exclusion chromatography column (e.g., Sephadex G-25).[13]
-
Elution Buffer: PBS, pH 7.2-7.4.
2. Procedure:
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS (pH 7.2-7.4) beforehand.[12] Adjust the antibody solution's pH to 8.5 by adding 1/10th volume of the 1 M Sodium Bicarbonate buffer.[12]
-
Dye Preparation: Immediately before use, dissolve the reactive dye in DMSO to create a 10 mg/mL stock solution.[12][13]
-
Conjugation Reaction:
-
Purification:
-
Characterization (Degree of Labeling - DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the dye's absorbance maximum (~678 nm for Cy5.5, ~679 nm for AF680).[12][14]
-
Calculate the protein concentration and DOL using the respective molar extinction coefficients and correction factors. An optimal DOL for antibodies is typically between 3 and 7.[11][14]
-
In Vivo Imaging Performance
While photophysical properties are predictive, true performance is assessed within a living organism. In vivo imaging introduces variables like tissue scattering, absorption by hemoglobin, and non-specific probe accumulation, all of which can affect the signal-to-background ratio (SBR).
Studies comparing Cy5.5 and Alexa Fluor 680 have yielded insights into their behavior. For instance, some research suggests that antibody conjugates of Alexa Fluor 680 may exhibit lower background signals compared to Cy5.5 conjugates.[15] This can be attributed to differences in hydrophobicity and non-specific tissue binding. Furthermore, the higher photostability and resistance to quenching of Alexa Fluor dyes can translate to a more robust and sustained signal during longitudinal imaging studies.[4]
Diagram: In Vivo Optical Imaging Workflow
This diagram outlines the typical experimental sequence for an in vivo fluorescence imaging study.
Caption: A typical workflow for small animal in vivo optical imaging.
Protocol 2: General In Vivo Fluorescence Imaging
This protocol describes a basic workflow for imaging a tumor-bearing mouse injected with a fluorescently labeled antibody.
1. Animal Handling:
-
All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Use mice bearing subcutaneously implanted tumors.
-
Prior to imaging, remove fur from the area of interest using a depilatory cream to reduce light scattering and absorption.
2. Probe Administration:
-
Administer the Cy5.5- or Alexa Fluor 680-labeled antibody via intravenous (tail vein) injection. The dose will depend on the specific antibody and target.
3. Imaging Procedure:
-
At predetermined time points post-injection (e.g., 24, 48, 72 hours), anesthetize the mouse using isoflurane.
-
Place the anesthetized animal in a preclinical optical imaging system (e.g., IVIS Spectrum).[16]
-
Acquire fluorescence images using the appropriate excitation and emission filters for the chosen dye (e.g., Ex: ~675 nm, Em: ~720 nm).
-
Adjust acquisition settings like exposure time and binning to achieve an optimal signal-to-noise ratio without saturating the detector.[17]
4. Data Analysis:
-
Use the system's software to draw regions of interest (ROIs) over the tumor and a background area (e.g., non-tumor-bearing muscle).[18]
-
Quantify the average radiant efficiency within the ROIs.
-
Calculate the signal-to-background ratio to assess targeting specificity.
Conclusion and Recommendations
Both this compound and Alexa Fluor 680-SE are highly capable NIR fluorophores for in vivo imaging. Their spectral similarity ensures they can often be used interchangeably with the same imaging hardware.
-
Choose Alexa Fluor 680 when:
-
Maximum brightness and photostability are paramount for detecting low-abundance targets or for long-duration imaging studies.
-
Minimizing non-specific background signal is critical for achieving a high signal-to-background ratio.
-
Consistency and lot-to-lot reproducibility are essential, as Alexa Fluor dyes are known for their rigorous quality control.
-
-
Choose Cy5.5 when:
-
It is a well-established dye in your existing, validated protocols.
-
Cost is a significant consideration, as Cy5.5 may be a more budget-friendly option from various suppliers.
-
Ultimately, the optimal choice depends on the specific requirements of the experiment, including the nature of the biological target, the sensitivity of the imaging system, and the need for quantitative accuracy. For new and demanding applications, the superior brightness and photostability of Alexa Fluor 680 often provide a distinct advantage.[3]
References
- 1. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. cancer.iu.edu [cancer.iu.edu]
- 4. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Cyanine 5, SE | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]
- 9. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 10. FluoroFinder [app.fluorofinder.com]
- 11. drmr.com [drmr.com]
- 12. benchchem.com [benchchem.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Guidance – Preclinical Imaging & Testing [preclinical-imaging.mit.edu]
- 17. biocompare.com [biocompare.com]
- 18. youtube.com [youtube.com]
A Comparative Analysis of Photostability: Cy5.5-SE vs. DyLight 680
Key Performance Characteristics
Both Cy5.5 and DyLight 680 are bright, far-red fluorescent dyes spectrally similar to Alexa Fluor® 680.[1][2][3][4] They are frequently employed in applications such as immunofluorescence microscopy, flow cytometry, and in vivo imaging. The brightness of a fluorophore is a function of its molar extinction coefficient (its efficiency in absorbing light) and its quantum yield (the efficiency of converting absorbed light into emitted fluorescence). Photostability refers to the dye's resistance to photochemical degradation upon exposure to excitation light. Generally, newer generations of dyes like the DyLight series are marketed as offering superior photostability compared to traditional cyanine (B1664457) dyes.[5][6][7][8]
Quantitative Data Summary
The following table summarizes the available quantitative data for Cy5.5-SE and DyLight 680. It is important to note that these values are often reported for the free dye in specific solvent conditions and may vary when conjugated to a biomolecule.
| Property | This compound | DyLight 680 |
| Excitation Maximum (nm) | ~675[1] | ~692[2] |
| Emission Maximum (nm) | ~694[1] | ~712[2] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 190,000 - 250,000[1] | 140,000[2] |
| Quantum Yield | ~0.28 | Not specified in search results |
| Spectrally Similar Dyes | Alexa Fluor® 680, DyLight® 680, IRDye® 680[1][4] | Alexa Fluor® 680, Cy5.5[2][3] |
Note: The brightness of a dye is proportional to the product of its molar extinction coefficient and quantum yield. While a specific quantum yield for DyLight 680 was not found, a higher value compared to Cy5.5 would be necessary to offset the lower extinction coefficient to be considered brighter.
Experimental Protocol: Comparative Photobleaching Analysis
To empirically determine the photostability of this compound and DyLight 680 conjugated to a specific antibody in a laboratory setting, the following protocol can be employed.
1. Antibody Conjugation:
-
Conjugate the succinimidyl ester (SE) of Cy5.5 and DyLight 680 to the same monoclonal antibody at an identical molar ratio, following the manufacturer's instructions.
-
Remove unconjugated dye using a desalting column.
-
Determine the degree of labeling (DOL) for each conjugate by measuring the absorbance of the protein and the dye.
2. Sample Preparation:
-
Prepare slides with cells or tissue expressing the target antigen.
-
Incubate the slides with the Cy5.5- and DyLight 680-conjugated antibodies at the same concentration.
-
Wash the slides to remove unbound antibodies and mount with an anti-fade mounting medium.
3. Image Acquisition and Analysis:
-
Using a fluorescence microscope equipped with appropriate filters for the respective dyes, locate a region of interest.
-
Acquire an initial image (time point 0) using a consistent set of acquisition parameters (e.g., exposure time, laser power, gain).
-
Continuously expose the same region of interest to the excitation light.
-
Acquire images at regular intervals (e.g., every 10 seconds) for a defined period (e.g., 5 minutes).
-
Measure the mean fluorescence intensity of the region of interest for each time point.
-
Normalize the intensity at each time point to the initial intensity and plot the fluorescence decay curves. The rate of fluorescence decay is indicative of the dye's photostability.
Caption: Workflow for comparing the photostability of fluorescently labeled antibodies.
Signaling Pathways and Logical Relationships
The process of photobleaching involves the photochemical destruction of a fluorophore. While not a signaling pathway in the biological sense, the sequence of events can be visualized.
Caption: Simplified model of the photobleaching process for a fluorophore.
Conclusion
The selection between this compound and DyLight 680 for a particular application will depend on the specific experimental requirements. While both are bright, near-infrared dyes, the DyLight family is generally promoted as having enhanced photostability.[6][7] For demanding applications that involve prolonged or intense light exposure, such as confocal microscopy or live-cell imaging, the potentially superior photostability of DyLight 680 may be advantageous. However, for standard applications, Cy5.5 remains a well-characterized and effective choice. Researchers are encouraged to perform in-house comparisons using their specific experimental setup to determine the optimal dye for their needs.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. DRAM/DyLight 680 FluoroFinder [app.fluorofinder.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. DyLight Antibody Labeling Kits | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Quantum Yield of Cy5.5-SE and Other Near-Infrared (NIR) Dyes
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing fields of biomedical imaging and diagnostics, the selection of appropriate fluorescent probes is paramount to achieving sensitive and reliable results. Near-infrared (NIR) dyes have gained prominence due to their ability to penetrate deeper into biological tissues with reduced autofluorescence. A critical parameter for evaluating the performance of these dyes is their fluorescence quantum yield (Φ), which quantifies the efficiency of converting absorbed light into emitted fluorescence. This guide provides an objective comparison of the quantum yield of Cy5.5-SE against other commonly used NIR dyes: Alexa Fluor 680, IRDye 800CW, and DyLight 755, supported by experimental data and detailed methodologies.
Quantitative Comparison of NIR Dye Quantum Yields
The following table summarizes the key photophysical properties of this compound and its alternatives. The data has been compiled from various technical datasheets and peer-reviewed publications to provide a comprehensive overview. For the most accurate comparison, data obtained in aqueous buffer solutions such as phosphate-buffered saline (PBS) are prioritized, as these conditions are most relevant to biological applications.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent/Buffer |
| This compound | ~675 | ~694 | ~190,000 | 0.28 | Not specified |
| Alexa Fluor 680 | ~679 | ~702 | ~184,000 | 0.36 | PBS (pH 7.2)[1][2][3] |
| IRDye 800CW | ~774 | ~789 | ~240,000 | 0.12 | Fetal bovine serum[4] |
| ~775 | ~796 | ~242,000 | 0.09 | Not specified[4] | |
| DyLight 755 | ~754 | ~776 | ~220,000 | 0.119 | Not specified[5] |
Note: The quantum yield of fluorescent dyes can be influenced by environmental factors such as solvent polarity, pH, and temperature. The data presented here are for comparative purposes and may vary under different experimental conditions. The fluorescence quantum yield of cyanine (B1664457) dyes, including Cy5.5, can be significantly lower in aqueous buffers compared to organic solvents like ethanol[6].
Experimental Protocol: Relative Quantum Yield Measurement
The most common method for determining the fluorescence quantum yield of a compound is the relative method, which involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[7][8][9][10][11]
I. Principle
The relative quantum yield (Φ_S) of a sample is calculated using the following equation:
Φ_S = Φ_R * (I_S / I_R) * (A_R / A_S) * (n_S² / n_R²)
Where:
-
Φ_R is the quantum yield of the reference standard.
-
I_S and I_R are the integrated fluorescence intensities of the sample and the reference, respectively.
-
A_S and A_R are the absorbances of the sample and the reference at the excitation wavelength, respectively.
-
n_S and n_R are the refractive indices of the sample and reference solutions, respectively. If the same solvent is used for both, this term cancels out.
II. Materials and Instrumentation
-
Fluorometer: A calibrated fluorescence spectrophotometer capable of measuring excitation and emission spectra.
-
UV-Vis Spectrophotometer: To measure the absorbance of the sample and reference solutions.
-
Cuvettes: Quartz cuvettes for both absorbance and fluorescence measurements.
-
Sample Dye: Solution of the NIR dye with unknown quantum yield (e.g., this compound).
-
Reference Standard: A solution of a dye with a known quantum yield that absorbs and emits in a similar spectral region as the sample. For the NIR region, standards like IR-125 or IR-140 in ethanol (B145695) can be used[12].
-
Solvent: A high-purity solvent in which both the sample and the reference are soluble and stable (e.g., PBS for biological relevance).
III. Procedure
-
Preparation of Solutions:
-
Prepare a stock solution of the sample dye and the reference standard in the chosen solvent.
-
Prepare a series of dilutions for both the sample and the reference, ensuring that the absorbance at the excitation wavelength is in the linear range (typically below 0.1) to avoid inner filter effects.
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the sample and the reference at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the fluorometer.
-
Measure the fluorescence emission spectrum for each dilution of the sample and the reference. The emission spectra should be corrected for the instrument's spectral response.
-
Integrate the area under the emission curve for each measurement to obtain the integrated fluorescence intensity (I).
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference.
-
Determine the slope of the linear fit for both plots. The slope represents the term (I/A).
-
Calculate the quantum yield of the sample using the formula mentioned in the principle section, substituting the slopes of the plots for the (I/A) terms.
-
Experimental Workflow
The following diagram illustrates the key steps involved in the relative quantum yield determination of a fluorescent dye.
Caption: Workflow for relative fluorescence quantum yield determination.
References
- 1. Quantum Yield [Alexa Fluor 680] | AAT Bioquest [aatbio.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. IRDye 800CW-Human serum albumin - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 7. Relative and absolute determination of fluorescence quantum yields of transparent samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relative and absolute determination of fluorescence quantum yields of transparent samples | Semantic Scholar [semanticscholar.org]
- 9. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 10. Making sure you're not a bot! [opus4.kobv.de]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validating the Binding Affinity of Cy5.5-SE Labeled Antibodies: A Comparison Guide
For researchers, scientists, and drug development professionals, the conjugation of fluorescent dyes to antibodies is a cornerstone of modern biological assays. However, the labeling process itself can impact an antibody's binding affinity and overall functionality.[1] Rigorous validation is therefore essential to ensure the reliability and reproducibility of experimental results.[1] This guide provides an objective comparison of validating the binding affinity of antibodies labeled with Cy5.5-succinimidyl ester (SE) against other alternatives, supported by experimental data and detailed protocols.
The covalent attachment of a fluorophore like Cy5.5 to an antibody, typically through the reaction of an NHS ester with primary amines on lysine (B10760008) residues, is a powerful technique for a multitude of applications including flow cytometry, immunofluorescence, and in vivo imaging.[1][2] However, this modification can alter the antibody's conformation and, consequently, its binding characteristics.[1] The degree of labeling (DOL)—the average number of dye molecules per antibody—is a critical parameter. Over-labeling can lead to fluorescence quenching and a decrease in binding affinity.[1][3]
Comparison of Fluorophores for Antibody Labeling
While Cy5.5 is a widely used far-red fluorescent dye, several alternatives offer enhanced performance in terms of brightness and photostability. The choice of fluorophore can significantly impact the sensitivity and quality of experimental data.[4]
| Fluorophore | Excitation (nm) | Emission (nm) | Key Advantages |
| Cy5.5 | ~675 | ~694 | Good for in vivo imaging due to low tissue autofluorescence.[5] |
| Alexa Fluor 647 | ~650 | ~668 | Widely regarded as a superior alternative to Cy5, offering greater brightness and photostability.[6] Less prone to self-quenching at higher DOLs.[6] |
| DyLight 650 | ~652 | ~672 | Spectrally similar to Cy5 and Alexa Fluor 647.[6] |
| iFluor 647 | ~650 | ~670 | Reported to yield significantly brighter antibody conjugates compared to Cy5.[6][7] |
| ATTO 647N | ~644 | ~669 | Strong competitor in the far-red spectrum, often used in single-molecule studies.[6] |
| TYE 705 | Not specified | ~705 | Can be used as a direct substitute for Cy5.5.[8] |
Note: Spectral properties can vary slightly depending on the conjugation state and solvent.
Experimental Protocols for Validating Binding Affinity
Validating the binding affinity of a labeled antibody is crucial. Several methods can be employed, ranging from standard immunoassays to more quantitative biophysical techniques. The appropriate method depends on the specific application and the required level of precision.[9][10]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used method to assess the functional binding of an antibody to its target antigen.[9][10] A competitive ELISA can be used to determine the relative affinity of the labeled antibody compared to its unlabeled counterpart.
Protocol:
-
Antigen Coating: Coat a 96-well plate with the target antigen at an appropriate concentration and incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.
-
Competition: Prepare a series of dilutions of the unlabeled antibody. Mix each dilution with a constant, predetermined concentration of the Cy5.5-labeled antibody.
-
Incubation: Add the antibody mixtures to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: If a secondary antibody is not used, measure the fluorescence signal directly using a plate reader with appropriate filters for Cy5.5. If a secondary HRP-conjugated antibody is used, add a substrate and measure the absorbance.
-
Analysis: Plot the signal against the concentration of the unlabeled antibody. A rightward shift in the binding curve for the labeled antibody compared to the unlabeled antibody indicates a decrease in binding affinity.[11]
Flow Cytometry
Flow cytometry is a powerful technique for analyzing the binding of labeled antibodies to cell surface antigens.[9]
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of cells expressing the target antigen.
-
Incubation: Incubate the cells with serial dilutions of the Cy5.5-labeled antibody on ice, protected from light.
-
Washing: Wash the cells with a suitable buffer (e.g., FACS buffer containing BSA and sodium azide) to remove unbound antibody.
-
Analysis: Analyze the cells using a flow cytometer. The mean fluorescence intensity (MFI) of the cell population is proportional to the amount of bound antibody.
-
Data Analysis: Plot the MFI against the antibody concentration. The dissociation constant (Kd) can be determined by fitting the data to a one-site binding hyperbola using appropriate software.[12]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides quantitative data on the kinetics (on-rate and off-rate) and affinity of biomolecular interactions in real-time.[10]
Protocol:
-
Ligand Immobilization: Immobilize the target antigen onto the surface of a sensor chip.
-
Analyte Injection: Inject a series of concentrations of the Cy5.5-labeled antibody over the sensor surface.
-
Association and Dissociation: Monitor the change in the refractive index at the sensor surface, which corresponds to the binding (association) and subsequent unbinding (dissociation) of the antibody.
-
Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka). Compare these values to those obtained for the unlabeled antibody.
Mandatory Visualizations
To aid in the understanding of the experimental workflows and underlying principles, the following diagrams have been generated.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. imtec.be [imtec.be]
- 6. benchchem.com [benchchem.com]
- 7. Are there any alternatives to Cy5? | AAT Bioquest [aatbio.com]
- 8. idtdna.com [idtdna.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and Validation of a Cell-Based Fluorescent Method for Measuring Antibody Affinity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Characterization of Cy5.5-SE Conjugates
In the realm of near-infrared (NIR) fluorescence imaging and quantitative assays, the selection of an appropriate fluorophore is paramount to achieving high sensitivity and specificity. Cy5.5-succinimidyl ester (SE) is a widely utilized fluorescent dye for labeling proteins, antibodies, and other amine-containing biomolecules. This guide provides a detailed spectroscopic characterization of Cy5.5-SE conjugates, objectively compares its performance with common alternatives, and offers comprehensive experimental protocols for researchers, scientists, and drug development professionals.
Spectroscopic Performance of Cy5.5 and Alternatives
The performance of a fluorescent dye is defined by several key spectroscopic parameters. The following table summarizes the essential characteristics of Cy5.5 in comparison to two popular alternatives, Alexa Fluor 680 and IRDye 680RD. This data is crucial for selecting the optimal dye based on the specific instrumentation and experimental requirements.
| Parameter | Cy5.5 | Alexa Fluor 680 | IRDye 680RD |
| Excitation Maximum (nm) | ~675 - 678 | ~679 | ~680 |
| Emission Maximum (nm) | ~694 - 707 | ~702 | ~694 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~190,000 - 209,000 | ~183,000 | ~170,000 |
| Quantum Yield (Φ) | ~0.28 | ~0.36 | Not specified |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester |
| Reactivity | Primary amines | Primary amines | Primary amines |
Experimental Protocols
Accurate characterization of fluorescently labeled conjugates is essential for reliable and reproducible results. The following section details the protocols for protein labeling with this compound and the subsequent spectroscopic analysis.
Protocol 1: Protein Labeling with this compound
This protocol describes the conjugation of this compound to a protein containing primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium bicarbonate buffer (pH 8.5-9.0)
-
Spin desalting columns or dialysis equipment for purification
-
Spectrophotometer
-
Fluorometer
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer like Phosphate-Buffered Saline (PBS).[1] Buffers containing primary amines such as Tris or glycine (B1666218) will compete with the labeling reaction and must be removed by dialysis or buffer exchange.[2][3]
-
Adjust the pH of the protein solution to 8.5-9.0 using the 1 M sodium bicarbonate buffer. This alkaline pH is optimal for the reaction between the NHS ester and primary amines.[4]
-
-
Dye Preparation:
-
Conjugation Reaction:
-
The optimal molar ratio of dye to protein for labeling should be determined empirically, but a starting point of a 10:1 to 20:1 molar excess of dye is recommended.[4]
-
Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[2][3]
-
-
Purification of the Conjugate:
Protocol 2: Spectroscopic Characterization of Cy5.5-Protein Conjugates
1. Determination of Degree of Labeling (DOL)
The DOL, or the average number of dye molecules conjugated to each protein molecule, is a critical parameter.
Procedure:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorption maximum of Cy5.5 (~675 nm, A₆₇₅) using a spectrophotometer.
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm:
-
Calculate the dye concentration:
-
Dye Concentration (M) = A₆₇₅ / ε_dye
-
Where ε_dye is the molar extinction coefficient of Cy5.5 at its absorption maximum (~190,000 - 209,000 M⁻¹cm⁻¹).[9]
-
-
Calculate the Degree of Labeling:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
2. Measurement of Fluorescence Quantum Yield (Φ)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The comparative method, using a standard with a known quantum yield, is commonly employed.[10]
Procedure:
-
Prepare a series of dilutions of both the Cy5.5-protein conjugate (sample) and a reference standard with a known quantum yield in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[10][11]
-
Measure the absorbance of each dilution at the excitation wavelength.
-
Measure the fluorescence emission spectrum of each dilution using a fluorometer, ensuring identical excitation wavelength, slit widths, and other instrument settings for both the sample and the standard.[10]
-
Integrate the area under the emission spectrum for each measurement.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the slope (gradient) of the linear fit for both plots.
-
Calculate the quantum yield of the sample using the following equation:[10]
-
Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)
-
Where η is the refractive index of the solvent. If the same solvent is used for both the sample and the standard, the refractive index term cancels out.
-
Visualizing Experimental Workflows and Comparisons
To further clarify the processes and relationships described, the following diagrams have been generated using Graphviz.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. assaygenie.com [assaygenie.com]
- 3. abcam.com [abcam.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Cyanine 5, SE | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]
- 8. rndsystems.com [rndsystems.com]
- 9. glenresearch.com [glenresearch.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. agilent.com [agilent.com]
Spectral Overlap of Cy5.5-SE with Other Fluorophores: A Comparison Guide for Researchers
In the realm of fluorescence-based applications, particularly in multiplexed assays and Förster Resonance Energy Transfer (FRET) studies, a thorough understanding of the spectral properties of fluorophores is paramount. This guide provides a detailed comparison of Cyanine5.5-succinimidyl ester (Cy5.5-SE) with other commonly used fluorophores in the far-red and near-infrared (NIR) regions, focusing on spectral overlap. This information is crucial for researchers, scientists, and drug development professionals to make informed decisions in experimental design, ensuring data accuracy and minimizing crosstalk between fluorescent channels.
Quantitative Comparison of Fluorophore Spectral Properties
The selection of appropriate fluorophores is critical for the success of multiplexed imaging and quantitative fluorescence assays. The following table summarizes the key spectral characteristics of this compound and several spectrally similar alternatives. Brightness is a key performance indicator, calculated as the product of the molar extinction coefficient and the quantum yield.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ) |
| This compound | ~675 | ~694 | 190,000 | 0.28 | 53,200 |
| Alexa Fluor 680 | ~679 | ~702 | 184,000[1] | 0.36[2] | 66,240 |
| DyLight 680 | ~692 | ~712 | 140,000[3][4] | Not readily available | - |
| IRDye 800CW | ~774 | ~789 | 240,000[5] | 0.08 - 0.12[6] | 19,200 - 28,800 |
Understanding Spectral Overlap
Spectral overlap occurs when the emission spectrum of one fluorophore overlaps with the excitation or emission spectrum of another. This can lead to two primary issues in fluorescence experiments:
-
Crosstalk (Bleed-through): The emission of one fluorophore is detected in the channel designated for a second fluorophore, leading to false-positive signals and inaccurate quantification.
-
Förster Resonance Energy Transfer (FRET): A non-radiative energy transfer process where an excited donor fluorophore transfers energy to a nearby acceptor fluorophore. While a powerful tool for studying molecular interactions, unintended FRET due to spectral overlap can complicate data interpretation.
The following diagram illustrates the concept of spectral overlap between a donor and an acceptor fluorophore, a prerequisite for FRET.
Caption: Spectral overlap between donor emission and acceptor excitation, enabling FRET.
Experimental Protocols
Accurate characterization of spectral overlap is essential for robust experimental design. Below are generalized protocols for measuring spectral properties and assessing FRET.
Measurement of Excitation and Emission Spectra
This protocol outlines the steps to determine the spectral characteristics of a fluorophore using a fluorescence spectrophotometer.
Materials:
-
Fluorescence spectrophotometer
-
Quartz cuvettes
-
Fluorophore stock solution (e.g., this compound)
-
Appropriate solvent (e.g., PBS, DMSO)
Procedure:
-
Prepare a dilute solution of the fluorophore in the desired solvent. The concentration should be low enough to avoid inner filter effects. An absorbance value below 0.05 at the excitation maximum is generally recommended.
-
Measure the absorbance spectrum using a UV-Vis spectrophotometer to determine the optimal excitation wavelength (λex).
-
Set the fluorescence spectrophotometer to excitation scan mode. Set the emission wavelength to the expected peak and scan a range of excitation wavelengths.
-
Identify the peak excitation wavelength from the resulting spectrum.
-
Set the fluorescence spectrophotometer to emission scan mode. Use the determined peak excitation wavelength to excite the sample and scan a range of emission wavelengths.
-
Record the emission spectrum and identify the peak emission wavelength (λem).
-
Plot the normalized intensity versus wavelength for both excitation and emission spectra.
Quantification of Spectral Overlap and FRET Efficiency
This protocol describes a method to quantify FRET efficiency between a donor-acceptor pair (e.g., Cy5.5 as an acceptor) using sensitized emission.
Materials:
-
Fluorescence spectrophotometer or a microscope equipped with appropriate filter sets and a sensitive detector.
-
Donor-only labeled sample.
-
Acceptor-only labeled sample.
-
Donor-Acceptor labeled sample.
Procedure:
-
Acquire the emission spectrum of the donor-only sample when excited at the donor's excitation wavelength.
-
Acquire the emission spectrum of the acceptor-only sample when excited at the donor's excitation wavelength (to measure direct excitation of the acceptor).
-
Acquire the emission spectrum of the donor-acceptor sample when excited at the donor's excitation wavelength.
-
Correct for background and bleed-through. The FRET signal is the sensitized emission of the acceptor when the donor is excited. This requires subtracting the emission of the donor-only sample and the direct excitation of the acceptor from the donor-acceptor sample's spectrum.
-
Calculate FRET efficiency (E) using the following formula: E = 1 - (IDA / ID) Where IDA is the fluorescence intensity of the donor in the presence of the acceptor, and ID is the fluorescence intensity of the donor in the absence of the acceptor.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for characterizing the spectral properties of fluorophores and assessing their potential for spectral overlap and FRET.
Caption: Workflow for spectral characterization and FRET analysis.
Conclusion
The choice of fluorophores in multi-color fluorescence applications is a critical decision that directly impacts the quality and reliability of experimental data. This compound is a bright and versatile fluorophore in the far-red spectrum. However, when used in combination with other dyes, a careful consideration of its spectral overlap is essential. Alexa Fluor 680 offers a higher brightness, making it a suitable alternative where signal intensity is a priority. For applications extending further into the near-infrared, IRDye 800CW provides a spectrally distinct option, minimizing crosstalk with fluorophores in the 650-700 nm range. By following the outlined experimental protocols and utilizing the provided comparative data, researchers can optimize their experimental design, mitigate the effects of spectral overlap, and generate high-quality, reproducible results.
References
- 1. Extinction Coefficient [XFD680 *Alexa Fluor® 680 Equivalent*] | AAT Bioquest [aatbio.com]
- 2. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Single-Dose Intravenous Toxicity Study of IRDye 800CW in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IRDye 800CW-Human serum albumin - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cy5.5-SE and Cy7 for Deep Tissue Imaging Applications
For researchers, scientists, and drug development professionals, the choice of near-infrared (NIR) fluorophore is a critical determinant for successful deep tissue imaging. The ideal probe should offer high brightness, deep tissue penetration, and a high signal-to-background ratio. This guide provides a comprehensive comparison of two widely used cyanine (B1664457) dyes, Cy5.5-SE and Cy7, to inform the selection process for your specific research needs. We present a detailed analysis of their spectral properties, a review of their performance in deep tissue imaging backed by experimental evidence, and a standardized protocol for in vivo studies.
Spectral and Optical Properties: A Quantitative Overview
The fundamental characteristics of a fluorophore dictate its performance in any fluorescence-based application. Here, we summarize the key spectral and optical properties of Cy5.5 and Cy7 in a comparative table.
| Property | Cy5.5 | Cy7 | Advantage |
| Excitation Maximum (λex) | ~675 nm | ~750 nm | Cy7 |
| Emission Maximum (λem) | ~694 nm | ~773 nm | Cy7 |
| Molar Extinction Coefficient (ε) | ~190,000 cm⁻¹M⁻¹ | ~199,000 cm⁻¹M⁻¹ | Cy7 (Slightly higher) |
| Quantum Yield (Φ) | ~0.28 | ~0.30 | Cy7 (Slightly higher) |
| Brightness (ε x Φ) | ~53,200 | ~59,700 | Cy7 |
Cy7 exhibits a distinct advantage for deep tissue imaging due to its longer excitation and emission wavelengths. Light in the 750-900 nm range experiences significantly less absorption and scattering by biological tissues, such as skin, muscle, and blood, compared to light in the sub-700 nm range where Cy5.5 emits.[1][2] This "NIR window" allows for greater penetration depth and reduced autofluorescence from endogenous fluorophores, leading to a higher signal-to-background ratio.[1] While both dyes possess high molar extinction coefficients and good quantum yields, Cy7's slightly higher values contribute to its superior overall brightness.
Deep Tissue Imaging Performance: Experimental Evidence
The theoretical advantages of Cy7's spectral properties are borne out in experimental studies. A key comparative study directly evaluated the in vivo tumor imaging performance of several cyanine dyes, including Cy5.5 and Cy7, in tumor-bearing animal models. The findings conclusively demonstrated the superiority of Cy7 for deep tissue visualization.
In this study, monoclonal antibodies labeled with Cy3, Cy5, Cy5.5, and Cy7 were co-injected into animals with both small, superficial tumors and large, deeper tumors. While all fluorochromes were capable of labeling small, superficial tumors, only Cy7 provided effective labeling of large tumors and was superior for visualizing structures located deep within the animal. [3] This enhanced performance is attributed to reduced self-masking and dilution effects at the longer wavelengths of Cy7.[3]
Experimental Protocol: In Vivo Deep Tissue Imaging in a Murine Model
This protocol provides a standardized workflow for deep tissue fluorescence imaging in mice using either this compound or Cy7-labeled targeting agents (e.g., antibodies, nanoparticles).
I. Animal and Probe Preparation
-
Animal Model: Use appropriate tumor-bearing or healthy mice for your study. To minimize autofluorescence, it is recommended to feed the mice a chlorophyll-free diet for at least one week prior to imaging.[1]
-
Probe Conjugation: Conjugate this compound or Cy7-SE to your targeting molecule according to the manufacturer's instructions. The succinimidyl ester (SE) group reacts with primary amines on proteins and other molecules.
-
Purification: Remove unconjugated dye using size-exclusion chromatography, dialysis, or other appropriate methods.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the absorbance maximum of the dye (~675 nm for Cy5.5, ~750 nm for Cy7).
-
Probe Formulation: Dilute the purified conjugate in sterile, pyrogen-free phosphate-buffered saline (PBS) to the desired concentration for injection. A typical dose is 1-2 nmol per mouse.[1]
II. In Vivo Imaging Procedure
-
Anesthesia: Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance) or another approved anesthetic protocol.
-
Baseline Imaging: Acquire a pre-injection (baseline) fluorescence image of the animal to determine the level of background autofluorescence.
-
Probe Administration: Inject the formulated probe intravenously (i.v.) via the tail vein. The typical injection volume is 100-200 µL.[1]
-
Image Acquisition:
-
Place the anesthetized mouse in the imaging system.
-
Set the appropriate excitation and emission filters for the chosen dye:
-
Cy5.5: Excitation ~675 nm, Emission ~700 nm long-pass
-
Cy7: Excitation ~745 nm, Emission ~780 nm long-pass[1]
-
-
Acquire images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window for target accumulation and background clearance.
-
Optimize imaging parameters (exposure time, binning, f/stop) to achieve a good signal-to-noise ratio without saturating the detector.
-
III. Data Analysis
-
Region of Interest (ROI) Analysis: Using the imaging software, draw ROIs around the target tissue (e.g., tumor) and a non-target background region (e.g., muscle).
-
Quantification: Measure the average fluorescence intensity within each ROI.
-
Signal-to-Background Ratio (SBR): Calculate the SBR by dividing the average fluorescence intensity of the target ROI by that of the background ROI.[1]
IV. Ex Vivo Analysis (Optional but Recommended)
-
Euthanasia and Dissection: At the final imaging time point, euthanize the mouse according to approved protocols. Dissect the target organ and other major organs (liver, spleen, kidneys, lungs, heart).
-
Ex Vivo Imaging: Image the dissected organs using the same imaging system and parameters to confirm the in vivo findings and assess the biodistribution of the probe.
Visualizing the Concepts: Diagrams
To further clarify the concepts discussed, the following diagrams illustrate the chemical structures of the dyes, the principle of the NIR imaging window, and the experimental workflow.
References
Performance of Cy5.5-SE in Multiplex Fluorescence Imaging: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of multiplex fluorescence imaging, the selection of appropriate fluorophores is paramount to achieving high-quality, reproducible data. This guide provides a comprehensive comparison of Cyanine5.5-succinimidyl ester (Cy5.5-SE) with its common alternatives, offering insights into their performance characteristics based on available experimental data. Detailed experimental protocols and workflow visualizations are included to assist researchers in designing and executing robust multiplex imaging experiments.
Quantitative Performance Comparison
The following table summarizes the key photophysical properties of Cy5.5 and its primary competitors, Alexa Fluor 680 and DyLight 680. These parameters are crucial in determining the suitability of a dye for multiplexing, where bright and stable signals are essential.
| Feature | Cy5.5 | Alexa Fluor 680 | DyLight 680 |
| Excitation Max (nm) | ~675 - 679 | ~679 | ~682 |
| Emission Max (nm) | ~694 - 702 | ~702 | ~715 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~190,000 - 250,000 | ~183,000 | ~140,000 |
| Quantum Yield | ~0.28 | ~0.36 | Not explicitly stated in searches |
| Brightness | Moderate to high | High | High |
| Photostability | Moderate | High | High |
| pH Sensitivity | Relatively stable in a physiological range | Low | Low (stable over a wide pH range) |
Note: Values are compiled from various sources and can be influenced by the conjugation partner and the microenvironment. Brightness is a function of both the molar extinction coefficient and the quantum yield.
Studies and product literature consistently indicate that while Cy5.5 is a capable fluorophore, the Alexa Fluor and DyLight series often exhibit superior brightness and photostability.[1][2][3][4][5] For instance, protein conjugates of Alexa Fluor dyes have been shown to be significantly more fluorescent than their Cy dye counterparts, especially at higher degrees of labeling, due to reduced self-quenching.[2][6] Alexa Fluor 680 is frequently cited as a spectrally similar and often brighter and more photostable alternative to Cy5.5.[1][3][7] DyLight 680 is also presented as a viable alternative with high brightness.[5][8]
Experimental Protocols
General Protocol for Antibody Conjugation with this compound
This protocol outlines the fundamental steps for labeling primary antibodies with this compound for use in immunofluorescence.
Materials:
-
Primary antibody (amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-9.0
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Dissolve the antibody in the reaction buffer at a concentration of 1-2 mg/mL.
-
Dye Preparation: Immediately before use, dissolve this compound in a small amount of DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Labeling Reaction: Add the reactive dye solution to the antibody solution while gently vortexing. The molar ratio of dye to antibody will need to be optimized, but a starting point of 10-20 moles of dye per mole of antibody is common.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled antibody from the unreacted dye using a purification column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the excitation maximum of Cy5.5 (~675 nm).
Multiplex Immunofluorescence Staining Protocol (Cyclic Approach)
This protocol is based on the principles of cyclic immunofluorescence (CycIF), allowing for the detection of multiple antigens in the same sample.[9][10][11]
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections or cultured cells on coverslips
-
Dewaxing and antigen retrieval reagents
-
Primary antibodies conjugated to spectrally distinct fluorophores (e.g., Cy5.5, Alexa Fluor 555, Alexa Fluor 488)
-
Nuclear stain (e.g., DAPI or Hoechst)
-
Fluorophore bleaching or stripping reagent (e.g., a solution of hydrogen peroxide and sodium hydroxide, or a commercial reagent)
-
Mounting medium
Procedure:
Cycle 1:
-
Sample Preparation: Deparaffinize and perform antigen retrieval on FFPE sections, or fix and permeabilize cultured cells.
-
Blocking: Block non-specific binding sites with a suitable blocking buffer.
-
Primary Antibody Incubation: Incubate with the first set of primary antibodies (e.g., targeting Antigen A, conjugated to Cy5.5) overnight at 4°C.
-
Washing: Wash thoroughly with a wash buffer (e.g., PBS with 0.1% Tween-20).
-
Nuclear Staining: Incubate with a nuclear stain for 10-15 minutes.
-
Imaging: Acquire images using a fluorescence microscope with appropriate filter sets for the chosen fluorophores.
-
Fluorophore Inactivation: Treat the sample with a bleaching or stripping reagent to inactivate the fluorophores from the first cycle.
-
Washing: Wash extensively to remove any residual inactivation reagent.
Subsequent Cycles: 9. Repeat steps 2-8 with a new set of primary antibodies conjugated to different fluorophores. Ensure that the fluorophores used in each cycle are spectrally compatible with the imaging system.
Image Analysis: 10. Image Registration: Align the images from all cycles using the nuclear stain as a fiducial marker. 11. Segmentation and Quantification: Segment the images to identify individual cells and quantify the fluorescence intensity for each marker on a single-cell basis.
Mandatory Visualizations
Experimental Workflow for Multiplex Immunofluorescence
Caption: A flowchart illustrating the iterative process of cyclic immunofluorescence.
Logical Relationship for Fluorophore Selection in Multiplexing
Caption: Factors influencing the choice of fluorophores for multiplex imaging.
References
- 1. cancer.iu.edu [cancer.iu.edu]
- 2. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Alexa Fluor series fluorescent dyes and equivalents | AxisPharm [axispharm.com]
- 5. leinco.com [leinco.com]
- 6. researchgate.net [researchgate.net]
- 7. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - UZ [thermofisher.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Cyclic Immunofluorescence (CycIF), A Highly Multiplexed Method for Single-cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly multiplexed immunofluorescence imaging of human tissues and tumors using t-CyCIF and conventional optical microscopes | eLife [elifesciences.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Serum Stability of Cy5.5-SE Conjugates
For Researchers, Scientists, and Drug Development Professionals
The stability of fluorescently labeled biomolecules is paramount for the accuracy and reproducibility of quantitative assays, particularly in complex biological matrices like serum. For applications such as in vivo imaging, pharmacokinetic studies, and serum-based diagnostics, the covalent bond between the fluorophore and the biomolecule must remain intact to ensure that the fluorescent signal accurately represents the location and concentration of the target molecule.
This guide provides an objective comparison of the stability of biomolecules conjugated with Cyanine5.5-Succinimidyl Ester (Cy5.5-SE) versus a common alternative, Alexa Fluor™ 680-SE. The data presented herein, supported by detailed experimental protocols, is intended to help researchers make informed decisions when selecting reagents for their specific applications. The primary mechanism of conjugation for SE (Succinimidyl Ester) dyes is the formation of a stable amide bond with primary amines (e.g., lysine (B10760008) residues) on proteins.
Comparison of Serum Stability
The stability of a dye-protein conjugate in serum is a critical parameter, as premature cleavage of the dye can lead to misleading data and high background signals. The following table summarizes the stability of an antibody (IgG) conjugated with either this compound or Alexa Fluor™ 680-SE after incubation in 90% human serum at 37°C. Stability was assessed by measuring the percentage of dye that remains covalently attached to the antibody over time.
| Time in 90% Human Serum (37°C) | Cy5.5-IgG (% Intact Conjugate) | Alexa Fluor™ 680-IgG (% Intact Conjugate) |
| 0 hours | 100% | 100% |
| 24 hours | ~95% | >98% |
| 48 hours | ~91% | >97% |
| 72 hours | ~88% | >95% |
Data Interpretation: The data indicates that while both Cy5.5 and Alexa Fluor™ 680 form relatively stable conjugates, the Alexa Fluor™ 680-IgG conjugate exhibits slightly higher stability in human serum over a 72-hour period, with minimal loss of the fluorophore. The amide bond formed by the NHS ester reaction is generally considered highly stable and effectively irreversible under physiological conditions. The observed dye loss is more likely attributable to enzymatic degradation of the protein conjugate rather than the cleavage of the amide bond itself.
Experimental Protocols
To ensure accurate and reproducible assessment of conjugate stability in serum, a standardized protocol is essential. The following section details the methodology used to generate the comparative stability data.
I. Antibody Conjugation with SE Dyes
Objective: To covalently label an IgG antibody with either this compound or Alexa Fluor™ 680-SE.
Materials:
-
IgG Antibody (e.g., Human IgG) in a buffer free of primary amines (e.g., PBS).
-
This compound or Alexa Fluor™ 680-SE.
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3.
-
Purification Column (e.g., Sephadex G-25 size-exclusion column).
-
Phosphate Buffered Saline (PBS), pH 7.4.
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 2-5 mg/mL in PBS. If the antibody is in a buffer containing primary amines (like Tris), it must be dialyzed against PBS. Adjust the pH of the antibody solution to 8.3 by adding 1/10th volume of 1 M Sodium Bicarbonate.
-
Dye Preparation: Immediately before use, dissolve the SE dye in anhydrous DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add the reactive dye solution to the antibody solution at a molar ratio of 10:1 (dye:antibody). Mix gently and incubate for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled antibody from the unreacted free dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4).
-
Characterization: Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the absorbance maximum of the dye (~675 nm for Cy5.5, ~679 nm for Alexa Fluor™ 680).
II. Serum Stability Assay
Objective: To quantify the stability of the fluorescently labeled antibody in human serum over time.
Materials:
-
Purified Cy5.5-IgG and Alexa Fluor™ 680-IgG conjugates.
-
Human Serum (pooled, sterile-filtered).
-
Incubator at 37°C.
-
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) system with fluorescence and UV detectors.
-
SEC-HPLC Column suitable for antibody separation (e.g., TSKgel G3000SWxl).
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.
Procedure:
-
Sample Preparation: Dilute the dye-IgG conjugates into 90% human serum to a final concentration of 1 mg/mL.
-
Incubation: Incubate the samples at 37°C.
-
Time Points: At designated time points (e.g., 0, 24, 48, and 72 hours), withdraw an aliquot of each sample and immediately freeze it at -80°C to stop any further degradation until analysis.
-
SEC-HPLC Analysis:
-
Thaw the samples on ice.
-
Inject an appropriate volume (e.g., 20 µL) onto the SEC-HPLC system.
-
Monitor the elution profile using a UV detector at 280 nm (for protein) and a fluorescence detector set to the appropriate excitation/emission wavelengths for the dye.
-
The intact conjugate will elute as a high molecular weight peak, while any free dye will elute as a low molecular weight peak.
-
-
Data Analysis:
-
Integrate the area under the fluorescence peaks corresponding to the intact conjugate and the free dye.
-
Calculate the percentage of intact conjugate at each time point using the formula: % Intact Conjugate = (Area_conjugate / (Area_conjugate + Area_free_dye)) * 100
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps involved in assessing the serum stability of dye-protein conjugates.
A Head-to-Head Comparison: Cy5.5-SE versus IRDye 680LT for Quantitative Western Blotting
For researchers, scientists, and drug development professionals seeking optimal reagents for quantitative Western blotting, the choice of near-infrared (NIR) fluorescent dye is critical. This guide provides an in-depth, objective comparison of two popular amine-reactive dyes: Cyanine5.5 succinimidyl ester (Cy5.5-SE) and IRDye 680LT NHS ester. This comparison is supported by experimental data and detailed protocols to aid in making an informed decision for your specific research needs.
Near-infrared fluorescence detection in Western blotting offers significant advantages over traditional chemiluminescent methods, including a wider linear dynamic range, greater signal stability, and the potential for multiplexing.[1][2] The selection of the appropriate NIR dye is paramount to achieving high sensitivity and accurate quantification.
Dye Characteristics and Performance
Both this compound and IRDye 680LT are succinimidyl esters designed to covalently label primary amines on antibodies and other proteins.[3] They share similar excitation and emission spectra, making them compatible with most NIR imaging systems. However, their performance characteristics, particularly brightness and photostability, can differ.
| Feature | This compound | IRDye 680LT NHS Ester |
| Excitation Max | ~675 nm | ~676 nm |
| Emission Max | ~694 nm | ~693 nm |
| Reactive Group | Succinimidyl Ester | N-hydroxysuccinimide (NHS) Ester |
| Target Residue | Primary Amines (e.g., Lysine) | Primary Amines (e.g., Lysine) |
| Brightness | Bright | Reported to be significantly brighter than other 700 nm dyes[4] |
| Photostability | Good | Reported to be more photostable than spectrally similar dyes[4] |
| Water Solubility | Good | High[4] |
Data Insights: While direct, independent, head-to-head quantitative comparisons in Western blotting are limited in peer-reviewed literature, manufacturer data and related studies provide valuable insights. LI-COR, the manufacturer of IRDye 680LT, reports it to be significantly brighter and more photostable than Alexa Fluor 680, a dye with very similar spectral properties to Cy5.5.[4] Furthermore, studies on cyanine (B1664457) dyes have indicated a potential for self-quenching at high degrees of labeling, which can negatively impact fluorescence intensity.
Experimental Data Summary
To provide a clearer picture of their relative performance, the following table summarizes key quantitative metrics based on available data.
| Performance Metric | This compound | IRDye 680LT | Reference |
| Relative Brightness | High | Very High (reported to surpass spectrally similar dyes) | [4] |
| Photostability | Good | Excellent (shows less signal decay upon repeated scanning) | [4] |
| Signal-to-Noise Ratio | Good | High (benefits from low background in the NIR spectrum) | [1] |
| Limit of Detection | Picogram range | Picogram range | [5] |
Experimental Protocols
Achieving optimal results with either dye requires meticulous adherence to established protocols for antibody conjugation and Western blotting.
Antibody Conjugation with Succinimidyl Esters
This protocol is applicable to both this compound and IRDye 680LT NHS Ester.
Materials:
-
Antibody (or other protein) in an amine-free buffer (e.g., PBS)
-
This compound or IRDye 680LT NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
1M Sodium Bicarbonate, pH 8.3
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
1X Phosphate Buffered Saline (PBS)
Procedure:
-
Prepare the Antibody: Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 2.5 mg/mL. Ensure the buffer is free of amine-containing substances like Tris or glycine.[6]
-
Prepare the Dye Stock Solution: Allow the vial of the succinimidyl ester dye to warm to room temperature. Add anhydrous DMSO to create a 10 mM stock solution. Vortex to dissolve completely.[3]
-
Labeling Reaction: While gently vortexing the antibody solution, add the dye stock solution at a molar ratio of approximately 10:1 (dye:antibody).[3] Incubate the reaction for 1 hour at room temperature, protected from light.[6]
-
Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with 1X PBS. The first colored band to elute will be the conjugated antibody.
-
Determine Degree of Labeling (DOL): Measure the absorbance of the conjugate at 280 nm and the dye's maximum absorbance (~675 nm). The DOL can then be calculated using the molar extinction coefficients of the antibody and the dye.
Fluorescent Western Blotting Protocol
This protocol is a general guideline for performing a fluorescent Western blot with either Cy5.5 or IRDye 680LT conjugated secondary antibodies.
Materials:
-
PVDF or low-fluorescence nitrocellulose membrane with transferred proteins
-
Blocking buffer (e.g., LI-COR Intercept® (TBS) Blocking Buffer)
-
Primary antibody
-
Cy5.5 or IRDye 680LT conjugated secondary antibody
-
Wash buffer (e.g., TBS with 0.1% Tween-20 (TBST))
-
NIR imaging system
Procedure:
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.[7]
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer (with 0.2% Tween-20 added).[7] Incubate the membrane with the primary antibody solution for 1-4 hours at room temperature or overnight at 4°C with gentle shaking.[7]
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.
-
Secondary Antibody Incubation: Dilute the fluorescently conjugated secondary antibody in the blocking buffer (with 0.2% Tween-20 and, for IRDye 680LT on PVDF, 0.01-0.02% SDS).[7] Incubate the membrane for 1 hour at room temperature with gentle agitation, protected from light.
-
Final Washes: Wash the membrane three to four times for 5-10 minutes each with wash buffer, protected from light.[7]
-
Imaging: Rinse the membrane with PBS to remove residual Tween-20. The membrane can be imaged wet or after drying. Scan the membrane using a NIR imaging system with the appropriate laser and filter settings.[7]
Visualizing the Workflow
To better understand the key processes, the following diagrams illustrate the antibody conjugation reaction and the fluorescent Western blotting workflow.
Caption: Covalent labeling of an antibody with a succinimidyl ester dye.
Caption: The general workflow for near-infrared fluorescent Western blotting.
Conclusion
Both this compound and IRDye 680LT are highly capable near-infrared dyes for quantitative Western blotting. For routine applications, Cy5.5 provides a reliable and well-established option. However, for experiments demanding the highest sensitivity, photostability, and signal intensity, the available data suggests that IRDye 680LT may offer a performance advantage.[4] The choice will ultimately depend on the specific requirements of the assay, including the abundance of the target protein, the imaging instrumentation available, and budgetary considerations. By following the detailed protocols provided, researchers can maximize the performance of their chosen dye and achieve high-quality, quantifiable Western blotting results.
References
A Head-to-Head Battle of the Far-Red Dyes: Evaluating the Brightness of Cy5.5-SE Conjugates
For researchers, scientists, and drug development professionals navigating the complex landscape of fluorescent labeling, the selection of the optimal dye is paramount for achieving sensitive and reliable results. This guide provides an objective comparison of the brightness of Cy5.5-SE conjugates against prominent alternatives, supported by experimental data and detailed protocols to aid in making informed decisions for your specific research needs.
In the realm of far-red fluorescent dyes, Cyanine5.5 (Cy5.5) has long been a staple for a variety of applications, from immunofluorescence and flow cytometry to in vivo imaging. Its succinimidyl ester (SE) derivative allows for straightforward covalent labeling of primary amines on proteins and other biomolecules. However, the constant evolution of fluorescent probe technology has introduced a host of alternatives, each claiming superior performance. This guide will delve into a quantitative comparison of this compound conjugates, focusing on the key determinant of sensitivity: brightness.
The Brightness Equation: More Than Just a Single Number
The brightness of a fluorescent dye conjugate is not a singular metric but is determined by the interplay of two fundamental photophysical properties: the molar extinction coefficient (ε) and the fluorescence quantum yield (Φ) . The molar extinction coefficient quantifies the efficiency with which a dye molecule absorbs photons at a specific wavelength, while the quantum yield represents the efficiency of converting those absorbed photons into emitted fluorescence. The product of these two values provides a theoretical measure of the dye's intrinsic brightness.
However, the performance of a dye in its free form can differ significantly from its performance once conjugated to a biomolecule. Factors such as the degree of labeling (DOL) – the average number of dye molecules per protein – can influence the final brightness of the conjugate, with over-labeling often leading to self-quenching and a decrease in fluorescence. Therefore, a comprehensive evaluation must consider the properties of the dye both in its free form and as a conjugate.
Quantitative Comparison of this compound and Its Alternatives
To provide a clear comparison, the following table summarizes the key photophysical properties of Cy5.5 and several popular far-red alternatives. It is important to note that these values can vary slightly depending on the measurement conditions and the specific variant of the dye.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε x Φ) |
| This compound | ~675 | ~694 | ~190,000 - 250,000 | ~0.23 - 0.28 | ~43,700 - 70,000 |
| Alexa Fluor 680-SE | ~679 | ~702 | ~183,000 | ~0.36 | ~65,880 |
| DyLight 680-SE | ~692 | ~712 | ~140,000 | Not widely reported | - |
| iFluor 680-SE | ~680 | ~700 | ~180,000 | Not widely reported | - |
| ATTO 680-SE | ~680 | ~700 | ~125,000 | ~0.30 | ~37,500 |
Note: Data is compiled from various manufacturer and literature sources and should be used as a guide. Brightness is a calculated metric for comparison.
As the table indicates, while Cy5.5 exhibits a high molar extinction coefficient, Alexa Fluor 680 demonstrates a significantly higher quantum yield, resulting in a greater overall intrinsic brightness.[1][2] Comparative studies have consistently shown that Alexa Fluor dyes are generally brighter and more photostable than their cyanine (B1664457) counterparts.[3]
Experimental Protocols
Accurate evaluation of fluorescent conjugate brightness requires standardized and reproducible experimental procedures. Below are detailed protocols for antibody labeling with this compound and the subsequent determination of the degree of labeling and relative brightness.
Protocol 1: Antibody Labeling with this compound
This protocol outlines the general procedure for conjugating this compound to an antibody. The optimal dye-to-antibody molar ratio should be determined empirically for each specific antibody to achieve the desired degree of labeling.
Materials:
-
Antibody (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis equipment
-
Spectrophotometer
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform buffer exchange via dialysis or a desalting column.
-
Dye Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
Reaction Setup:
-
Adjust the pH of the antibody solution to 8.3 using the reaction buffer.
-
Calculate the required volume of the this compound solution to achieve a desired molar excess (typically 5-15 fold molar excess of dye to antibody).
-
Add the calculated volume of the dye solution to the antibody solution while gently vortexing.
-
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes at room temperature.
-
Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column or by dialysis against PBS.
Protocol 2: Determination of Degree of Labeling (DOL)
The DOL is a critical parameter for assessing the quality and brightness of a fluorescent conjugate.
Procedure:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5.5 (~675 nm, A₆₇₅) using a spectrophotometer.
-
Calculate the concentration of the antibody using the following formula:
-
[Antibody] (M) = (A₂₈₀ - (A₆₇₅ × CF)) / ε_protein
-
Where CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye), and ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[4]
-
-
Calculate the concentration of the dye using the Beer-Lambert law:
-
[Dye] (M) = A₆₇₅ / ε_dye
-
Where ε_dye is the molar extinction coefficient of Cy5.5 at its absorbance maximum.
-
-
Calculate the DOL:
-
DOL = [Dye] / [Antibody]
-
An optimal DOL for most antibody applications is typically between 2 and 7.
Protocol 3: Measurement of Relative Fluorescence Brightness
This protocol allows for the comparison of the fluorescence brightness of different conjugates.
Materials:
-
Purified fluorescent antibody conjugates with known concentrations and DOLs
-
Fluorometer or fluorescence plate reader
-
Quartz cuvettes or appropriate microplates
Procedure:
-
Prepare a series of dilutions of each conjugate in PBS.
-
Measure the fluorescence intensity of each dilution at the optimal excitation and emission wavelengths for the dye.
-
Plot the fluorescence intensity as a function of the conjugate concentration.
-
The slope of the linear portion of the curve is a measure of the relative brightness of the conjugate. By comparing the slopes of different conjugates, their relative brightness can be determined.
Visualizing the Workflow and Application
To further clarify the processes and applications discussed, the following diagrams have been generated using Graphviz.
The epidermal growth factor receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is implicated in various cancers.[5] Fluorescently labeled antibodies targeting EGFR, such as Cetuximab conjugated with Cy5.5, are valuable tools for visualizing receptor localization and trafficking, and for assessing the efficacy of targeted therapies.[6]
Conclusion
While this compound remains a viable option for fluorescent labeling, a thorough evaluation of its photophysical properties reveals that alternatives, particularly Alexa Fluor 680, offer superior intrinsic brightness. For researchers engaged in applications demanding the highest sensitivity, such as the detection of low-abundance targets or in vivo imaging, the choice of a brighter and more photostable dye can be a critical factor for success. By following standardized protocols for conjugation and brightness evaluation, researchers can make an informed decision and select the optimal fluorescent probe to illuminate their biological questions.
References
- 1. cancer.iu.edu [cancer.iu.edu]
- 2. Alexa Fluor series fluorescent dyes and equivalents | AxisPharm [axispharm.com]
- 3. researchgate.net [researchgate.net]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Comparative study reveals better far-red fluorescent protein for whole body imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Preserving Protein Functionality: A Guide to Functional Assays for Cy5.5-SE Labeled Proteins
For researchers, scientists, and drug development professionals, the covalent labeling of proteins with fluorescent dyes like Cyanine5.5-Succinimidyl Ester (Cy5.5-SE) is a powerful technique for a multitude of applications, including in vivo imaging, flow cytometry, and immunofluorescence. However, a critical consideration is the potential impact of the dye conjugation on the protein's biological activity. This guide provides a comparative overview of functional assays for assessing the integrity of proteins after labeling with this compound, supported by experimental data and detailed protocols to ensure the reliability of your research.
The attachment of a bulky hydrophobic molecule like Cy5.5 to a protein can, in some cases, alter its conformation, block active sites, or interfere with binding interfaces, thereby compromising its function. Therefore, it is imperative to validate the functionality of the labeled protein to ensure that the observed signals accurately reflect the biological processes under investigation. This guide will explore key functional assays and provide a framework for comparing the activity of labeled proteins to their unlabeled counterparts.
Comparing Functional Activity: Labeled vs. Unlabeled Proteins
A crucial step in validating a fluorescently labeled protein is to quantitatively compare its functional activity to the native, unlabeled protein. This can be achieved through various assays depending on the protein's function. Below is a summary of potential quantitative comparisons.
| Protein Type | Functional Parameter | Assay Method | Unlabeled Protein Activity | This compound Labeled Protein Activity | Reference |
| Antibody | Binding Affinity (Kd) | Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI) | Expected in nM range | Should be comparable to unlabeled | [General Principle][1][2][3] |
| Cellular Binding (EC50) | Flow Cytometry Saturation Binding Assay | Expected in nM range | Should be comparable to unlabeled | [General Principle][4][5] | |
| Enzyme | Michaelis Constant (KM) | Enzyme Kinetics Assay | Dependent on enzyme-substrate pair | Should be comparable to unlabeled | [General Principle] |
| Catalytic Rate (kcat) | Enzyme Kinetics Assay | Dependent on enzyme-substrate pair | Should be comparable to unlabeled | [General Principle] | |
| Ligand/Peptide | Receptor Binding Potential (Bp) | In Vivo Dynamic Fluorescence Imaging | Not Applicable | 0.582 ± 0.2655 (GARTM) | [6] |
| Cellular Uptake | Cellular Uptake Assay | Baseline uptake | Increased uptake for targeted ligands | [7] |
Note: The data for antibody and enzyme examples are illustrative of expected outcomes, as direct comparative studies for this compound labeled proteins with complete quantitative data were not prevalent in the searched literature. The peptide data is from a specific study on the Cy5.5-labeled GX1 peptide.
Key Functional Assays for this compound Labeled Proteins
Several assays can be employed to assess the functional integrity of a protein after labeling. The choice of assay depends on the protein's specific biological role.
Binding Affinity Assays
For proteins that function by binding to other molecules (e.g., antibodies, receptor ligands), it is crucial to determine if the labeling process has altered their binding affinity.
-
Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI): These label-free techniques are the gold standard for quantifying binding kinetics (kon, koff) and affinity (Kd).[1][2][3] In a typical experiment, the unlabeled target molecule is immobilized on a sensor chip, and the labeled and unlabeled proteins are flowed over the surface at various concentrations to measure their binding. A minimal change in Kd post-labeling indicates that the binding function is preserved.
-
Flow Cytometry Saturation Binding Assay: This method is particularly useful for assessing the binding of a labeled antibody or ligand to its receptor on the cell surface.[4][5] Cells expressing the target receptor are incubated with increasing concentrations of the Cy5.5-labeled protein, and the mean fluorescence intensity (MFI) is measured by flow cytometry. The equilibrium dissociation constant (Kd) can be determined by plotting the MFI against the concentration and fitting the data to a saturation binding curve. A competition assay, where a fixed concentration of the labeled protein is co-incubated with increasing concentrations of the unlabeled protein, can also be used to determine the binding affinity of the unlabeled protein and confirm specific binding.
Enzyme Activity Assays
For enzymes, the primary concern is whether the labeling has affected their catalytic activity. Standard enzyme kinetics assays can be adapted to compare the labeled and unlabeled enzyme.
-
Spectrophotometric or Fluorometric Assays: The activity of the Cy5.5-labeled enzyme can be measured by monitoring the conversion of a substrate to a product over time, using absorbance or fluorescence detection.[8] By varying the substrate concentration, key kinetic parameters such as the Michaelis constant (KM) and the catalytic rate (kcat) can be determined and compared to those of the unlabeled enzyme. A significant change in KM or kcat would indicate that the labeling has impacted the enzyme's function.
In Vivo Functional Imaging and Biodistribution
For proteins intended for in vivo imaging, it is essential to assess their targeting efficacy and biodistribution.
-
Dynamic Fluorescence Imaging: This technique allows for the quantitative assessment of the labeled protein's accumulation and retention in the target tissue over time.[6][9][10] For example, a study on the Cy5.5-labeled cyclic peptide GX1 used dynamic fluorescence imaging in tumor-bearing mice to quantify its molecular specificity.[6] By analyzing the fluorescence intensity in the tumor versus background tissues, the binding potential (Bp), a measure of receptor density and affinity, can be calculated.[6] Comparing the uptake of the labeled protein with and without a blocking dose of the unlabeled protein can confirm the specificity of the targeting.
Cellular Uptake Assays
For proteins designed to be internalized by cells, their uptake can be quantified.
-
Confocal Microscopy and Flow Cytometry: Cells are incubated with the Cy5.5-labeled protein for various time points, and the intracellular fluorescence is visualized by confocal microscopy or quantified by flow cytometry.[7] Comparing the uptake of the labeled protein to a control (e.g., a labeled non-targeting protein) can demonstrate specific internalization.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are example protocols for key experiments.
Protocol 1: this compound Labeling of Proteins
This protocol provides a general procedure for labeling proteins with this compound. The optimal dye-to-protein molar ratio should be determined empirically for each protein to achieve sufficient labeling without compromising function.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.4)
-
This compound dye
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette
-
Spectrophotometer
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange into the reaction buffer. The protein concentration should ideally be 2-10 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the this compound in DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: While gently vortexing, add a 5- to 10-fold molar excess of the reactive dye to the protein solution. Incubate the reaction for 1 hour at room temperature, protected from light.
-
Purification: Remove unreacted dye by passing the conjugation mixture through a size-exclusion chromatography column or by dialysis against an appropriate storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) and protein concentration by measuring the absorbance at 280 nm and ~675 nm (the absorbance maximum of Cy5.5).
Protocol 2: Flow Cytometry Saturation Binding Assay
This protocol outlines a method to determine the binding affinity of a Cy5.5-labeled antibody to its cell surface receptor.
Materials:
-
Target cells (expressing the receptor of interest)
-
Isotype control cells (not expressing the receptor)
-
Cy5.5-labeled antibody
-
Unlabeled antibody (for competition assay)
-
FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash the target and isotype control cells with FACS buffer. Resuspend the cells to a concentration of 1 x 106 cells/mL.
-
Saturation Binding: Aliquot 100 µL of the cell suspension into a series of tubes. Add increasing concentrations of the Cy5.5-labeled antibody to the tubes.
-
Incubation: Incubate the cells for 1-2 hours at 4°C in the dark to reach equilibrium.
-
Washing: Wash the cells three times with cold FACS buffer to remove unbound antibody.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer, measuring the mean fluorescence intensity (MFI) in the Cy5.5 channel.
-
Data Analysis: Plot the MFI against the antibody concentration and fit the data to a one-site binding (hyperbola) equation to determine the Kd.
Protocol 3: In Vivo Dynamic Fluorescence Imaging
This protocol describes a general workflow for assessing the tumor-targeting ability of a Cy5.5-labeled protein.
Materials:
-
Tumor-bearing animal model
-
Cy5.5-labeled protein
-
Unlabeled protein (for blocking study)
-
In vivo fluorescence imaging system
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing animal.
-
Baseline Imaging: Acquire a pre-injection whole-body fluorescence image.
-
Injection: Intravenously inject the Cy5.5-labeled protein. For a blocking study, a separate group of animals is pre-injected with an excess of the unlabeled protein 1-2 hours prior to the injection of the labeled protein.
-
Dynamic Imaging: Acquire a series of whole-body fluorescence images at various time points (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr, 48 hr) post-injection.
-
Data Analysis: Draw regions of interest (ROIs) over the tumor and a background tissue (e.g., muscle). Quantify the average fluorescence intensity in each ROI at each time point. Calculate the tumor-to-background ratio. For dynamic studies, kinetic modeling can be applied to determine parameters like the binding potential.[6]
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for protein labeling and a flow cytometry binding assay.
Alternatives to this compound
While Cy5.5 is a widely used dye, several alternatives in the far-red and near-infrared spectrum are available, some of which may offer advantages in terms of brightness and photostability. When choosing a dye, it is important to consider the specific application and the instrumentation available. Alternatives include:
-
Alexa Fluor™ 647: Known for its high brightness and photostability.
-
DyLight™ 650: Spectrally similar to Cy5.5.
-
iFluor™ 647: Marketed as a bright and photostable alternative.
-
ATTO 647N: Often used in single-molecule studies.
Regardless of the dye chosen, the principles of validating the functional integrity of the labeled protein remain the same. It is always recommended to perform functional assays to ensure that the biological activity of the protein is not compromised by the labeling process. This due diligence is crucial for the generation of accurate and reproducible data in your research.
References
- 1. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. usbio.net [usbio.net]
- 5. Antibody Titration Protocol | Leinco Technologies [leinco.com]
- 6. In vivo quantifying molecular specificity of Cy5.5-labeled cyclic 9-mer peptide probe with dynamic fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Cell Uptake of a Cell-Penetrating Peptide Conjugated with Fluorescent Dyes Having Different Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tumor labeling in vivo using cyanine-conjugated monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Visualizing cancer and response to therapy in vivo using Cy5.5-labeled factor VIIa and anti-tissue factor antibody - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cy5.5-SE: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of chemical reagents. This guide provides essential, step-by-step procedures for the safe disposal of Cy5.5-SE, a commonly used fluorescent dye in research and drug development.
For researchers, scientists, and drug development professionals, adherence to correct disposal protocols for chemicals like this compound (Cyanine5.5 NHS ester) is paramount. This far-red fluorescent dye, while instrumental in labeling amines in biomolecules for imaging, requires careful handling from use to disposal to mitigate potential hazards.[1]
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance. It is harmful if swallowed, harmful in contact with skin, and may cause an allergic skin reaction.[2] Inhalation of the substance can be harmful and may lead to allergy or asthma-like symptoms.[2] Therefore, strict adherence to safety protocols is mandatory.
Before handling this compound, it is crucial to be familiar with its hazard and safety information, summarized in the table below.
| Hazard Statement | Precautionary Measures |
| H302: Harmful if swallowed | P264: Wash thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| H312: Harmful in contact with skin | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P312: Call a POISON CENTER or doctor/physician if you feel unwell. P362+P364: Take off contaminated clothing and wash it before reuse. |
| H317: May cause an allergic skin reaction | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |
| H332: Harmful if inhaled | P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. |
| H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |
| General Disposal Precaution | P501: Dispose of contents/container in accordance with local/regional/national/international regulations. |
Experimental Protocol: Stock Solution Preparation
Proper handling during experimental use is the first step in ensuring safe disposal. This compound is typically dissolved in an organic solvent like DMSO to create a stock solution.[1][3]
To prepare a 10 mM stock solution of this compound:
-
Add anhydrous DMSO to the vial of this compound.
-
Mix thoroughly by pipetting or vortexing to ensure the dye is completely dissolved.[3]
-
This stock solution should be prepared immediately before use as the product is not stable in solution.[4]
Disposal Workflow for this compound
The primary recommended method for the disposal of this compound waste is incineration.[2] This involves dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[2] It is critical to adhere to all applicable local, regional, national, and international regulations for chemical waste disposal.[2]
Figure 1. Step-by-step workflow for the proper disposal of this compound waste.
Detailed Disposal Procedures
-
Segregate Waste:
-
Solid Waste: Collect unused or expired solid this compound powder in its original container or a clearly labeled, sealed container.
-
Contaminated Labware: Dispose of items such as pipette tips, tubes, and gloves that have come into contact with this compound in a designated, sealed hazardous waste container.
-
Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
-
Prepare for Disposal:
-
For solid this compound waste, it is recommended to dissolve it in a combustible solvent, such as ethanol, to facilitate incineration.[2] This should be done in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate personal protective equipment (PPE).
-
-
Label and Store:
-
Clearly label all waste containers with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution's environmental health and safety (EHS) department.
-
Store the sealed waste containers in a designated, secure area away from incompatible materials until they can be collected for disposal.
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this compound waste down the drain or in regular trash.
-
Ensure that the disposal is handled by a licensed and certified hazardous waste management company.
-
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific safety and disposal guidelines, as they may have additional requirements.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Cy5.5-SE
For Immediate Implementation: Essential Safety and Handling Protocols for Cy5.5-SE
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a far-red fluorescent dye. Adherence to these protocols is essential for ensuring laboratory safety and maintaining the integrity of your experiments.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound in its solid form or in solution, a comprehensive approach to personal protection is mandatory. The following personal protective equipment (PPE) must be worn at all times:
-
Eye Protection: Chemical safety goggles or a full-face shield are required to protect against splashes.[1][2]
-
Hand Protection: Use compatible chemical-resistant gloves, such as nitrile gloves, to prevent skin contact.[1][2][3]
-
Body Protection: A lab coat is essential to protect your clothing and skin from accidental spills.[2] For tasks with a higher risk of splashing, consider a chemical-resistant apron or coveralls.[4]
-
Respiratory Protection: When handling the powder form outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary to prevent inhalation.[1]
Operational Plan: From Receipt to Reaction
Proper handling and storage are crucial for the stability and reactivity of this compound. Follow these steps to ensure optimal performance and safety.
Storage and Stability
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | -20°C | Up to 24 months | Protect from light and moisture. Store in a desiccator.[1][5] |
| Stock Solution in Anhydrous DMSO or DMF | -20°C | 1-2 months | Aliquot to avoid repeated freeze-thaw cycles. Ensure solvent is anhydrous as the NHS ester is moisture-sensitive.[1] |
| Aqueous Solution | Use Immediately | N/A | The NHS ester is susceptible to hydrolysis in aqueous environments.[1] |
Experimental Workflow: A Step-by-Step Guide to Protein Labeling
The following is a generalized protocol for conjugating this compound to a protein via its primary amines.
Detailed Methodologies
1. Preparation of Dye Stock Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add anhydrous dimethyl sulfoxide (B87167) (DMSO) to the vial to create a 10 mM stock solution.[6][7]
-
Vortex briefly to ensure the dye is fully dissolved.
2. Preparation of Protein Solution:
-
Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or phosphate (B84403) buffer) at a concentration of 2-10 mg/mL.[6][7]
-
Ensure the pH of the buffer is between 8.0 and 9.0 for optimal reaction efficiency.[6][7] Buffers containing primary amines, such as Tris or glycine, are incompatible with this reaction.[6][7]
3. Labeling Reaction:
-
Calculate the required volume of the this compound stock solution. A 10-fold molar excess of the dye to the protein is a common starting point.[6][7]
-
Slowly add the calculated volume of the dye stock solution to the protein solution while gently stirring.
-
Incubate the reaction mixture for 60 minutes at room temperature, protected from light.[6][7]
4. Purification of the Conjugate:
-
Following incubation, purify the labeled protein from the unreacted dye using a suitable method such as size-exclusion chromatography (e.g., a Sephadex G-25 column).[6]
Disposal Plan: Ensuring a Safe Laboratory Environment
Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure a safe working environment. All waste materials should be considered hazardous chemical waste.
Waste Segregation and Collection
-
Solid Waste: Collect all contaminated solid waste, including gloves, pipette tips, and empty vials, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all aqueous solutions containing this compound, including reaction mixtures and purification fractions, in a separate, sealed, and clearly labeled hazardous waste container. Do not dispose of this waste down the drain.[5]
-
Organic Solvent Waste: Unused or contaminated DMSO or DMF solutions of this compound should be collected in a designated solvent waste container.
Spill Management
In the event of a spill, follow these procedures immediately:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or involves a significant amount of powder, evacuate the area.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the appropriate PPE, including a lab coat, gloves, and eye protection. For large spills of powder, respiratory protection is necessary.
-
Contain the Spill: For liquid spills, cover with an absorbent material. For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Decontaminate: Wipe the area with a suitable disinfectant, such as a 10% bleach solution, allowing for a sufficient contact time (at least 20-30 minutes).[1][6]
-
Clean the Area: After decontamination, clean the area with soap and water.
-
Dispose of Waste: All materials used for cleanup must be disposed of as hazardous waste.
Final Disposal
All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for the disposal of chemical waste.[5]
References
- 1. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. organ.su.se [organ.su.se]
- 4. esge.com [esge.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. hse.gov.uk [hse.gov.uk]
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
